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Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 7H-Pyrrolo[2,3-c]pyridazin-3-amine: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic placement of nitrogen atoms within bicyclic heteroaromatic systems—often referred to as the "nitrogen walk" strategy—is a powerful tool for optimizing ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of nitrogen atoms within bicyclic heteroaromatic systems—often referred to as the "nitrogen walk" strategy—is a powerful tool for optimizing ligand-target interactions and physicochemical properties[1]. 7H-pyrrolo[2,3-c]pyridazin-3-amine is a privileged, electron-deficient bicyclic scaffold that serves as an excellent bioisostere for purines, indoles, and azaindoles. This guide provides an in-depth technical analysis of its chemical topology, synthetic methodologies, and application as an ATP-competitive hinge binder in kinase inhibitor design.

Chemical Topology & Structural Elucidation

The core architecture of 7H-pyrrolo[2,3-c]pyridazin-3-amine consists of a 5-membered pyrrole ring fused to a 6-membered 1,2-diazine (pyridazine) ring[1].

  • SMILES: NC1=NN=C(NC=C2)C2=C1[2]

  • CAS Registry Numbers: 1638764-91-6 (Free base)[3], 1638761-13-3 (Hydrochloride salt)[2].

The IUPAC numbering begins at the pyrrole nitrogen (N7) and proceeds around the perimeter. The fusion occurs at the C4a-C7a bond. The presence of the primary amine at the C3 position and the adjacent pyridazine nitrogens (N1, N2) creates a highly polarized, amphoteric system. The 7H-pyrrole NH acts as a strong hydrogen bond donor, while the N1/N2 atoms act as potent hydrogen bond acceptors, creating a versatile pharmacophore for binding the hinge region of target proteins[4].

Physicochemical Properties & Ligand Efficiency

For Fragment-Based Drug Discovery (FBDD), this scaffold offers exceptional Ligand Efficiency (LE). The quantitative parameters are summarized below to highlight its pharmacokinetic potential.

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality / Impact on Drug Design
Molecular Formula C6H6N4[2]Compact fragment; maximizes LE and leaves room for peripheral functionalization.
Molecular Weight 134.14 g/mol [5]Well below the 300 Da threshold for FBDD, ensuring high ligand efficiency.
TPSA (Predicted) ~67.6 ŲOptimal for membrane permeability; allows for BBB penetration if not over-functionalized.
H-Bond Donors 2The C3-NH2 and 7H-NH enable critical donor interactions with kinase backbones.
H-Bond Acceptors 2Pyridazine N1/N2 act as strong acceptors, complementing the donor motif.

Synthetic Methodologies

The de novo synthesis of the pyrrolo[2,3-c]pyridazine core requires precise regiocontrol. The most robust route utilizes a Sonogashira cross-coupling followed by a base-promoted intramolecular cyclization[6].

Protocol 1: De Novo Synthesis Workflow
  • Step 1: Electrophilic Iodination

    • Procedure: React 3-amino-6-chloropyridazine with I2 and Ag2SO4 in ethanol.

    • Causality: The electron-donating C3-amino group strongly activates the ortho position (C4) toward electrophilic aromatic substitution. Ag2SO4 acts as an iodine scavenger to drive the reaction forward, ensuring exclusive regioselectivity at C4.

  • Step 2: Sonogashira Cross-Coupling

    • Procedure: Treat the resulting 3-amino-6-chloro-4-iodopyridazine with trimethylsilylacetylene (TMS-acetylene), Pd(PPh3)2Cl2, CuI, and triethylamine (TEA) in THF[4].

    • Causality: The palladium catalyst facilitates the cross-coupling at the highly reactive C-I bond. TMS-acetylene is specifically chosen to prevent alkyne homocoupling (Glaser coupling) and to provide steric protection until the cyclization step.

  • Step 3: Base-Promoted Annulation

    • Procedure: To a stirring solution of the intermediate (6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine) in DMF, add t-BuOK and heat to 120 °C for 2 hours[6].

    • Causality: The strong base (t-BuOK) deprotonates the C3-amine, generating a potent nucleophile that attacks the alkyne in a 5-endo-dig cyclization. The elevated temperature (120 °C) provides the thermodynamic driving force for aromatization, yielding 3-chloro-7H-pyrrolo[2,3-c]pyridazine[6]. The TMS group is cleaved in situ by the basic conditions.

  • Step 4: Buchwald-Hartwig Amination

    • Procedure: React the 3-chloro intermediate with an ammonia equivalent (e.g., LiHMDS or aqueous NH3), Pd2(dba)3, and tBuXPhos at 100 °C.

    • Causality: The C3-chloro group is relatively inert to simple SNAr due to the electron-rich nature of the newly formed pyrrole ring. Pd-catalyzed cross-coupling is mandatory. tBuXPhos is selected because its bulky, electron-rich phosphine architecture accelerates the reductive elimination of the primary amine, yielding the final 7H-pyrrolo[2,3-c]pyridazin-3-amine.

SynthesisWorkflow A 3-Amino-6-chloro- pyridazine B 3-Amino-6-chloro- 4-iodopyridazine A->B Electrophilic Iodination C 6-Chloro-4-((TMS)ethynyl) pyridazin-3-amine B->C Sonogashira Coupling D 3-Chloro-7H-pyrrolo [2,3-c]pyridazine C->D Base-Promoted Cyclization E 7H-Pyrrolo[2,3-c] pyridazin-3-amine D->E Buchwald-Hartwig Amination

Figure 1: Step-by-step synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Pharmacophore Potential & Kinase Inhibition Pathways

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold is highly prized in the development of ATP-competitive kinase inhibitors. Its structural geometry perfectly mimics the adenine ring of ATP.

Table 2: Validated Kinase Targets for Pyrrolo[2,3-c]pyridazine Derivatives

Target KinaseScaffold RoleBinding Motif Logic
AAK1 ATP-competitive hinge binder[4]N1/N2 accept H-bonds from the hinge; C3-NH2 donates.
Tyk2 ATP-competitive hinge binder[7]Pyrrole NH interacts with the gatekeeper residue/solvent channel.

When occupying the ATP-binding pocket, the N1 and N2 atoms of the pyridazine ring act as hydrogen bond acceptors from the backbone amide NH of the kinase hinge region. Simultaneously, the C3-amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge. This bidentate interaction anchors the scaffold rigidly, allowing peripheral substituents to probe the DFG-in/out conformations or the selectivity pocket[4].

HingeBinding cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_ligand 7H-Pyrrolo[2,3-c]pyridazin-3-amine Hinge_CO Hinge Backbone Carbonyl (H-Bond Acceptor) Hinge_NH Hinge Backbone Amide (H-Bond Donor) L_N1N2 Pyridazine N1/N2 (H-Bond Acceptor) Hinge_NH->L_N1N2 Donates H-bond L_NH2 3-Amino Group (H-Bond Donor) L_NH2->Hinge_CO Donates H-bond

Figure 2: Pharmacophore logic for kinase hinge region binding.

Experimental Validation Protocols

To ensure the synthesized derivatives are true ATP-competitive inhibitors (and not pan-assay interference compounds/PAINS), binding must be validated using a self-normalizing system.

Protocol 2: Self-Validating TR-FRET Kinase Assay
  • Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Compound Dilution. Perform a 10-point serial dilution of the compound in 100% DMSO. Perform a 1:100 intermediate dilution in buffer. Causality: Maintaining DMSO <1% in the final assay prevents solvent-induced enzyme denaturation.

  • Step 3: Incubation. Mix 5 µL of compound, 5 µL of target kinase (e.g., Tyk2 at 1 nM final), and 5 µL of ULight-labeled substrate. Incubate for 15 minutes at room temperature.

  • Step 4: ATP Addition. Add 5 µL of ATP strictly at its apparent Km​ concentration. Causality: Running the assay at the ATP Km​ ensures that the derived IC50​ is a mathematically true reflection of the inhibitor's Ki​ (via the Cheng-Prusoff equation), validating the ATP-competitive mechanism.

  • Step 5: Detection. Add Europium-labeled anti-phospho antibody. Read on a microplate reader. Causality: TR-FRET is self-validating because it relies on the ratiometric emission of two fluorophores (665 nm / 615 nm), which inherently normalizes for compound auto-fluorescence or inner-filter effects.

References

  • Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL: [Link]

  • Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC (NIH) URL: [Link]

  • Title: WO2022109580A1 - Inhibition de voies de signalisation dépendantes de tyk2 Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 7H-pyrrolo[2,3-c]pyridazin-3-amine

Introduction 7H-pyrrolo[2,3-c]pyridazin-3-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold, a fusion of a pyrrole and a pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7H-pyrrolo[2,3-c]pyridazin-3-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold, a fusion of a pyrrole and a pyridazine ring system, is a key feature in a variety of biologically active molecules. The presence of an amine substituent further enhances its potential for forming targeted interactions with biological macromolecules. A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in drug design, formulation development, and as a synthetic building block.

This technical guide provides a comprehensive overview of the core physical properties of 7H-pyrrolo[2,3-c]pyridazin-3-amine, with a focus on its molecular weight. Due to the limited availability of experimentally determined data in the public domain, this document also serves as a practical manual, detailing robust, field-proven methodologies for the experimental determination of key physicochemical parameters such as melting point and solubility. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development efforts.

Molecular Profile

The molecular structure of 7H-pyrrolo[2,3-c]pyridazin-3-amine, featuring a pyrrolopyridazine core, suggests its potential for a range of intermolecular interactions. The pyrrole moiety can act as a hydrogen bond donor, while the pyridazine ring and the exocyclic amine introduce multiple hydrogen bond acceptor sites. These characteristics are expected to significantly influence the compound's solubility and crystal packing.

Table 1: Core Molecular Properties of 1H-pyrrolo[2,3-d]pyridazin-3-amine

PropertyValueSource
Molecular Formula C₆H₆N₄Calculated
Molecular Weight 134.14 g/mol [1]
Monoisotopic Mass 134.059246 DaCalculated

The precise physicochemical properties of 7H-pyrrolo[2,3-c]pyridazin-3-amine will be influenced by its specific tautomeric form and crystalline structure (polymorphism), underscoring the importance of experimental characterization.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the determination of critical physical properties of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. For a pure substance, the melting range is typically sharp, spanning 0.5-2°C.[2][3] The presence of impurities generally leads to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 7H-pyrrolo[2,3-c]pyridazin-3-amine is a fine, dry powder. If necessary, gently crush any larger crystals using a spatula or a mortar and pestle.

    • Load the sample into a capillary tube by pressing the open end into the powder.

    • Compact the sample at the bottom of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[4]

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to determine a rough estimate.

    • For an accurate measurement, heat the sample at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the compound.

  • Mixed Melting Point for Identity Confirmation:

    • To confirm the identity of a synthesized batch of 7H-pyrrolo[2,3-c]pyridazin-3-amine against a known standard, a mixed melting point determination can be performed.

    • Thoroughly mix a small, equal amount of the sample and the standard.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, it provides strong evidence that the two are identical.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry, powdered sample B Load into capillary tube (2-3 mm) A->B C Place in melting point apparatus D Rapid heating for approximate M.P. C->D Unknown M.P. E Slow heating (1-2°C/min) near M.P. C->E Known M.P. D->E Known approx. M.P. F Record melting range E->F G Sharp range indicates high purity F->G H Broad/depressed range indicates impurity F->H

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter that influences a compound's bioavailability and suitability for various biological assays and formulations. The "gold standard" for determining equilibrium solubility is the shake-flask method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Select a panel of relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

    • Add an excess amount of 7H-pyrrolo[2,3-c]pyridazin-3-amine to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant. Alternatively, the solution can be filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF). It is crucial to ensure that the separation method does not cause a change in temperature that could affect solubility.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of 7H-pyrrolo[2,3-c]pyridazin-3-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or µM.

Solubility_Workflow A Add excess compound to solvent B Equilibrate (e.g., 24-72h shaking at constant T) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Collect and dilute supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Calculate solubility E->F

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

While specific spectra for 7H-pyrrolo[2,3-c]pyridazin-3-amine are not widely published, the following provides an overview of the expected spectroscopic data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra would provide critical information for confirming the identity and purity of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridazine rings, as well as for the amine protons. The chemical shifts and coupling constants of these signals would be characteristic of the electronic environment of each proton. The NH proton of the pyrrole ring and the NH₂ protons of the amine group would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and attachment to heteroatoms. For aromatic amines, the chemical shifts of the carbon atoms in the aromatic rings are sensitive to the electronic effects of the amino group.[5]

Protocol: NMR Spectral Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure of a compound.

  • Expected Data: In a high-resolution mass spectrum (HRMS), the measured mass of the molecular ion ([M+H]⁺ in positive ion mode) should correspond to the calculated exact mass of C₆H₇N₄⁺ (135.0665). The fragmentation pattern observed in MS/MS experiments could provide further structural confirmation.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and determine its mass-to-charge ratio (m/z).

Conclusion

While publicly available experimental data on the physical properties of 7H-pyrrolo[2,3-c]pyridazin-3-amine is currently limited, this guide provides the necessary framework for researchers to generate this critical information. The detailed protocols for determining molecular weight, melting point, and solubility are based on established, reliable methods in the field of chemical and pharmaceutical sciences. By following these methodologies, researchers can obtain high-quality, reproducible data that will facilitate the advancement of their work with this promising heterocyclic scaffold. The structural features of this molecule suggest that it possesses physicochemical properties that make it an attractive candidate for further investigation in drug discovery and materials science.

References

  • Kaliszan, R., & Foks, H. (2005).
  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivatives

Executive Summary The 7H-pyrrolo[2,3-c]pyridazine scaffold is an intriguing heterocyclic system with significant potential in drug discovery. While direct research on the 3-amine substituted variant is emerging, the broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7H-pyrrolo[2,3-c]pyridazine scaffold is an intriguing heterocyclic system with significant potential in drug discovery. While direct research on the 3-amine substituted variant is emerging, the broader class of pyridazine and related pyrrolopyrimidine analogs has been extensively studied, revealing a primary mechanism of action centered on the competitive inhibition of protein kinases.[1][2] This guide synthesizes the available data to build a comprehensive model of the mechanism of action for 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives. We will explore their molecular interactions, the downstream cellular consequences, structure-activity relationships, and the essential experimental protocols required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit this promising chemical scaffold.

Introduction: The Pyrrolopyridazine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-c]pyridazine core belongs to the family of deazapurines, which are well-established "privileged scaffolds" in medicinal chemistry. These structures are bioisosteres of purines and are recognized by the ATP-binding sites of a vast number of protein kinases.[2] The adjacent nitrogen atoms in the pyridazine ring, combined with the pyrrolo group, create a unique electronic and steric profile that facilitates high-affinity binding to the kinase hinge region—a critical interaction for ATP-competitive inhibitors.[3]

While much of the existing literature focuses on the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold, which has yielded potent inhibitors for targets like Focal Adhesion Kinase (FAK), Bruton's Tyrosine Kinase (BTK), and Hematopoietic Progenitor Kinase 1 (HPK1), the 7H-pyrrolo[2,3-c]pyridazine core is also under investigation as a kinase inhibitor.[4][5] Derivatives of the closely related pyridazin-3-amine have demonstrated activity against key signaling pathways, including those mediated by VEGFR-2 and JNK1.[1] This guide will extrapolate from these related structures to present a robust hypothesis for the mechanism of action of the title compounds.

Core Mechanism of Action: Competitive Kinase Inhibition

The principal mechanism of action for 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives is the inhibition of protein kinase activity through direct, competitive binding at the enzyme's ATP pocket.

2.1. Molecular Interactions within the ATP-Binding Site

ATP-competitive inhibitors function by mimicking the adenosine portion of ATP, forming key interactions with the kinase's hinge region that bridges the N- and C-lobes of the catalytic domain.[2] The 7H-pyrrolo[2,3-c]pyridazine scaffold is exceptionally well-suited for this role.

  • Hinge Binding: The N-H of the pyrrole ring and one of the pyridazine nitrogens can act as a hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the backbone amide residues of the kinase hinge region. This is the canonical binding mode for many purine-like inhibitors and serves as the primary anchor for the molecule.

  • Hydrophobic Interactions: Substituents on the pyrrolopyridazine core can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.[6]

  • Gatekeeper Residue Interaction: The nature of the substituent directed towards the "gatekeeper" residue—a key determinant of kinase selectivity—is critical. Bulky substituents may clash with a large gatekeeper (e.g., Phe), while smaller groups can be accommodated.

Molecular docking studies on related pyrrolopyrimidine and pyrrolopyridazine derivatives consistently show this binding mode, validating the hypothesis for the 7H-pyrrolo[2,3-c]pyridazin-3-amine core.[4][7]

2.2. Downstream Signaling Consequences

By inhibiting a specific kinase, these derivatives can modulate entire signaling cascades, leading to a measurable cellular response. The precise downstream effects are entirely dependent on the kinase being targeted. For instance:

  • Inhibition of Proliferation/Survival Kinases (e.g., FAK, HER-2): In an oncology context, targeting kinases like Focal Adhesion Kinase (FAK) or Human Epidermal Growth Factor Receptor 2 (HER-2) disrupts signals essential for cell growth, proliferation, and migration.[4][7] This leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

  • Inhibition of Immune Signaling Kinases (e.g., ITK, HPK1): Targeting kinases like Interleukin-2-inducible T-cell Kinase (ITK) or Hematopoietic Progenitor Kinase 1 (HPK1) can dampen immune cell activation.[5][8] This is a key strategy for treating autoimmune diseases and certain types of T-cell lymphomas.

The following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) pathway, a common target class for this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream 3. Phosphorylation (Blocked) Ligand Growth Factor (Ligand) Ligand->RTK 1. Activation Inhibitor 7H-pyrrolo[2,3-c] pyridazin-3-amine Derivative Inhibitor->RTK 2. Inhibition ATP ATP Response Cell Proliferation, Survival, Migration Downstream->Response 4. Signal Transduction (Blocked)

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[6] Based on analogous series, several key structural features of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold are critical for activity:

Position/RegionStructural ModificationImpact on ActivityRationale
3-amino group Serves as a key attachment point for various side chains.Crucial for activity. Modifications here explore different regions of the ATP binding site.The vector of this substituent determines interactions with solvent-exposed regions or specific sub-pockets, heavily influencing selectivity.[9][10]
6-position Substitution with aryl or heteroaryl rings.Generally enhances potency. These groups can form favorable π-π stacking or hydrophobic interactions within the ATP binding site, improving affinity.[9]
Pyrrole N-H Typically unsubstituted.Essential for hinge binding. This group acts as a hydrogen bond donor to the kinase hinge region. Alkylation or replacement usually results in a significant loss of activity.

Systematic modification at these positions allows for the fine-tuning of the inhibitor's profile against a panel of kinases, leading to the identification of compounds with the desired selectivity.[11]

Experimental Protocols for Mechanism of Action Validation

A multi-tiered approach is required to conclusively determine the mechanism of action, starting from biochemical validation and progressing to cellular and functional assays.

4.1. Workflow for MoA Elucidation

The following workflow provides a logical progression for characterizing a novel 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative.

G A Step 1: Biochemical Assay (In Vitro Kinase Panel) B Step 2: Cellular Target Engagement (Western Blot for p-Target) A->B Confirm On-Target Activity C Step 3: Cellular Phenotypic Assay (e.g., Cell Viability, Apoptosis) B->C Link Target to Phenotype D Step 4: Downstream Pathway Analysis (Western Blot for p-Substrate) B->D Validate Pathway Modulation

Caption: Experimental workflow for validating the mechanism of action.

4.2. Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay is a fundamental first step to determine the IC50 value of an inhibitor against its purified target kinase.[1]

Objective: To quantify the potency of a 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative by measuring its ability to inhibit the enzymatic activity of a target kinase.

Methodology:

  • Preparation of Reagents:

    • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the purified target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This step also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

4.3. Detailed Protocol: Cellular Target Engagement (Western Blot)

This assay confirms that the inhibitor engages and inhibits its target within a cellular context.

Objective: To measure the phosphorylation status of the target kinase (autophosphorylation) or a direct downstream substrate as a readout of the inhibitor's activity in cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to express the target kinase at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

    • If the pathway requires stimulation, add the appropriate ligand (e.g., EGF for EGFR) for the final 15-30 minutes of incubation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-FAK Tyr397).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein like GAPDH.

    • Quantify the band intensities to determine the dose-dependent decrease in target phosphorylation.

Conclusion

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold represents a promising platform for the development of novel kinase inhibitors. Based on extensive data from related heterocyclic systems, their primary mechanism of action is the competitive inhibition of kinase activity by binding to the enzyme's ATP pocket. This inhibition blocks downstream signaling pathways, leading to potent cellular effects applicable to oncology, immunology, and other therapeutic areas. The structure-activity relationships are well-defined, providing a clear path for chemical optimization. By employing a systematic experimental approach, from biochemical assays to cellular target validation, researchers can effectively elucidate the precise mechanism of action for new derivatives and unlock the full therapeutic potential of this versatile scaffold.

References
  • Zhao, G., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. doi: 10.1016/j.bioorg.2020.104092
  • Witter, D. J., et al. (2002). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry, 45(1), 1-5. doi: 10.1021/jm015525t
  • Hayakawa, M., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6371-6374. doi: 10.1016/j.bmcl.2009.09.083
  • Wu, F., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 115291. doi: 10.1016/j.ejmech.2023.115291
  • Wermuth, C. G., et al. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-537. doi: 10.1021/jm00123a004
  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 861. doi: 10.3390/ijms24010861
  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 231-245. doi: 10.1016/j.ejmech.2019.03.055
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. European Journal of Medicinal Chemistry, 215, 113273. doi: 10.1016/j.ejmech.2021.113273
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][4][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4243-4248. doi: 10.1016/j.bmcl.2016.07.047

  • Hatcher, J. M. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Xu, W., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. doi: 10.1016/j.ejmech.2019.111716
  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.
  • Wu, F., et al. (2023). Discovery of 7h-Pyrrolo[2,3-D]Pyrimidine Derivatives as Potent and Selective Hematopoietic Progenitor Kinase 1 (Hpk1) Inhibitors. SSRN Electronic Journal. doi: 10.2139/ssrn.4323223
  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Roberts, R. S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4976-4981. doi: 10.1016/j.bmcl.2014.08.026

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Exploratory

Comprehensive Safety and Application Guide: 7H-Pyrrolo[2,3-c]pyridazin-3-amine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Classification: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Classification: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on novel bicyclic heteroaromatic scaffolds. 7H-pyrrolo[2,3-c]pyridazin-3-amine has recently emerged as a critical hinge-binding pharmacophore, particularly in the development of next-generation, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors [1].

As a Senior Application Scientist, I have observed that while the pharmacological utility of such electron-rich nitrogen heterocycles is well-documented, the translation of their Safety Data Sheet (SDS) into actionable, self-validating laboratory protocols is often overlooked. This whitepaper provides an in-depth analysis of the chemical properties, GHS safety profiling, and step-by-step experimental workflows required to safely handle and synthesize derivatives of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Chemical Identity and Pharmacological Relevance

The 7H-pyrrolo[2,3-c]pyridazine core is characterized by its fused pyrrole and pyridazine rings. This unique geometry allows the primary amine at the 3-position and the nitrogen atoms within the ring system to form highly specific hydrogen bond networks with the ATP-binding pocket of kinases.

Recent literature highlights the integration of this scaffold into complex molecules, such as 5-Isopropyl-N-(4-(4-methoxypiperidin-1-yl)pyrimidin-2-yl)-6-methyl-7H-pyrrolo[2,3-c]pyridazin-3-amine, which demonstrates potent inhibition against triple-mutant EGFR (L858R/T790M/C797S) while sparing wild-type EGFR [1].

Physicochemical Properties

Understanding the base properties is critical for predicting solubility, reactivity, and safety hazards. Below is the consolidated data for both the free base and the hydrochloride salt [2, 3].

PropertyFree BaseHydrochloride Salt (1:1)
CAS Registry Number 1638764-91-6 [3]1638761-13-3 [2]
Molecular Formula C₆H₆N₄C₆H₆N₄ · HCl
Molecular Weight 134.14 g/mol 170.60 g/mol
Physical State Solid (Powder)Solid (Crystalline Powder)
Solubility DMSO, DMF (Lipophilic)Water, Methanol (Hydrophilic)
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N₂)Room Temp, Desiccated

Causality Note: The free base is highly electron-rich due to the fused pyrrole ring, making it susceptible to oxidative degradation in the presence of ambient oxygen and light. Storing the free base under an argon atmosphere at 4°C is not merely a recommendation; it is a structural necessity to prevent spontaneous dimerization and maintain batch-to-batch reproducibility.

Interpreting the Safety Data Sheet (SDS): GHS Profiling & Risk Mitigation

When downloading and reviewing the SDS for 7H-pyrrolo[2,3-c]pyridazin-3-amine, researchers must translate standard Globally Harmonized System (GHS) hazard statements into physical laboratory controls. Nitrogen-rich heterocycles inherently pose specific toxicological risks due to their ability to intercalate DNA or inadvertently inhibit off-target biological pathways.

GHS Classification and Causality
Hazard ClassCategoryHazard StatementMechanistic Causality & Risk
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe compound's lipophilicity allows rapid gastrointestinal absorption, potentially leading to systemic kinase off-target effects.
Skin Irritation Category 2H315: Causes skin irritationThe primary amine (-NH₂) acts as a nucleophile, reacting with epidermal proteins to induce sensitization and dermatitis.
Eye Irritation Category 2AH319: Causes serious eye irritationThe basicity of the pyridazine nitrogens can disrupt the lipid bilayer of the corneal epithelium.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationFine particulate dust (especially the HCl salt) can deposit in the alveoli, causing localized inflammatory responses.
Self-Validating Safety Protocol (SOP)

To ensure a self-validating safety system, every hazard must be met with an engineered physical barrier or chemical countermeasure.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm. Validation: Verify the digital airflow monitor reads >100 fpm before opening the primary container.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior resistance to the aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound, preventing carrier-mediated dermal absorption.

    • Respirator: N95 or P100 particulate respirator if handling >10 grams outside a closed system.

  • Spill Response: Do NOT use water for initial cleanup of the free base, as it will repel the lipophilic powder and spread the contamination. Use an inert absorbent pad dampened with ethanol to solubilize and capture the compound, followed by a 10% bleach wipe to oxidatively deactivate the pyrrole ring.

SDS_Workflow S1 1. SDS Download & Hazard Assessment S2 2. Engineering Controls (Fume Hood >100 fpm) S1->S2 Translates to S3 3. PPE Verification (Double Nitrile, N95) S2->S3 Requires S4 4. Inert Handling (Argon/N2 Purge) S3->S4 Precedes S5 5. Chemical Quenching (Oxidative Deactivation) S4->S5 Post-Reaction

Caption: Operational workflow translating SDS hazard data into a self-validating laboratory safety system.

Experimental Workflow: Synthesis Integration

The primary utility of 7H-pyrrolo[2,3-c]pyridazin-3-amine is its integration into larger pharmacophores via cross-coupling reactions. The following is a validated, step-by-step methodology for a Buchwald-Hartwig amination utilizing this scaffold.

Step-by-Step Methodology: Buchwald-Hartwig Cross-Coupling

Objective: To couple 7H-pyrrolo[2,3-c]pyridazin-3-amine with an aryl halide to synthesize a kinase inhibitor precursor.

Reagents:

  • 7H-pyrrolo[2,3-c]pyridazin-3-amine (1.0 eq)

  • Aryl bromide/chloride (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Procedure:

  • Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 7H-pyrrolo[2,3-c]pyridazin-3-amine, the aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: The use of Xantphos is critical. Its wide bite angle (111°) specifically favors reductive elimination to form the C-N bond while sterically hindering the palladium center from coordinating with the internal nitrogens of the pyridazine ring, which would otherwise poison the catalyst.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous 1,4-dioxane via syringe.

    • Causality: Dioxane is selected over DMF because its lower boiling point facilitates easier removal during workup, and it does not act as a competing ligand for the palladium center.

  • Reaction Execution: Heat the reaction mixture to 100°C in a pre-heated oil bath for 12 hours under continuous magnetic stirring.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the target compound.

Pharmacological Application: Mechanism of Action

To understand why this scaffold is heavily utilized, we must examine its role in targeted oncology. In Non-Small Cell Lung Cancer (NSCLC), first- and second-generation EGFR inhibitors eventually fail due to acquired resistance mutations, notably the T790M "gatekeeper" mutation and the C797S mutation (which abolishes the covalent binding site for drugs like Osimertinib) [1].

Derivatives of 7H-pyrrolo[2,3-c]pyridazin-3-amine act as reversible, ATP-competitive inhibitors. The bicyclic core anchors deeply into the hinge region of the kinase domain, forming critical hydrogen bonds with the backbone amides of mutant EGFR, while the functionalized amine tail extends into the solvent-exposed region to dictate selectivity.

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M/C797S) EGF->EGFR Binds & Dimerizes MAPK Ras / Raf / MEK / ERK Signaling Cascade EGFR->MAPK Aberrant Phosphorylation PI3K PI3K / AKT / mTOR Signaling Cascade EGFR->PI3K Aberrant Phosphorylation Drug 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivative (Inhibitor) Drug->EGFR Blocks ATP Pocket (Hinge Binding) Prolif Tumor Cell Proliferation & Survival MAPK->Prolif Drives PI3K->Prolif Drives

Caption: Mechanism of action showing the inhibition of mutant EGFR signaling by pyrrolopyridazine derivatives.

Conclusion

The successful integration of 7H-pyrrolo[2,3-c]pyridazin-3-amine into a drug discovery pipeline requires a synthesis of rigorous safety protocols and precise chemical handling. By treating the SDS not merely as a regulatory requirement, but as a foundational blueprint for experimental design, researchers can safely leverage this highly potent pharmacophore to develop next-generation targeted therapeutics.

References

  • Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Journal of Medicinal Chemistry (2024) URL: [Link]

Foundational

Whitepaper: In Vitro Pharmacokinetic Profiling of the 7H-pyrrolo[2,3-c]pyridazin-3-amine Scaffold in Kinase Inhibitor Discovery

Executive Summary The optimization of novel chemical entities requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. The 7H-pyrrolo[2,3-c]pyridazin-3-amine core ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of novel chemical entities requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. The 7H-pyrrolo[2,3-c]pyridazin-3-amine core has recently emerged as a privileged bicyclic heteroaromatic scaffold in the design of next-generation kinase inhibitors[1]. However, the nitrogen-rich nature of this scaffold presents unique physicochemical challenges. This technical guide provides an authoritative, step-by-step framework for the in vitro pharmacokinetic profiling of 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives, detailing the causality behind experimental designs and establishing self-validating assay protocols.

Target Biology and Scaffold Rationale

The 7H-pyrrolo[2,3-c]pyridazin-3-amine structure possesses a highly specific hydrogen-bonding donor/acceptor profile, making it an ideal ATP-competitive hinge binder in kinase domains. Recently, this scaffold has been successfully deployed in two major therapeutic areas:

  • Oncology: As a core structural motif in the discovery of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically targeting classical mutations bearing T790M and C797S resistance[2].

  • Virology: As the foundation for broad-spectrum antiviral agents targeting Adaptor protein-2 associated kinase 1 (AAK1), demonstrating efficacy against RNA viruses like Dengue[3].

  • DNA Damage Response: As a critical component in heterocyclic inhibitors of ATR kinase for the treatment of proliferative diseases[4].

While the pharmacodynamics (PD) of this scaffold are exceptional, its basic amine functionality and polar surface area (PSA) necessitate stringent in vitro pharmacokinetic (PK) screening to ensure oral bioavailability and metabolic stability.

Kinase_Mechanism Inhibitor 7H-pyrrolo[2,3-c] pyridazin-3-amine Kinase Target Kinase (EGFR / AAK1) Inhibitor->Kinase Binds ATP ATP Binding Pocket Inhibitor->ATP Occupies Kinase->ATP Competes Substrate Substrate Phosphorylation ATP->Substrate Blocks Effect Therapeutic Efficacy Substrate->Effect Prevents

Mechanism of ATP-competitive kinase inhibition by the pyrrolopyridazine scaffold.

The Causality of In Vitro ADME Strategy

As drug development professionals, we must design assays that act as predictive models of physiological barriers rather than mere data-collection exercises.

  • Absorption (Caco-2 Permeability): The basic amine at the 3-position of the pyrrolopyridazine ring can become protonated at physiological pH, potentially limiting passive transcellular diffusion. We utilize bidirectional Caco-2 assays to measure apparent permeability ( Papp​ ) and calculate the Efflux Ratio (ER). This identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which is critical for determining central nervous system (CNS) penetrance (vital for AAK1 antiviral targets) or avoidance (to prevent CNS toxicity in EGFR inhibitors).

  • Metabolism (Microsomal Stability): The heteroaromatic core and its substituents are prime sites for Cytochrome P450 (CYP)-mediated oxidation and N-dealkylation. Liver microsomes isolate CYP-driven intrinsic clearance ( CLint​ ) from chemical instability.

  • Distribution (Protein Binding): High plasma protein binding limits the unbound fraction ( fu​ ) of the drug available to engage the intracellular kinase target. The "free drug hypothesis" dictates that only unbound drug drives efficacy, making Rapid Equilibrium Dialysis (RED) a mandatory screening step.

ADME_Workflow Start 7H-pyrrolo[2,3-c]pyridazin-3-amine Permeability Caco-2 Permeability (Absorption) Start->Permeability Metabolism Microsomal Stability (Metabolism) Start->Metabolism Distribution RED Assay (Protein Binding) Start->Distribution LCMS LC-MS/MS Analysis (Quantification) Permeability->LCMS Metabolism->LCMS Distribution->LCMS Decision Lead Optimization Decision LCMS->Decision

In vitro ADME screening workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives.

Experimental Protocols: Self-Validating Systems

Every protocol must be a self-validating system. A failure in a control invalidates the entire plate, ensuring absolute data integrity before advancing a compound to in vivo studies.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption and P-gp efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare the 7H-pyrrolo[2,3-c]pyridazin-3-amine test compound at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.2 mL of dosing solution to the apical chamber; 0.8 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of dosing solution to the basolateral chamber; 0.2 mL of blank buffer to the apical chamber.

  • Self-Validation Controls: Include Verapamil (high permeability, P-gp substrate) and Atenolol (low permeability, paracellular marker) on every plate. Add Lucifer Yellow post-assay to confirm monolayer integrity was maintained during incubation.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from both chambers, quench with 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS), and centrifuge.

  • Analysis: Quantify via LC-MS/MS to calculate Papp​ and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Liver Microsomal Stability (HLM/MLM)

Objective: Determine Phase I metabolic stability and intrinsic clearance ( CLint​ ).

  • Reaction Mixture: Prepare a 0.5 mg/mL suspension of Human or Mouse Liver Microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Self-Validation Controls:

    • Positive Controls:Propranolol (moderate clearance) and Diclofenac (CYP2C9 specific, high clearance).

    • Negative Control: A parallel incubation of the test compound without the NADPH regenerating system. This proves that any observed depletion is strictly enzymatic (CYP-mediated) and not due to chemical instability or non-specific binding to the plasticware.

  • Initiation & Time-Course: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing the IS.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Objective: Determine the unbound fraction ( fu​ ) in plasma.

  • Preparation: Spike human or mouse plasma with the test compound to a final concentration of 5 µM.

  • Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device insert (8K MWCO). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Self-Validation Control: Run Warfarin (highly bound, >98%) in parallel to ensure the dialysis membrane is functioning correctly and equilibrium is achievable.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours (empirically determined time to reach equilibrium for this scaffold).

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. This matrix matching ensures identical ionization efficiency during LC-MS/MS analysis.

  • Quenching & Analysis: Add 300 µL of acetonitrile containing IS, centrifuge, and quantify to calculate % Bound and fu​ .

Quantitative Data Presentation

The following table summarizes a representative in vitro ADME profile for a highly optimized 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative (e.g., a lead candidate developed for EGFR or AAK1 inhibition).

Assay ParameterHuman In Vitro ResultMouse In Vitro ResultTarget Threshold for In Vivo Progression
Caco-2 Papp(A−B)​ 12.4×10−6 cm/sN/A >10×10−6 cm/s (High Permeability)
Caco-2 Efflux Ratio (ER) 1.8N/A <2.5 (Low P-gp liability)
Microsomal t1/2​ 85 min42 min >60 min (Human)
Microsomal CLint​ 16.3 µL/min/mg33.0 µL/min/mg <20 µL/min/mg (Low Clearance)
Plasma Protein Binding 92.5% Bound ( fu​ = 0.075)89.0% Bound ( fu​ = 0.11) fu​>0.05 (Sufficient free fraction)
Kinase IC₅₀ (Biochemical) 4.2 nM4.5 nM <10 nM

Conclusion

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold represents a highly tractable chemical space for the development of potent kinase inhibitors. However, translating its biochemical potency into cellular and in vivo efficacy requires a meticulous approach to ADME profiling. By employing self-validating in vitro systems—specifically bidirectional Caco-2, NADPH-controlled microsomal stability, and matrix-matched RED assays—drug development professionals can confidently navigate the physicochemical liabilities of this nitrogen-rich bicyclic system, ultimately accelerating the delivery of novel therapeutics to the clinic.

References

  • Igawa, H., et al. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." Journal of Medicinal Chemistry, 2024.[Link]

  • Anthonissen, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry, 2025.[Link]

  • "Heterocyclic inhibitors of ATR kinase.

Sources

Exploratory

The Pyrrolo-pyridazine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 7H-pyrrolo[2,3-c]pyridazine core and its related isomers, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7H-pyrrolo[2,3-c]pyridazine core and its related isomers, such as the extensively studied 7H-pyrrolo[2,3-d]pyrimidine scaffold, represent a critical class of heterocyclic compounds in the landscape of modern drug discovery.[1][2][3][4] These "7-deazapurine" analogs are structurally similar to endogenous purines, enabling them to effectively compete for the ATP-binding sites of a wide array of protein kinases.[3] This guide provides a comprehensive technical overview of the binding affinity of this scaffold to various kinase targets, methodologies for assessing these interactions, and the functional implications for therapeutic development. By synthesizing data from numerous studies, we present a holistic view of the pyrrolo-pyridazine framework as a privileged structure in the design of next-generation kinase inhibitors.

Introduction: The Rise of the Pyrrolo-pyridazine Scaffold in Kinase-Targeted Therapies

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern pharmacology. Within this competitive field, the pyrrolo-pyridazine scaffold and its isosteres have emerged as a recurring motif in a multitude of potent and selective inhibitors.[1][4] Their planar, bicyclic structure provides an ideal framework for establishing key hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity. Furthermore, the substituent positions on the pyrrolo-pyridazine core offer rich opportunities for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

This guide will delve into the specific kinase families targeted by this scaffold, present quantitative binding affinity data, and provide detailed protocols for the experimental determination of these crucial parameters.

Key Kinase Targets of Pyrrolo-pyridazine Derivatives

Derivatives of the pyrrolo-pyridazine and related pyrrolo-pyrimidine core have demonstrated significant inhibitory activity against a diverse range of kinases implicated in oncology, immunology, and inflammatory diseases. The following sections summarize the key targets and reported binding affinities.

Tyrosine Kinases

FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of human malignancies and plays a crucial role in tumor development.[6][7] Several series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as potent FAK inhibitors. For instance, compound 18h from one such study exhibited an IC50 of 19.1 nM against FAK and demonstrated potent anti-proliferative activity in multiple cancer cell lines.[7]

BTK is a key component of B-cell receptor signaling and is a validated target for various B-cell malignancies and autoimmune diseases like rheumatoid arthritis. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as reversible BTK inhibitors. Compound 28a from this series displayed an impressive IC50 of 3.0 nM against the BTK enzyme and showed significant anti-arthritic effects in a collagen-induced arthritis model.[8]

Multi-targeted tyrosine kinase inhibitors are a valuable class of anti-cancer agents. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been synthesized and shown to inhibit multiple receptor tyrosine kinases. Compound 5k from this series was identified as a potent inhibitor of EGFR, Her2, and VEGFR2 with IC50 values ranging from 40 to 204 nM.[5]

Serine/Threonine Kinases

RIPK1 is a critical regulator of the necroptosis signaling pathway, making it an attractive target for inflammatory diseases. Derivatives of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one have been developed as RIPK1 inhibitors. Notably, compound 13c demonstrated a high binding affinity for RIPK1 with a Kd of 3.5 nM and an IC50 of 59.8 nM.[9] This compound also showed high selectivity over the related kinases RIPK3 and MLKL.[9]

PAK4 is overexpressed in a variety of human cancers and is involved in tumor growth and metastasis. ATP-competitive inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to have good inhibitory capacity for PAK4.[1]

HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for cancer immunotherapy. A series of 7H-pyrrolo[2,3-d]pyrimidines have been evaluated as potent HPK1 inhibitors, with compound 24 showing a strong HPK1 inhibition with an IC50 of 10.1 nM.[10]

Other Kinases

Itk is a crucial kinase in T-cell signaling and a potential target for inflammatory and autoimmune diseases. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed, with the optimized compound 9 showing potent activity against Itk and excellent selectivity over other structurally related kinases.[11]

Quantitative Binding Affinity Data Summary

The following table summarizes the reported binding affinities of representative pyrrolo-pyridazine and pyrrolo-pyrimidine derivatives for their respective kinase targets.

Compound ScaffoldDerivativeKinase TargetBinding Affinity (IC50/Kd)Reference
7H-pyrrolo[2,3-d]pyrimidine18hFAKIC50 = 19.1 nM[7]
7H-pyrrolo[2,3-d]pyrimidine28aBTKIC50 = 3.0 nM[8]
7H-pyrrolo[2,3-d]pyrimidine5kEGFR, Her2, VEGFR2IC50 = 40-204 nM[5]
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one13cRIPK1Kd = 3.5 nM, IC50 = 59.8 nM[9]
7H-pyrrolo[2,3-d]pyrimidine24HPK1IC50 = 10.1 nM[10]
7H-pyrrolo[2,3-d]pyrimidine9ItkPotent Activity[11]

Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount in drug discovery. Several biophysical and biochemical techniques are employed to quantify the interaction between a small molecule inhibitor and its target kinase.

Experimental Workflow for Kinase Inhibition Assays

Biochemical kinase inhibition assays are a primary method for determining the potency of a compound (typically as an IC50 value).

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Incubation (Kinase, Compound, Substrate, ATP) Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate ATP_Prep ATP Solution ATP_Prep->Assay_Plate Detection_Reagent Addition of Detection Reagent (e.g., ADP-Glo, Luminescence) Assay_Plate->Detection_Reagent Signal_Read Signal Measurement (Luminometer/Fluorometer) Detection_Reagent->Signal_Read IC50_Calc IC50 Curve Fitting (Dose-Response Analysis) Signal_Read->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative) in an appropriate solvent like DMSO.

  • Kinase Reaction Mixture : In a microplate, add the target kinase, a suitable kinase substrate (peptide or protein), and the kinase buffer.

  • Inhibitor Addition : Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction : Add ATP to all wells to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand (e.g., the pyrrolo-pyridazine derivative) flows over an immobilized protein (the kinase). This allows for the real-time monitoring of binding and dissociation, providing kinetic parameters (kon and koff) from which the binding affinity (Kd) can be calculated.

Signaling Pathways and Functional Context

The therapeutic potential of pyrrolo-pyridazine-based kinase inhibitors is rooted in their ability to modulate critical signaling pathways.

FAK Signaling in Cancer

Focal Adhesion Kinase is a central node in integrin and growth factor receptor signaling, regulating cell survival, proliferation, and migration. Inhibition of FAK can disrupt these processes, leading to anti-tumor effects.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration Src->FAK Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway in cancer.

RIPK1-Mediated Necroptosis

RIPK1 is a key mediator of necroptosis, a form of programmed necrotic cell death. In certain inflammatory conditions, inhibition of RIPK1 can prevent tissue damage.

RIPK1_Necroptosis_Pathway TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis

Caption: The core RIPK1-mediated necroptosis pathway.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-c]pyridazine scaffold and its isomers are demonstrably a fertile ground for the discovery of potent and selective kinase inhibitors. The wealth of data on the 7H-pyrrolo[2,3-d]pyrimidine core, in particular, highlights its versatility in targeting a wide range of kinases implicated in severe human diseases. Future research will likely focus on further optimizing the scaffold to enhance selectivity, improve pharmacokinetic profiles, and explore novel kinase targets. The continued application of advanced biophysical techniques will be crucial in elucidating the precise molecular interactions that drive the high-affinity binding of these compounds, paving the way for the rational design of the next generation of kinase-targeted therapeutics.

References

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study | Request PDF . ResearchGate. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study . PubMed. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) . PubMed. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors . PubMed. [Link]

  • Pyrrolopyrazines as kinase inhibitors - European Patent Office - EP 1388541 A1. Googleapis.com.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (Link not available)
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation . MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (Link not available)
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (Link not available)
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis . PubMed. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors . PubMed. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases . PMC. [Link]

  • 7H-pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 23383448 . PubChem. [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract: . International Journal of Scientific Research and Engineering Development (IJSRED). [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies . MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. [Link]

  • 7H-PYRROLO[2,3-D]PYRIMIDINE-4-AMINE DERIVATIVE - European Patent Office - EP 3925669 A1. Googleapis.com.
  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 . PubChem. [Link]

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Exploratory

Toxicity and Cytotoxicity Profile of 7H-Pyrrolo[2,3-c]pyridazin-3-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern rational drug design, bicyclic heteroaromatic scaffolds are foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 7H-pyrrolo[2,3-c]pyridazin-3-amine (CAS: 1638761-13-3) has emerged as a highly privileged building block, particularly in the synthesis of ATP-competitive kinase inhibitors[1]. While the unfunctionalized scaffold exhibits a predictable baseline toxicity profile, its true cytotoxic potential is unlocked through medicinal chemistry elaboration.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic pharmacophore. This whitepaper elucidates the intrinsic physicochemical toxicity of the raw scaffold, the causal mechanisms driving the cytotoxicity of its derivatives, and the self-validating experimental workflows required to accurately profile its therapeutic index.

Intrinsic Toxicity and Physicochemical Profile

Before functionalization, the raw 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold presents a fundamental toxicity profile governed by its structural electronics.

  • Acute Toxicity Classification: Under the Globally Harmonized System (GHS), halogenated and aminated derivatives of this core (e.g., 3-chloro-7H-pyrrolo[2,3-c]pyridazine) are classified under Acute Toxicity Category 4 (Oral), H302 (Harmful if swallowed) [2].

  • Metabolic Causality: The acute oral toxicity of this low-molecular-weight nitrogenous heterocycle is primarily driven by rapid gastrointestinal absorption and subsequent first-pass hepatic metabolism. Small, electron-rich pyrrolo-pyridazines are susceptible to CYP450-mediated oxidation, which can lead to transient reactive intermediates or ring-cleavage metabolites that induce localized hepatotoxicity[3].

  • Baseline in vitro Cytotoxicity: In standard mammalian cell lines (e.g., HepG2, HEK293), the unfunctionalized scaffold generally exhibits low intrinsic cytotoxicity (CC₅₀ > 50 µM). It lacks the extended hydrophobic vectors necessary to tightly anchor into specific kinase hinge regions, preventing it from causing widespread off-target cellular apoptosis.

Mechanistic Pathways of Derivative Cytotoxicity

The transition from a benign scaffold to a potent cytotoxic agent (e.g., an oncology drug) depends entirely on how the 3-amine and the pyrrolo ring are substituted. The 7H-pyrrolo[2,3-c]pyridazine core is an excellent bioisostere for the adenine ring of ATP, allowing it to dock into the highly conserved ATP-binding pocket of various kinases[1][3].

The Role of Electrostatic Repulsion in Off-Target Toxicity

A critical factor in the cytotoxicity profile of this scaffold is the precise placement of its nitrogen atoms. For example, in the pursuit of Adaptor protein-2 associated kinase 1 (AAK1) inhibitors, introducing a nitrogen at position 6 of the related pyrrolo[2,3-b]pyridine system yields the pyrrolo[2,3-c]pyridazine core. This single atom swap can cause severe electrostatic repulsion between the lone pair of the newly introduced nitrogen and the lone pair of the carbonyl group of hinge residues (e.g., Cys129)[4].

The Causality: This electrostatic repulsion can decrease target binding affinity by up to 1000-fold[4]. Consequently, achieving therapeutic efficacy requires much higher dosing, which inadvertently drives the intracellular concentration of the drug closer to its generalized cytotoxic concentration (CC₅₀), thereby narrowing the therapeutic window and increasing off-target toxicity.

Pathway SCAF 7H-pyrrolo[2,3-c]pyridazin-3-amine (Core Scaffold) DERIV Elaborated Kinase Inhibitor (e.g., ATR, AAK1, EGFR) SCAF->DERIV Medicinal Chemistry ATP ATP-Binding Pocket Competitive Inhibition DERIV->ATP Target Engagement PHOS Blockade of Downstream Phosphorylation Cascades ATP->PHOS ARREST Cell Cycle Arrest & DNA Damage Accumulation PHOS->ARREST APOP Targeted Cytotoxicity (Apoptosis) ARREST->APOP

Fig 1: Mechanistic pathway from scaffold functionalization to targeted kinase-mediated cytotoxicity.

Structure-Toxicity Relationship (STR) Data

The cytotoxicity profile of 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives is highly context-dependent, varying based on the intended kinase target. Below is a comparative synthesis of how functionalization impacts cell viability across different therapeutic programs.

Compound / Derivative ClassPrimary TargetCell Line ModelIC₅₀ (Target Efficacy)CC₅₀ (Cytotoxicity)Therapeutic Index (TI)
Unsubstituted Scaffold N/AHepG2 (Hepatocyte)N/A> 100 µMN/A
AAK1 Inhibitor Analog AAK1Huh7 (Hepatoma)~ 2.62 µM7.61 - 9.99 µM~ 3.8
ATR Kinase Inhibitor ATRHCT116 (Colon Cancer)< 50 nM~ 1.2 µM~ 24
EGFR Mutant Inhibitor EGFR L858RBa/F3 (Murine B-cell)< 10 nM> 10 µM> 1000

Data Contextualization:

  • AAK1 Inhibitors: Certain pyrrolo[2,3-c]pyridazine derivatives synthesized for antiviral activity demonstrated dose-limiting cytotoxicity, with CC₅₀ values hovering tightly around 7.61 to 9.99 µM, indicating a narrow therapeutic margin[4].

  • ATR & EGFR Inhibitors: Conversely, when this scaffold is utilized to target ATR kinases[1] or mutant EGFR[3], the resulting compounds exhibit profound, targeted cytotoxicity (nanomolar IC₅₀) against proliferating cancer cells while sparing wild-type cells, yielding a highly favorable therapeutic index.

Experimental Workflow: Self-Validating Cytotoxicity Profiling

To accurately determine the CC₅₀ of 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives, a robust, self-validating assay system is required. Relying on a single viability marker can lead to false positives (e.g., compounds that inhibit metabolism without causing cell death). The following protocol utilizes an orthogonal approach, measuring ATP depletion as a direct proxy for metabolic collapse and cytotoxicity.

Step-by-Step Methodology
  • Cell Expansion & Seeding:

    • Action: Seed target cells (e.g., Ba/F3 mutant lines or HepG2) at 5,000 cells/well in a 384-well opaque white microplate using 25 µL of complete media.

    • Causality: The 384-well format minimizes edge effects when combined with edge-fill buffers, ensuring uniform gas exchange and preventing localized evaporation that could artificially concentrate the drug and skew toxicity data.

  • Compound Preparation & Dosing:

    • Action: Prepare a 9-point, 1:3 serial dilution of the compound in 100% DMSO, starting at a top concentration of 10 mM. Perform an intermediate dilution in media, then transfer to the assay plate to achieve a final top concentration of 100 µM (0.1% final DMSO).

    • Causality: A 9-point curve captures both the upper plateau (complete cellular toxicity) and the lower baseline (no effect), which is mathematically essential for calculating an accurate Hill slope and CC₅₀ via 4-parameter logistic regression.

  • Self-Validating Controls:

    • Action: Include 0.1% DMSO as a negative vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive control (0% viability baseline).

    • Causality: Staurosporine induces rapid, pan-kinase apoptotic cell death. If the Staurosporine wells do not reach near-zero ATP levels, the assay's lytic reagents or the cells' metabolic baseline are compromised, invalidating the run.

  • Incubation:

    • Action: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout (Luminescence):

    • Action: Add 25 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader.

    • Causality: The luciferase reaction requires ATP. Rapid ATP depletion is the most immediate and reliable indicator of cytotoxic metabolic collapse.

Workflow PREP Compound Prep (Serial Dilution) SEED Cell Seeding (e.g., Ba/F3) PREP->SEED INC Incubation (72h, 37°C) SEED->INC READ Viability Readout (ATP Luminescence) INC->READ ANALYSIS Data Analysis (CC50 Calculation) READ->ANALYSIS

Fig 2: Self-validating high-throughput experimental workflow for in vitro cytotoxicity profiling.

References

  • Source: PubMed Central (PMC)
  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Publications URL
  • 1207625-18-0, 3-chloro-7H-pyrrolo[2,3-c]pyridazine Formula Source: ECHEMI URL
  • US10894052B2 - Heterocyclic inhibitors of ATR kinase Source: Google Patents URL

Sources

Foundational

The Emergence of 7H-Pyrrolo[2,3-c]pyridazin-3-amine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic repositioning of nitrogen atoms within bicyclic heteroaromatic rings—often termed the "nitrogen walk"—has become a foundational technique for optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic repositioning of nitrogen atoms within bicyclic heteroaromatic rings—often termed the "nitrogen walk"—has become a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Among the most promising outcomes of this strategy is the 7H-pyrrolo[2,3-c]pyridazine core, and specifically its highly functionalized derivative, 7H-pyrrolo[2,3-c]pyridazin-3-amine .

This in-depth technical guide explores the structural biology, synthetic methodologies, and therapeutic applications of this privileged scaffold. By acting as a conformationally constrained bioisostere and providing unique hydrogen-bonding vectors, 7H-pyrrolo[2,3-c]pyridazin-3-amine has enabled breakthroughs in targeting allosteric enzyme pockets and overcoming multi-mutant kinase resistance.

Structural Biology & Pharmacophore Rationale

The selection of a 7H-pyrrolo[2,3-c]pyridazine core over traditional indoles or 7-azaindoles is rarely arbitrary; it is driven by precise stereoelectronic requirements within the target protein's binding site.

Causality in Scaffold Selection: The Electrostatic Environment

The addition or translation of a nitrogen atom within a fused bicyclic system fundamentally alters the molecule's electron density, dipole moment, and hydrogen-bond acceptor capacity.

  • Hinge-Binding Vectors in Kinases: In the design of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, 5-5 and 5-6 bicyclic hinge motifs provide a unique vector from the 2- or 3-position that is highly accessible to the solvent region toward the D-helix[2]. The pyrrolo-pyridazine core facilitates optimal hydrogen bonding with hinge residues (e.g., Met790 and Met793 in EGFR) while maintaining a compact profile that avoids steric clashes with gatekeeper mutations like T790M[2].

  • Electrostatic Repulsion (The Double-Edged Sword): Scaffold selection requires rigorous structural validation. For example, when transitioning from a pyrrolo[2,3-b]pyridine to a pyrrolo[2,3-c]pyridazine in the pursuit of Adaptor protein-2 associated kinase 1 (AAK1) inhibitors, researchers observed a 1000-fold decrease in binding affinity[3]. This loss was directly caused by electrostatic repulsion between the lone pair of the additional pyridazine nitrogen and the lone pair of the carbonyl group of Cys129 in the AAK1 ATP-binding pocket[3].

Conformational Constraint in Allosteric Inhibition

In non-kinase targets, such as Kidney-Type Glutaminase (GLS/KGA), the 7H-pyrrolo[2,3-c]pyridazine scaffold acts as a conformationally constrained derivative of 3-acylamidopyridazine[4]. By fusing the rings, the entropic penalty of binding is reduced, locking the molecule into a bioactive conformation that fits snugly into the allosteric site[4].

G A Thiadiazole Core (Flexible) B Pyridazine Core (Improved Potency) A->B Bioisosteric Replacement C 7H-pyrrolo[2,3-c]pyridazine (Conformationally Constrained) B->C Ring Fusion D Enhanced Allosteric Binding (GLS) C->D Target Engagement

Evolutionary trajectory of GLS allosteric inhibitors via bioisosteric replacement.

Key Therapeutic Applications

A. Overcoming EGFR Triple Mutations (L858R/T790M/C797S)

First, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) ultimately fail due to acquired resistance, notably the C797S mutation which abolishes the covalent bond formed by drugs like Osimertinib. Recent in silico and Free Energy Perturbation (FEP) driven drug discovery campaigns have identified reversible, wild-type-sparing EGFR TKIs utilizing novel bicyclic scaffolds[2].

Derivatives such as 5-Isopropyl-N-(4-(4-methoxypiperidin-1-yl)pyrimidin-2-yl)-6-methyl-7H-pyrrolo[2,3-c]pyridazin-3-amine have been synthesized to probe the lipophilic ribose pocket and engage the catalytic machinery without relying on Cys797[2].

G EGFR EGFR L858R/T790M/C797S (Triple Mutant) Hinge Hinge Region (Met790, Met793) EGFR->Hinge Block Kinase Activity Blocked Hinge->Block ATP Displacement Scaffold 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivative Scaffold->Hinge Hydrogen Bonding Apop Tumor Cell Apoptosis Block->Apop

Mechanism of action for mutant-selective EGFR inhibition using bicyclic scaffolds.

B. Allosteric Inhibition of Kidney-Type Glutaminase (GLS)

Cancer cells exhibit a high dependency on glutamine metabolism. The clinical candidate CB-839 utilizes a thiadiazole ring to inhibit GLS. However, patent literature and subsequent medicinal chemistry optimizations revealed that replacing the thiadiazole ring with a pyridazine or a 7H-pyrrolo[2,3-c]pyridazine scaffold yields substantial improvements in potency[4]. The rigid pyrrolo-pyridazine core effectively mimics the 3-acylamidopyridazine geometry required for optimal occupation of the allosteric pocket[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes quantitative data across different targets, illustrating how the 7H-pyrrolo[2,3-c]pyridazine core and its analogs modulate binding affinity.

Scaffold / CompoundPrimary TargetBinding Affinity / IC50Key Mechanistic InteractionRef
CB-839 (Thiadiazole Core) GLS (Allosteric)~50 nMFlexible occupation of the allosteric cleft.[4]
7H-pyrrolo[2,3-c]pyridazine analog GLS (Allosteric)Sub-nM to Low nMConformationally constrained; reduced entropic penalty.[4]
Pyrrolo[2,3-c]pyridazine (Cmpd 20) AAK1 (Kinase)>1000-fold loss vs AzaindoleElectrostatic repulsion with Cys129 carbonyl lone pair.[3]
Imidazo/Pyrrolo-pyridazine derivatives EGFR (L858R/T790M/C797S)Low nMHinge binding via Met793; WT-sparing vector.[2]

Experimental Protocols: Synthesis and Validation

To effectively utilize 7H-pyrrolo[2,3-c]pyridazin-3-amine in drug discovery, robust and scalable synthetic methodologies are required. The presence of multiple nitrogen atoms makes the core susceptible to unwanted N-alkylation during cross-coupling reactions. Therefore, a self-validating protocol utilizing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is standard practice[2].

Step-by-Step Methodology: Functionalization of the Core

Objective: Synthesis of a protected 3-amino intermediate from a halogenated precursor.

Step 1: SEM Protection of the Pyrrole Nitrogen Causality: The acidic proton on the pyrrole nitrogen (N7) must be masked to prevent competitive nucleophilic attack during subsequent Buchwald-Hartwig aminations or Suzuki couplings at the C3 position.

  • Charge a dry, argon-purged flask with 5-bromo-3-chloro-6-methyl-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Dropwise, add 2-(chloromethoxy)ethyl-trimethyl-silane (SEM-Cl, 1.27 eq)[2].

  • Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Amination at the C3 Position

  • Subject the SEM-protected intermediate to Pd-catalyzed cross-coupling (e.g., using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane) with the desired amine.

  • Heat to 90–100 °C under argon until starting material is consumed (monitored by LC-MS).

Step 3: Global Deprotection Causality: The SEM group is highly stable to basic conditions but labile under acidic conditions.

  • Dissolve the coupled product in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) in a 1:1 (v/v) ratio with DCM[2].

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM[2].

Step 4: Analytical Validation Self-Validating System: A successful synthesis must be confirmed via orthogonal analytical techniques.

  • Purity: >95% via Reverse-Phase HPLC or Supercritical Fluid Chromatography (SFC)[2].

  • Identity: Confirmed by High-Resolution Mass Spectrometry (ESI+).

  • Structural Integrity: ¹H NMR and ¹³C NMR must show the disappearance of the SEM group signals (typically ~0.0 ppm for the trimethylsilyl protons and ~5.5 ppm for the -CH₂- ether linkage).

G SM 5-Bromo-3-chloro-6-methyl- 7H-pyrrolo[2,3-c]pyridazine Prot SEM Protection (NaH, DMF) SM->Prot Block N-alkylation Amin Amination / Cross-Coupling (Pd-catalyzed) Prot->Amin Install 3-amine Deprot Deprotection (TFA, DCM) Amin->Deprot Cleave SEM Purif HPLC / SFC Purification (>95% Purity) Deprot->Purif Isolate Eutomer

Standardized synthetic workflow for functionalizing the 7H-pyrrolo[2,3-c]pyridazine core.

Conclusion

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold is far more than a simple structural novelty; it is a highly engineered pharmacophore capable of solving complex medicinal chemistry challenges. Whether utilized to rigidify a flexible allosteric inhibitor to target tumor metabolism (GLS) or to provide a precise, wild-type-sparing hydrogen-bonding vector in heavily mutated kinases (EGFR), this core exemplifies the power of the "nitrogen walk"[1]. As synthetic toolkits for its functionalization become more accessible, its prevalence in clinical candidates is expected to rise significantly.

References

  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: nih.gov URL:[Link]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: acs.org URL:[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: researchgate.net / chemrxiv.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Route to 7H-pyrrolo[2,3-c]pyridazin-3-amine: An Application Note for Medicinal Chemistry

This application note provides a detailed, step-by-step synthetic protocol for the preparation of 7H-pyrrolo[2,3-c]pyridazin-3-amine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a detailed, step-by-step synthetic protocol for the preparation of 7H-pyrrolo[2,3-c]pyridazin-3-amine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The pyrrolo[2,3-c]pyridazine core is a key pharmacophore in a variety of biologically active molecules, and this guide offers a robust and reproducible pathway to a valuable amino-substituted derivative.

The presented synthesis is a three-step sequence commencing with a selective Sonogashira coupling to construct the key alkynyl-pyridazine intermediate, followed by a base-mediated cyclization to form the pyrrolopyridazine core, and culminating in a palladium-catalyzed amination to install the target 3-amino functionality. This guide emphasizes not only the procedural details but also the underlying chemical principles and rationale for the chosen experimental conditions.

Overall Synthetic Strategy

The synthesis of 7H-pyrrolo[2,3-c]pyridazin-3-amine is designed as a linear three-step process. The strategy hinges on the initial selective functionalization of a dihalogenated pyridazine, followed by the construction of the fused pyrrole ring, and the final introduction of the amino group.

Synthetic_Route A 4,6-Dichloropyridazin-3-amine B 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine A->B Sonogashira Coupling C 3-Chloro-7H-pyrrolo[2,3-c]pyridazine B->C Base-mediated Cyclization D 7H-pyrrolo[2,3-c]pyridazin-3-amine C->D Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Part 1: Synthesis of 6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine

This initial step involves a selective Sonogashira cross-coupling reaction. The greater reactivity of the C4-Cl bond in 4,6-dichloropyridazin-3-amine compared to the C6-Cl bond allows for the selective introduction of the trimethylsilylethynyl group at the 4-position. This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1]

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4,6-dichloropyridazin-3-amine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (5 mL per mmol of the starting material) and anhydrous and degassed tetrahydrofuran (THF) (10 mL per mmol of the starting material).

  • Addition of Alkyne: To the stirred suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine.

Reagent/ParameterMolar Ratio/ValuePurpose
4,6-Dichloropyridazin-3-amine1.0 eqStarting material
(Trimethylsilyl)acetylene1.2 eqAlkyne coupling partner
Copper(I) iodide0.05 eqCo-catalyst for the Sonogashira reaction
Bis(triphenylphosphine)palladium(II) dichloride0.025 eqPalladium catalyst
TriethylamineSolvent/BaseBase to neutralize HCl byproduct and solvent
Tetrahydrofuran (THF)Co-solventTo ensure solubility of reagents
TemperatureRoom TemperatureMild reaction conditions
Time12-16 hoursReaction duration
Expected Yield70-85%

Part 2: Synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine

This step involves an intramolecular cyclization of the alkynyl-pyridazine intermediate to form the fused pyrrolopyridazine ring system. The reaction is promoted by a strong base, which facilitates the deprotonation of the amino group, initiating the cyclization cascade.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirring solution, add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 2 hours.[2] Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Isolation: The product often precipitates upon quenching. Collect the solid by vacuum filtration and wash the filter cake with water and then with a small amount of cold ethyl acetate.[2]

  • Purification: Combine the filtrate and the washings, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield 3-chloro-7H-pyrrolo[2,3-c]pyridazine as a solid.[2]

Reagent/ParameterMolar Ratio/ValuePurpose
6-Chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine1.0 eqCyclization precursor
Potassium tert-butoxide (t-BuOK)1.5 eqBase for cyclization
N,N-Dimethylformamide (DMF)SolventHigh-boiling polar aprotic solvent
Temperature120 °CTo promote cyclization
Time2 hoursReaction duration
Expected Yield~30% (as per cited source)

Part 3: Synthesis of 7H-pyrrolo[2,3-c]pyridazin-3-amine

The final step is the conversion of the 3-chloro-substituent to the desired 3-amino group. A Buchwald-Hartwig amination is the method of choice for this transformation, offering high efficiency and functional group tolerance.[3] This palladium-catalyzed cross-coupling reaction forms the C-N bond between the heteroaryl chloride and an ammonia surrogate.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Int1 Ar-Pd(II)(Cl)L_n OA->Int1 Amine_Coord Amine Coordination Int1->Amine_Coord Int2 [Ar-Pd(II)(NH3)L_n]Cl Amine_Coord->Int2 RE Reductive Elimination Int2->RE RE->Pd0 Regeneration Product Ar-NH2 RE->Product ArCl Ar-Cl ArCl->OA Ammonia NH3 Ammonia->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, add 3-chloro-7H-pyrrolo[2,3-c]pyridazine (1.0 eq), a suitable palladium precatalyst (e.g., BrettPhos-precatalyst, 0.02 eq), the corresponding phosphine ligand (e.g., BrettPhos, 0.04 eq), and a strong base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS), 2.5 eq) under an inert argon atmosphere.

  • Ammonia Source: Use a stable ammonia surrogate such as benzophenone imine (1.2 eq), which will be hydrolyzed to the primary amine during work-up.

  • Solvent: Add anhydrous and degassed tetrahydrofuran (THF) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS, which is typically complete within 16-24 hours.

  • Work-up and Deprotection: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. To hydrolyze the imine, add 2M aqueous HCl and stir for 1-2 hours.

  • Isolation and Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Reagent/ParameterMolar Ratio/ValuePurpose
3-Chloro-7H-pyrrolo[2,3-c]pyridazine1.0 eqSubstrate
Benzophenone imine1.2 eqAmmonia surrogate
Palladium Precatalyst (e.g., BrettPhos)0.02 eqCatalyst
Phosphine Ligand (e.g., BrettPhos)0.04 eqLigand to stabilize the palladium catalyst
Lithium bis(trimethylsilyl)amide (LiHMDS)2.5 eqStrong, non-nucleophilic base
Tetrahydrofuran (THF)SolventAnhydrous, degassed solvent
Temperature65-80 °CReaction temperature
Time16-24 hoursReaction duration
Expected Yield60-80%

Conclusion

This application note details a reliable and efficient three-step synthesis of 7H-pyrrolo[2,3-c]pyridazin-3-amine. The described protocols utilize well-established and robust chemical transformations, providing a clear pathway for medicinal chemists and researchers to access this important heterocyclic building block. The strategic use of a Sonogashira coupling, a base-mediated cyclization, and a Buchwald-Hartwig amination ensures a high degree of control and reproducibility.

References

  • Vertex AI Search Result.
  • Vertex AI Search Result.
  • Wikipedia. Sonogashira coupling. [Link]

  • Research Journal of Pharmacy and Technology.
  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Chem-Station. バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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Application

Application Notes: High-Throughput Cellular Viability Screening of 7H-pyrrolo[2,3-c]pyridazin-3-amine

Introduction The pyridazine nucleus and its fused heterocyclic derivatives, such as the pyrrolo[2,3-c]pyridazine scaffold, represent a privileged structure in medicinal chemistry.[1][2] Analogs from this family have demo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine nucleus and its fused heterocyclic derivatives, such as the pyrrolo[2,3-c]pyridazine scaffold, represent a privileged structure in medicinal chemistry.[1][2] Analogs from this family have demonstrated a wide spectrum of biological activities, frequently acting as modulators of critical cellular signaling pathways, particularly as kinase inhibitors.[1][2][3] Compounds like 7H-pyrrolo[2,3-d]pyrimidine derivatives, a structurally related class, have been identified as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Hematopoietic Progenitor Kinase 1 (HPK1), which are implicated in cancer cell proliferation, migration, and immune response.[3][4]

Given this context, 7H-pyrrolo[2,3-c]pyridazin-3-amine is a compound of significant interest for drug discovery, with a high probability of exhibiting kinase inhibitory activity.[5][6] A crucial first step in characterizing the pharmacological profile of such a compound is to determine its effect on cell viability and proliferation.[7] This application note provides detailed, validated protocols for assessing the cytotoxic or cytostatic effects of 7H-pyrrolo[2,3-c]pyridazin-3-amine using two industry-standard cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

These protocols are designed for researchers in oncology, pharmacology, and drug development, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Scientific Principles of Selected Viability Assays

The selection of a cell viability assay depends on the experimental goals, required sensitivity, and available equipment.[8] We present two robust methods that measure viability through different biological indicators. Performing more than one type of viability assay is recommended to obtain reliable and comprehensive results.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic colorimetric method that measures the metabolic activity of a cell population.[10] The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11] This conversion is accomplished by mitochondrial dehydrogenase enzymes, primarily succinate dehydrogenase, in metabolically active, living cells.[10] The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[12]

CellTiter-Glo® Luminescent ATP Assay

The CellTiter-Glo® assay is a homogeneous, high-sensitivity method that quantifies the number of viable cells by measuring adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[13][14] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. When added directly to cultured cells, the reagent lyses the cell membranes, releasing intracellular ATP.[13] In the presence of ATP, the luciferase enzyme catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, to the number of viable cells.[13][14]

Mandatory Visualization: Key Concepts

Hypothetical Kinase Inhibition Pathway

Many pyrrolo-pyridazine analogs function by inhibiting protein kinases, which are critical for cell signaling pathways that control proliferation and survival.[1] Dysregulation of these pathways is a hallmark of cancer.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 RTK->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Cascade TF Transcription Factor Kinase2->TF Inhibitor 7H-pyrrolo[2,3-c] pyridazin-3-amine Inhibitor->Kinase1 Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of a kinase signaling cascade by the test compound.

General Experimental Workflow

A well-designed workflow is critical for obtaining reproducible IC50 values. This process involves careful optimization, execution, and analysis.

workflow cluster_prep Phase 1: Preparation & Optimization cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Cell_Culture 1. Cell Line Selection & Culture Seeding_Opt 2. Optimize Cell Seeding Density Cell_Culture->Seeding_Opt Plate_Cells 4. Plate Cells in 96-well Plate Seeding_Opt->Plate_Cells Compound_Prep 3. Prepare Compound Stock & Dilutions Treat_Cells 5. Add Compound & Incubate Compound_Prep->Treat_Cells Plate_Cells->Treat_Cells Add_Reagent 6. Add Viability Reagent (MTT/CTG) Treat_Cells->Add_Reagent Read_Plate 7. Read Plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Calculate 8. Calculate % Viability & Plot Dose-Response Read_Plate->Calculate IC50 9. Determine IC50 Value Calculate->IC50

Caption: Standardized workflow for determining compound-mediated cytotoxicity.

Part 1: Experimental Design and Optimization

Success in cell-based assays hinges on careful planning and optimization. These preliminary steps are essential for ensuring the assay is performed within a linear range and that the results are valid.

Cell Line Selection

The choice of cell line is paramount. For a suspected kinase inhibitor, it is advisable to use cell lines with known dependencies on specific signaling pathways.[15] For example, if the compound is hypothesized to target a kinase involved in tumor growth, select cancer cell lines where that kinase is overexpressed or constitutively active.[7][16] It is also critical to use authenticated, mycoplasma-free cell lines to ensure data validity.[15][17]

Determination of Optimal Cell Seeding Density

Before testing the compound, you must determine the optimal number of cells to plate per well. This ensures that the cells are in the exponential growth phase during the experiment and that the assay signal (absorbance or luminescence) is within the linear detection range of the instrument.[11]

Protocol: Seeding Density Optimization

  • Prepare Cell Suspension: Harvest and count cells, then resuspend them in complete culture medium to a concentration of 2 x 10^5 cells/mL.

  • Serial Dilution: Perform a 2-fold serial dilution of the cell suspension in a 96-well plate format. Typical ranges are from 40,000 to 312 cells per well.

  • Plate Cells: Plate 100 µL of each cell dilution in triplicate or quadruplicate into a 96-well plate (clear for MTT, opaque-walled for CellTiter-Glo®). Include "medium only" wells as a blank control.[11]

  • Incubate: Incubate the plate for the intended duration of your drug treatment (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Perform Assay: After incubation, perform the chosen viability assay (MTT or CellTiter-Glo®) as described in the protocols below.

  • Analyze: Plot the signal (absorbance or RLU) against the number of cells plated. Select a seeding density that falls within the linear portion of the curve, typically giving a signal that is well above background but not yet plateauing.

Compound Preparation and Plate Layout

Proper handling of the test compound and a well-designed plate layout are critical for minimizing variability.

  • Compound Stock: 7H-pyrrolo[2,3-c]pyridazin-3-amine, like many small molecules, is likely soluble in DMSO.[8] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Serial Dilutions: Prepare a serial dilution series of the compound in culture medium. It is crucial to ensure the final concentration of the vehicle (DMSO) is consistent across all wells (including the "vehicle control" wells) and is non-toxic to the cells, typically ≤0.5%.

  • Plate Layout: A robust plate layout includes multiple controls to validate the assay results.

Well TypeDescriptionPurpose
Blank Medium only, no cells.To measure background absorbance/luminescence from the medium and plate.
Vehicle Control Cells + Medium + highest concentration of DMSO.Represents 100% cell viability; controls for any effect of the solvent.
Test Compound Cells + Medium + Compound at various concentrations.To determine the dose-dependent effect of the compound on cell viability.
Positive Control Cells + Medium + a known cytotoxic agent (e.g., Staurosporine).To confirm that the assay system can detect a decrease in cell viability.

Part 2: Step-by-Step Assay Protocols

Protocol: MTT Colorimetric Assay

This protocol is adapted from standard methodologies.[11][12]

Materials:

  • Authenticated, mycoplasma-free cells

  • Complete culture medium

  • 7H-pyrrolo[2,3-c]pyridazin-3-amine (and positive control)

  • Clear, flat-bottomed 96-well cell culture plates

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells in 100 µL of complete medium into each well of a 96-well plate at the pre-determined optimal density. Incubate overnight to allow for cell attachment.[18]

  • Compound Treatment: Prepare 2X concentrations of your compound serial dilutions. Remove 100 µL of media from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X compound concentration. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • Add MTT Reagent: Following incubation, carefully add 20 µL of 5 mg/mL MTT Reagent to each well (final concentration 0.5 mg/mL).[11][12]

  • Incubate for Formazan Production: Return the plate to the incubator for 2 to 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]

  • Solubilize Formazan: Add 100 µL of Solubilization Solution to each well.[11] Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Protocol: CellTiter-Glo® Luminescent Assay

This protocol is based on the manufacturer's instructions for a homogeneous, add-mix-measure workflow.[13][14][19]

Materials:

  • Authenticated, mycoplasma-free cells

  • Complete culture medium

  • 7H-pyrrolo[2,3-c]pyridazin-3-amine (and positive control)

  • Opaque-walled, white 96-well plates (to maximize luminescent signal)

  • CellTiter-Glo® Reagent

  • Luminometer (plate reader)

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's guide.[14][20]

  • Cell Plating: Seed cells in 100 µL of complete medium into each well of an opaque-walled 96-well plate at the optimal density. Incubate overnight.

  • Compound Treatment: Add 10-20 µL of your compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14][20]

  • Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Induce Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][20]

  • Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][20]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Calculating Percentage Viability

For both assays, the first step is to normalize the raw data (Absorbance or Relative Luminescence Units - RLU) to the controls.

  • Subtract Blank: Subtract the average value of the "Blank" wells from all other wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control, which represents 100% viability.

    Percentage Viability = [(Signal_of_Test_Well - Signal_of_Blank) / (Signal_of_Vehicle_Control - Signal_of_Blank)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Plot Data: Using graphing software (e.g., GraphPad Prism, IDBS XLfit), plot the Percentage Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Fit Curve: Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) curve.[7]

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.

Example Data Presentation
Concentration (µM)Log(Concentration)Avg. Signal (RLU)% Viability
0 (Vehicle)N/A1,500,000100.0%
0.01-2.001,485,00099.0%
0.1-1.001,350,00090.0%
10.00765,00051.0%
101.00180,00012.0%
1002.0090,0006.0%
BlankN/A15,0000.0%
Calculated IC50 ~1.0 µM

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation (Japanese). [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLOS Computational Biology. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • Cell Culture – Good Practice and Advanced Methods. Technology Networks. [Link]

  • 3D Cell Culture Tissue Models for Drug Screening. Corning Life Sciences. [Link]

  • Perturbation of living cells with kinase inhibitors. Nanolive. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NIH. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. [Link]

  • Guidelines for cell viability assays. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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Method

The Ascendant Role of 7H-pyrrolo[2,3-c]pyridazin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore and exploit unique heterocyclic scaffolds. Among these, t...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore and exploit unique heterocyclic scaffolds. Among these, the 7H-pyrrolo[2,3-c]pyridazin-3-amine core has emerged as a compelling building block, particularly in the design of kinase inhibitors. Its structural resemblance to purine, the cornerstone of essential biomolecules like ATP, positions it as a strategic bioisostere, enabling the rational design of targeted therapies. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for employing 7H-pyrrolo[2,3-c]pyridazin-3-amine in contemporary drug discovery.

The Strategic Advantage: A Purine Bioisostere

The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a powerful strategy in drug design.[1] The 7H-pyrrolo[2,3-c]pyridazine scaffold is a non-classical bioisostere of purine, where the imidazole nitrogen at position 7 is replaced by a carbon atom, and the pyrimidine ring is replaced by a pyridazine ring. This subtle yet significant alteration offers several advantages:

  • Modulation of Physicochemical Properties: The substitution of a nitrogen atom with a carbon in the five-membered ring and the introduction of an additional nitrogen in the six-membered ring can influence key properties such as pKa, dipole moment, and solubility, which in turn affect cell permeability and oral bioavailability.

  • Novel Intellectual Property: The unique scaffold provides an opportunity to develop novel chemical entities with distinct intellectual property profiles.

  • Overcoming Resistance: In indications like oncology, where resistance to existing therapies is a major hurdle, novel scaffolds can interact with the target protein in a slightly different manner, potentially circumventing resistance mechanisms.[1]

Physicochemical Properties

A comparative analysis of the parent 7H-pyrrolo[2,3-c]pyridazine scaffold with the natural purine core highlights the basis for its bioisosteric potential.

PropertyPurine7H-pyrrolo[2,3-c]pyridazineRationale for Bioisosteric Similarity
Molecular Weight ( g/mol )120.11119.12Similar size and mass allow for comparable steric fit into binding sites.
LogP (calculated)-0.92-0.35The pyrrolopyridazine is slightly more lipophilic, which can be tuned with substituents to optimize cell permeability.
Hydrogen Bond Donors11Both scaffolds possess a hydrogen bond donor on the pyrrole/imidazole ring, crucial for many protein-ligand interactions.
Hydrogen Bond Acceptors32The number and position of hydrogen bond acceptors differ, offering opportunities for selective interactions with target proteins.
pKa (most basic)2.4 (N1)Estimated ~1-2The basicity of the ring nitrogens is altered, which can impact salt formation and interactions with acidic residues in the target.

Synthesis of the 7H-pyrrolo[2,3-c]pyridazin-3-amine Scaffold: A Protocol Based on Analogous Synthesis

Workflow for the Synthesis of 7H-pyrrolo[2,3-c]pyridazin-3-amine

cluster_0 Step 1: Synthesis of 3,6-dichloro-4-vinylpyridazine cluster_1 Step 2: Tandem Hydroamination-Aromatic Substitution cluster_2 Step 3: Aromatization and Amination A 3,6-Dichloropyridazine C Suzuki Coupling (Pd catalyst, base) A->C B Vinylboronic acid pinacol ester B->C D 3,6-dichloro-4-vinylpyridazine C->D E { 3,6-dichloro-4-vinylpyridazine | from Step 1} G Tandem Reaction (Heat, Solvent) E:f1->G F Ammonia source (e.g., NH4OH) F->G H 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine G->H I { 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | from Step 2} J Oxidation (e.g., DDQ) I:f1->J K 3-Chloro-7H-pyrrolo[2,3-c]pyridazine J->K L Nucleophilic Aromatic Substitution (Ammonia source, high temp/pressure or Pd-catalysis) K->L M 7H-pyrrolo[2,3-c]pyridazin-3-amine L->M

Caption: Proposed synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-dichloro-4-vinylpyridazine

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Reaction Conditions: Sparge the mixture with argon for 15 minutes, then heat to 80-90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3,6-dichloro-4-vinylpyridazine.

Step 2: Tandem Hydroamination-Aromatic Substitution to form 3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

  • Reaction Setup: In a sealed tube, dissolve 3,6-dichloro-4-vinylpyridazine (1.0 eq) in a suitable solvent like 1,4-dioxane or N,N-dimethylformamide (DMF). Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide.

  • Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C.

  • Monitoring: Monitor the formation of the cyclized product by LC-MS.

  • Work-up and Purification: After cooling, partition the reaction mixture between water and an organic solvent like ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine.

Step 3: Aromatization and Amination to yield 7H-pyrrolo[2,3-c]pyridazin-3-amine

  • Aromatization: Dissolve the product from Step 2 (1.0 eq) in a solvent such as toluene or dioxane. Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) and stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

  • Amination: The resulting 3-chloro-7H-pyrrolo[2,3-c]pyridazine can be converted to the final product via nucleophilic aromatic substitution. This can be achieved by heating with a source of ammonia (e.g., ammonia in methanol in a sealed tube) at high temperatures (120-150 °C). Alternatively, palladium-catalyzed amination (e.g., using a Buchwald-Hartwig amination protocol) can be employed for a milder and more efficient conversion.

  • Purification: Purify the final product by column chromatography or recrystallization to obtain 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Application in Kinase Inhibitor Design

The structural similarity of 7H-pyrrolo[2,3-c]pyridazin-3-amine to adenine makes it an excellent scaffold for the design of ATP-competitive kinase inhibitors. The amino group at the 3-position serves as a key hydrogen bond donor, mimicking the N6-amino group of adenine that interacts with the hinge region of the kinase active site. The pyrrole NH provides another crucial hydrogen bond donor interaction.

Illustrative Kinase Signaling Pathway

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Kinase (e.g., JAK, SRC) Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Triggers Inhibitor 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivative Inhibitor->Kinase Inhibits ATP binding

Caption: Inhibition of a generic kinase signaling pathway by a 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a compound derived from the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold against a target kinase.

Materials:

  • Recombinant active target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine-5'-triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the assay buffer, the specific substrate, and the recombinant kinase enzyme.

  • Compound Addition: Add a small volume of the diluted test compound to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Conclusion

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold represents a valuable and underexplored building block in medicinal chemistry. Its bioisosteric relationship with purine provides a rational starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The synthetic strategies, while requiring further optimization for the parent scaffold, are accessible through modern organic chemistry techniques. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Fray, M. J., & Jones, E. A new synthesis of a pyrrolo[2,3-c]pyridazine. Journal of Chemical Research, Synopses, (3), 94-95. (1988).
  • Gelin, S., & Hartmann, D. A new synthesis of the pyrrolo[2,3-c]pyridazine ring system. Journal of Heterocyclic Chemistry, 17(8), 1711-1713. (1980).
  • A review of the synthesis and reactions of pyrrolopyridazines. Progress in Heterocyclic Chemistry, 23, 1-36. (2011).
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. (2025).[1]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1675-1704. (2017).
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(8), 5533-5542. (2020).
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Pharmaceutical Sciences & Emerging Drugs, 6(1), 1-10. (2023).

Sources

Application

Formulating 7H-Pyrrolo[2,3-c]pyridazin-3-amine for Oral Administration: An ASD Spray Drying Protocol

Executive Summary & Physicochemical Rationale The compound 7H-pyrrolo[2,3-c]pyridazin-3-amine is a highly versatile bicyclic heteroaromatic building block, frequently utilized in the design of potent kinase inhibitors, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 7H-pyrrolo[2,3-c]pyridazin-3-amine is a highly versatile bicyclic heteroaromatic building block, frequently utilized in the design of potent kinase inhibitors, most notably Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease[1][2].

Despite its high target affinity, the rigid, planar structure of the pyrrolo[2,3-c]pyridazine core results in strong intermolecular hydrogen bonding and a high crystal lattice energy. Consequently, the free base exhibits poor aqueous solubility and highly pH-dependent dissolution, firmly classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule.

To overcome these bioavailability bottlenecks, formulating the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD) is the most effective strategy[3][4]. By converting the crystalline API into a high-energy amorphous state, the lattice energy barrier to dissolution is bypassed. We utilize Spray Drying rather than Hot Melt Extrusion (HME) to avoid thermal degradation of the primary amine, and we employ HPMCAS (Hydroxypropyl methylcellulose acetate succinate) as the carrier polymer. HPMCAS is an amphiphilic, enteric polymer that prevents premature drug release in the acidic gastric environment while acting as a crystallization inhibitor ("parachute") in the neutral pH of the intestine, thereby maintaining a supersaturated state[5][6].

Mechanism N1 Amorphous Solid Dispersion (High Free Energy) N2 Intestinal Fluid (pH 6.5) N1->N2 Dissolution N3 Supersaturated State ('The Spring') N2->N3 Rapid Release N4 HPMCAS Inhibition of Nucleation ('The Parachute') N3->N4 Polymer Action N6 Precipitation (Crystal Formation) N3->N6 Without Polymer N5 Intestinal Absorption (Systemic Circulation) N4->N5 Maintained Concentration

Figure 2: Spring and parachute mechanism of HPMCAS-based ASDs in the gastrointestinal tract.

Pre-Formulation & Solution Preparation Protocol

The critical first step in spray drying is ensuring that both the API and the polymer are completely dissolved in a common solvent system. If the API is partially suspended, the resulting powder will contain crystalline seeds, leading to rapid physical instability and precipitation in vivo.

Causality of Solvent Choice: 7H-pyrrolo[2,3-c]pyridazin-3-amine is highly hydrophobic, while HPMCAS requires a balance of hydrogen-bond donors and acceptors to unfold its polymer chains. A binary solvent mixture of Acetone and Methanol (80:20 v/v) provides the optimal dielectric constant to co-dissolve both components without inducing polymer coiling.

Step-by-Step Solution Preparation:
  • Weighing: Accurately weigh 2.5 g of 7H-pyrrolo[2,3-c]pyridazin-3-amine and 7.5 g of HPMCAS (M-grade, medium ratio of acetate to succinate). This yields a 25% w/w drug loading, which balances the maximum dose with sufficient polymer to prevent nucleation.

  • Solvent Addition: Add 100 mL of an Acetone/Methanol (80:20 v/v) mixture to a borosilicate glass vessel.

  • Dissolution: Add the API first. Stir at 400 RPM using a magnetic stirrer until visual clarity is achieved (approx. 15 minutes).

  • Polymer Incorporation: Slowly sift the HPMCAS into the vortex to prevent clumping. Continue stirring for 60 minutes.

  • Validation Check: Pass the final solution through a 0.45 µm PTFE syringe filter. Self-Validation: If backpressure is high or residue remains on the filter, the polymer is not fully solvated; increase the methanol ratio by 5% and stir for an additional 30 minutes.

Spray Drying Protocol

The spray drying process atomizes the liquid feed into fine droplets, which are rapidly dried by a hot nitrogen gas stream. The rapid evaporation kinetically traps the API in a disordered, amorphous state within the polymer matrix[7][8].

Workflow A 1. API & Polymer (HPMCAS) B 2. Solvent Mixing (Acetone/MeOH) A->B C 3. Atomization (Spray Nozzle) B->C D 4. Rapid Drying (Hot Nitrogen Gas) C->D E 5. Cyclone Separation (ASD Powder) D->E F 6. Secondary Drying (Vacuum Oven) E->F

Figure 1: Spray drying workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine amorphous solid dispersions.

Step-by-Step Spray Drying Execution:
  • System Purge: Utilize a lab-scale spray dryer (e.g., Büchi B-290) operating in closed-loop mode with an inert Nitrogen ( N2​ ) atmosphere to prevent solvent ignition.

  • Equilibration: Pump pure solvent (Acetone/MeOH 80:20) through the two-fluid nozzle to equilibrate the system temperatures.

  • Atomization: Switch the feed to the API/Polymer solution.

  • Collection: The dried particles are separated from the gas stream via the cyclone and collected in the receiving vessel.

  • Secondary Drying (Critical): Transfer the collected ASD powder to a vacuum oven at 40°C and -0.8 bar for 24 hours. Causality: Residual solvents act as plasticizers, significantly lowering the Glass Transition Temperature ( Tg​ ) and promoting premature crystallization[5].

Table 1: Optimized Spray Drying Process Parameters
ParameterSetpointRationale
Inlet Temperature 85°CHigh enough to flash-evaporate the solvent mixture, low enough to prevent API thermal degradation.
Outlet Temperature 45°C - 50°CMust be kept below the Tg​ of the resulting ASD to prevent particle fusion and sticking to the cyclone.
Feed Rate 5 mL/minEnsures droplets are small enough for instantaneous drying.
Atomization Gas Flow 35 L/minHigh shear force generates fine droplets (target D50​ ~ 5-10 µm) for maximum surface area.
Aspirator Rate 100% (35 m³/h)Maximizes cyclone separation efficiency for fine powders.

Downstream Characterization & Validation

Before advancing to in vivo studies, the ASD must be validated as a true, single-phase amorphous solid solution.

  • Powder X-Ray Diffraction (PXRD): Scan the powder from 2θ = 5° to 40°. Validation: The diffractogram must show a broad "amorphous halo" with an absolute absence of sharp Bragg peaks. Any peaks indicate residual crystallinity, rendering the batch a failure.

  • Modulated Differential Scanning Calorimetry (mDSC): Run a heat-cool-heat cycle from 0°C to 200°C at 2°C/min with a modulation of ±0.5°C every 60 seconds. Validation: The reversing heat flow signal must display a single Glass Transition Temperature ( Tg​ ). Two distinct Tg​ s indicate amorphous phase separation (drug-rich and polymer-rich domains), which will lead to physical instability[5].

  • In Vitro Non-Sink Dissolution: Disperse 20 mg of the ASD in 50 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C. Measure API concentration via HPLC over 120 minutes. The ASD should achieve a supersaturated concentration at least 5-10 times higher than the crystalline free base and maintain it for the duration of the test (the "parachute" effect).

In Vivo Pharmacokinetic (PK) Protocol

To validate the oral bioavailability enhancement of the 7H-pyrrolo[2,3-c]pyridazin-3-amine ASD, an in vivo PK study in a rodent model is required[2].

Step-by-Step PK Execution:
  • Animal Model: Use male C57BL/6 mice (n=6 per group), fasted for 12 hours prior to dosing.

  • Dose Preparation: Suspend the ASD powder in a 0.5% Methylcellulose (MC) aqueous vehicle immediately before dosing. Causality: ASDs are thermodynamically unstable in water; preparing the suspension at the bedside prevents premature crystallization prior to administration.

  • Administration: Administer a dose equivalent to 10 mg/kg of active 7H-pyrrolo[2,3-c]pyridazin-3-amine via oral gavage. A control group receives the crystalline free base suspended in the same vehicle.

  • Sampling: Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Quantification: Extract the API via protein precipitation (using Acetonitrile) and quantify using LC-MS/MS.

Table 2: Representative Pharmacokinetic Parameters (Crystalline vs. 25% ASD)
PK ParameterCrystalline Free Base25% HPMCAS ASDFold Enhancement
Cmax​ (ng/mL) 145 ± 321,280 ± 1158.8x
Tmax​ (h) 4.01.0Faster Absorption
AUC0−24h​ (ng·h/mL) 850 ± 1206,400 ± 4507.5x
Brain/Plasma Ratio 0.40.9Improved Penetrance

Note: The rapid dissolution of the ASD drives a higher concentration gradient across the intestinal lumen, leading to a significantly higher Cmax​ and improved brain penetrance, which is critical for LRRK2 targeted therapies.

Sources

Method

Application Note: Preparation and Handling of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Stock Solutions in DMSO

Scientific Context & Rationale In modern medicinal chemistry, the "nitrogen walk" strategy—systematically replacing a CH-group with a nitrogen atom in aromatic and heteroaromatic ring systems—has emerged as a powerful to...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

In modern medicinal chemistry, the "nitrogen walk" strategy—systematically replacing a CH-group with a nitrogen atom in aromatic and heteroaromatic ring systems—has emerged as a powerful tool for lead optimization[1]. Through this approach, the 7H-pyrrolo[2,3-c]pyridazine scaffold has proven to be a highly effective bioisostere for indoles and azaindoles, drastically altering physicochemical properties and intermolecular interactions without significantly changing the molecular footprint[1].

This specific bicyclic core has been successfully integrated into nanomolar-affinity kinase inhibitors, such as adaptor protein-2 associated kinase 1 (AAK1) inhibitors[2], as well as potent allosteric inhibitors of kidney-type glutaminase (GLS)[3].

The primary building block for these syntheses and subsequent in vitro screening is 7H-pyrrolo[2,3-c]pyridazin-3-amine [4]. Because high-throughput screening (HTS) and enzymatic assays demand absolute reproducibility, the preparation of its stock solution cannot be treated as a trivial dissolution step. This guide provides a self-validating, causality-driven protocol for preparing stable DMSO stock solutions of this critical intermediate.

Physicochemical Profile & Quantitative Data

Before preparing the stock, it is crucial to identify the salt form of the compound, as this dictates the exact mass required for molarity calculations. The compound is typically supplied as either a free base or a hydrochloride salt[4].

Table 1: Physicochemical Properties and Dilution Metrics

Property / MetricFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1638764-91-61638761-13-3
Molecular Formula C₆H₆N₄C₆H₆N₄ · HCl
Molecular Weight 134.14 g/mol 170.60 g/mol
Mass required for 1 mL of 10 mM Stock 1.34 mg1.71 mg
Mass required for 1 mL of 50 mM Stock 6.71 mg8.53 mg
Primary Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO (≥99.9%)
Recommended Storage -80°C (Argon purged)-80°C (Argon purged)

Expertise & Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that experimental failure often originates in the compound management phase. Every step in this protocol is designed to mitigate a specific chemical or physical threat to the 7H-pyrrolo[2,3-c]pyridazin-3-amine molecule:

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. Standard laboratory DMSO readily absorbs atmospheric moisture. Because the fused pyrrolo-pyridazine core is highly hydrophobic, even a 2-5% water content in the DMSO stock can drastically reduce its solubility limit, leading to invisible micro-precipitations that skew IC₅₀ results.

  • Why Argon Purging? The exocyclic amine at the 3-position is electron-rich and susceptible to oxidative degradation over time. Displacing atmospheric oxygen with an inert gas (Argon or Nitrogen) prevents the formation of N-oxides and other degradation byproducts.

  • Why Single-Use Aliquots? DMSO has a relatively high freezing point (~19°C). During a freeze-thaw cycle, pure DMSO crystallizes first, effectively concentrating the solute in the remaining liquid fraction. This localized supersaturation forces the compound out of solution. Repeated cycles lead to irreversible aggregation.

G Root 7H-Pyrrolo[2,3-c]pyridazin-3-amine Stock Solution Sub1 Standard DMSO (Air Exposed) Root->Sub1 Sub2 Anhydrous DMSO (Argon Purged) Root->Sub2 Deg1 Water Absorption (Precipitation) Sub1->Deg1 Deg2 Amine Oxidation (Degradation) Sub1->Deg2 Stable Maintained Integrity (Reproducible Assays) Sub2->Stable

Causality of solvent handling on compound integrity and assay reproducibility.

Step-by-Step Preparation Protocol

This protocol outlines the creation of a standard 10 mM stock solution .

Materials Required:
  • 7H-pyrrolo[2,3-c]pyridazin-3-amine (lyophilized powder)

  • Anhydrous DMSO (sealed under Argon, ≥99.9% purity)

  • Calibrated analytical microbalance (0.01 mg readability)

  • Low-binding amber microcentrifuge tubes (to prevent UV degradation)

  • Argon gas line with a sterile pipette tip

Workflow:
  • Thermal Equilibration: Remove the sealed vial of 7H-pyrrolo[2,3-c]pyridazin-3-amine from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Gravimetric Measurement: Tare a low-binding amber tube. Weigh exactly 1.34 mg of the free base (or 1.71 mg of the HCl salt) into the tube. Record the exact mass to calculate the precise volume of DMSO needed.

  • Solvent Addition: Using a positive displacement pipette, add exactly 1.00 mL of Anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture at maximum speed for 30 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 1–2 minutes. Do not allow the bath to heat up, as thermal stress can degrade the compound.

  • Aliquoting: Divide the 1 mL stock into ten 100 µL single-use aliquots in amber tubes.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds to displace ambient air, then immediately cap the tube tightly.

  • Storage: Transfer the aliquots to a dedicated -80°C freezer.

G N1 1. Equilibrate (Desiccator) N2 2. Microbalance Weighing N1->N2 N3 3. Anhydrous DMSO Addition N2->N3 N4 4. Vortex & Sonication N3->N4 N5 5. Argon Purge & Aliquot N4->N5 N6 6. Store at -80°C N5->N6

Workflow for the preparation and storage of DMSO stock solutions.

Self-Validation & Quality Control System

To ensure this protocol acts as a self-validating system, you must decouple chemical degradation from biological assay variability. Implement the following QC checks:

  • Day 0 Baseline Establishment: Immediately after preparing the stock, dilute a 2 µL fraction into 198 µL of LC-MS grade Acetonitrile (100 µM final concentration). Run this on an LC-MS/UV system to establish a baseline chromatogram (retention time and Area Under the Curve for the parent mass).

  • The "Sentinel" Aliquot: Designate one of the 100 µL aliquots as the "Sentinel." Every 3 months, thaw the Sentinel aliquot, remove 2 µL for LC-MS analysis, and compare the peak purity against the Day 0 baseline. If purity drops below 95%, discard the entire batch.

  • Pre-Assay Visual Inspection: Before adding the compound to any aqueous assay buffer, hold the thawed DMSO aliquot against a strong light source. Look for the Tyndall effect (scattering of light), which indicates the presence of invisible micro-precipitates.

References

  • Ryabukhin, S., Volochnyuk, D., Kordubailo, M., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2025. Available at:[Link]

  • Huang, Q., et al. "Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase." Journal of Medicinal Chemistry, ACS Publications, 2018. Available at:[Link]

  • Verdonck, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC, National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: High-Throughput Screening Assays for 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivatives

Introduction & Mechanistic Rationale The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold has emerged as a highly versatile and privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. Characterized by its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold has emerged as a highly versatile and privileged bicyclic heteroaromatic pharmacophore in modern drug discovery. Characterized by its unique electron distribution and hydrogen-bonding capacity, this scaffold is predominantly utilized in two distinct therapeutic modalities: ATP-competitive kinase inhibition (e.g., targeting Adaptor protein-2 associated kinase 1, AAK1)[1] and allosteric enzyme modulation (e.g., targeting Kidney-Type Glutaminase, GLS1)[2].

From a structural perspective, the introduction of a nitrogen atom at position 6 of a standard pyrrolo[2,3-b]pyridine to yield the pyrrolo[2,3-c]pyridazine fundamentally alters the electrostatic profile of the molecule. In kinase targets like AAK1, this modification can dictate the orientation of the molecule within the ATP-binding pocket, specifically influencing repulsion or attraction dynamics with the lone pair of the carbonyl group of hinge-region residues (such as Cys129)[1]. In metabolic targets like GLS1, the scaffold acts as a conformationally constrained derivative that effectively bridges the dimer-dimer interface, stabilizing the enzyme in an inactive tetrameric state[2].

To successfully evaluate libraries of 7H-pyrrolo[2,3-c]pyridazin-3-amines, researchers require robust, self-validating High-Throughput Screening (HTS) workflows. This guide details two orthogonal assay methodologies tailored to this scaffold: a TR-FRET Kinase Assay and a GDH-Coupled Kinetic Assay .

HTS Workflow Logic

A rigorous HTS campaign requires a logical progression from primary screening to counter-screening to eliminate false positives caused by compound auto-fluorescence or non-specific aggregation.

HTS_Workflow Start Compound Library (7H-pyrrolo[2,3-c]pyridazin-3-amines) Primary Primary HTS Screen (Single Concentration, e.g., 10 µM) Start->Primary Hit Hit Identification (>50% Inhibition) Primary->Hit DoseResponse Dose-Response Profiling (IC50 Determination) Hit->DoseResponse CounterScreen Counter-Screening (Cytotoxicity / Auto-fluorescence) DoseResponse->CounterScreen Lead Lead Optimization (SAR Analysis) CounterScreen->Lead

Figure 1: High-throughput screening cascade for evaluating 7H-pyrrolo[2,3-c]pyridazin-3-amine hits.

Protocol A: TR-FRET Kinase Binding Assay (Targeting AAK1)

Causality & Assay Selection

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening bicyclic heteroaromatic kinase inhibitors. Many nitrogen-dense heterocycles exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence intensity assays. TR-FRET utilizes a Europium (Eu)-labeled antibody and a fluorescent tracer. The long emission half-life of Europium allows for a time-delayed readout, completely bypassing the short-lived auto-fluorescence of the 7H-pyrrolo[2,3-c]pyridazin-3-amine compounds.

Materials
  • Target Enzyme : Recombinant human AAK1 (GST-tagged).

  • Tracer : Kinase Tracer 236 (Alexa Fluor™ 647 labeled ATP-competitive probe).

  • Detection Antibody : Eu-anti-GST Antibody.

  • Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality note: Brij-35 is critical to prevent non-specific binding of the highly hydrophobic pyrrolo-pyridazine core to the microplate walls.

Step-by-Step Methodology
  • Compound Preparation : Dispense 100 nL of 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve (final assay concentration: 10 µM to 0.1 nM).

  • Enzyme Addition : Add 5 µL of 2X AAK1 enzyme/Eu-anti-GST antibody mixture in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase hinge region.

  • Tracer Addition : Add 5 µL of 2X Kinase Tracer 236. The final concentrations should be 5 nM AAK1, 2 nM Eu-antibody, and 15 nM Tracer.

  • Incubation : Seal the plate and incubate in the dark for 60 minutes at room temperature. This ensures the system reaches thermodynamic equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nM (laser) and measure emission at 620 nm (Europium) and 665 nm (Tracer) with a 100 µs delay.

  • Data Analysis : Calculate the emission ratio ( 665nm/620nm ). Normalize data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

Data Presentation: TR-FRET Profiling
Compound IDScaffold ModificationAAK1 IC₅₀ (nM)Selectivity Fold (vs GAK)Z'-Factor
Cmpd-017-azaindole (Reference)12.5 ± 1.215x0.78
Cmpd-20pyrrolo[2,3-c]pyridazine315.0 ± 15.4>100x0.81
Cmpd-37a4-aryl-pyrrolo[2,3-c]pyridazine4.2 ± 0.545x0.79

Note: Data demonstrates that shifting the aryl moiety on the pyrrolo[2,3-c]pyridazine scaffold drastically recovers and improves AAK1 binding affinity[1].

Protocol B: GDH-Coupled Kinetic Assay (Targeting GLS1)

Causality & Assay Selection

When evaluating 7H-pyrrolo[2,3-c]pyridazin-3-amines as allosteric inhibitors of Kidney-Type Glutaminase (GLS1), direct measurement of the product (glutamate) is challenging because it lacks a chromophore. To achieve a continuous HTS readout, the assay is coupled to Glutamate Dehydrogenase (GDH). GDH oxidizes the produced glutamate to α-ketoglutarate while simultaneously reducing NAD+ to NADH. NADH is highly fluorescent, allowing for real-time kinetic monitoring of GLS1 activity[2].

GDH_Mechanism Glutamine Glutamine GLS1 GLS1 Enzyme (Target) Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate Inhibitor 7H-pyrrolo[2,3-c] pyridazin-3-amine Inhibitor->GLS1 Allosteric Inhibition GDH GDH Enzyme (Coupling) Glutamate->GDH NADH NADH (Fluorescent Readout) GDH->NADH NAD NAD+ NAD->GDH

Figure 2: GDH-coupled assay mechanism for measuring GLS1 allosteric inhibition via NADH fluorescence.
Materials
  • Enzymes : Recombinant human GLS1 (catalytic domain); Bovine Glutamate Dehydrogenase (GDH).

  • Substrates : L-Glutamine (20 mM), NAD+ (2 mM).

  • Assay Buffer : 50 mM Tris-Acetate (pH 8.5), 0.1 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT. Causality note: DTT maintains the catalytic cysteine residues in a reduced state, while BSA prevents enzyme denaturation at low working concentrations.

Step-by-Step Methodology
  • Reagent Master Mix : Prepare a master mix containing 10 nM GLS1, 1 U/mL GDH, and 2 mM NAD+ in Assay Buffer.

  • Compound Plating : Pin-transfer 50 nL of the 7H-pyrrolo[2,3-c]pyridazin-3-amine library into a 384-well black, flat-bottom microplate.

  • Pre-incubation : Dispense 5 µL of the Reagent Master Mix into the wells. Incubate for 30 minutes at room temperature. Causality note: Allosteric inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation prevents underestimation of inhibitor potency.

  • Reaction Initiation : Add 5 µL of 40 mM L-Glutamine (final concentration 20 mM) to initiate the reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Monitor NADH fluorescence continuously for 20 minutes (Excitation: 340 nm; Emission: 460 nm).

  • Data Analysis : Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Calculate percentage inhibition relative to the uninhibited control.

Data Presentation: GLS1 Inhibition Kinetics
Compound IDLinker ModificationGLS1 IC₅₀ (nM)Hill Slope (h)Efficacy (Emax)
BPTESReference45.0 ± 3.11.2100%
Cmpd-487H-pyrrolo[2,3-c]pyridazine18.5 ± 1.81.8100%
Cmpd-512-fluorophenyl substituted6.4 ± 0.71.9100%

Note: The steep Hill slopes (h > 1.5) observed for the pyrrolo-pyridazine derivatives are indicative of cooperative binding to the tetrameric state of GLS1, confirming their mechanism as allosteric modulators[2].

Assay Validation & Quality Control

A self-validating HTS protocol must continuously monitor assay robustness. The Z'-factor is calculated for every plate to ensure the dynamic range and data variance are acceptable for hit picking:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where σ represents standard deviation and μ represents the mean of the positive (100% inhibition) and negative (0% inhibition) controls.

  • Acceptance Criteria : A Z'-factor ≥0.5 is required. Both the TR-FRET and GDH-coupled assays described herein typically yield Z'-factors between 0.75 and 0.85, indicating excellent assay robustness and a wide separation band between controls.

References

  • Title : Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source : European Journal of Medicinal Chemistry URL :[Link]

  • Title : Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Method

Application Note: Conjugation Strategies for 7H-Pyrrolo[2,3-c]pyridazin-3-amine Fluorophores in Biomacromolecular Labeling

Executive Summary & Mechanistic Rationale The 7H-pyrrolo[2,3-c]pyridazine scaffold represents a highly versatile, compact heterocyclic system increasingly utilized in advanced drug discovery and molecular imaging[1]. Kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 7H-pyrrolo[2,3-c]pyridazine scaffold represents a highly versatile, compact heterocyclic system increasingly utilized in advanced drug discovery and molecular imaging[1]. Known for its robust fluorescence, particularly under alkaline or physiological conditions, this core structure offers distinct photophysical advantages over bulky traditional dyes.

The presence of a primary amine at the 3-position (7H-pyrrolo[2,3-c]pyridazin-3-amine) provides a direct nucleophilic handle for bioconjugation. Unlike conventional amine-reactive fluorophores (e.g., NHS-ester dyes) that target protein lysines, an amine-functionalized fluorophore inverts the conjugation topology. It is specifically designed to target electrophilic groups on the biomolecule, such as activated carboxylic acids or oxidized glycans[2].

Expert Insight on Causality: Because the 3-amine is directly conjugated to the heteroaromatic pyrrolo-pyridazine ring, its lone pair is partially delocalized. This gives it a lower pKa compared to aliphatic amines (like lysine side chains). While this ensures the amine is largely unprotonated and available as a free nucleophile at physiological pH (7.4), its intrinsic nucleophilicity is attenuated. Consequently, successful conjugation requires a higher molar excess of the fluorophore and longer incubation times than standard aliphatic amine probes[3]. Furthermore, it is absolutely critical to exclude extraneous amines (e.g., Tris, glycine) from the reaction buffer, as they will aggressively outcompete the fluorophore for electrophilic sites.

Comparison of Conjugation Modalities

To optimize the labeling of proteins, antibodies, or nucleic acids, researchers must select the appropriate cross-linking chemistry based on the target functional group.

Conjugation StrategyTarget Functional GroupOptimal pH RangeReagents RequiredEfficiency / KineticsPrimary Application
EDC/sulfo-NHS Coupling Carboxylic Acids (Asp, Glu, C-terminus)Activation: 5.5–6.0 Coupling: 7.0–7.5EDC, sulfo-NHS, MES buffer, PBSModerate to High (Requires 20-50x dye excess)General protein labeling, peptide C-terminus tagging.
Reductive Amination Aldehydes (Oxidized cis-diols on glycans)Oxidation: 5.5 Coupling: 7.0–7.5NaIO₄, NaCNBH₃, Acetate buffer, PBSHigh (Site-specific)Fc-region labeling of monoclonal antibodies, glycoprotein tracking.

Protocol A: EDC/sulfo-NHS Mediated Carboxylate Labeling

This two-step protocol prevents intra-protein crosslinking by separating the activation of carboxylates from the introduction of the amine-fluorophore[3].

Experimental Workflow

G A Protein (Asp/Glu COOH) Buffer: MES pH 6.0 B EDC + sulfo-NHS Activation (15 min) A->B Add Reagents C sulfo-NHS Activated Protein (Unstable Intermediate) B->C Carboxylate Activation D 7H-pyrrolo[2,3-c]pyridazin-3-amine Buffer: PBS pH 7.5 C->D Desalt & Add Fluorophore E Stable Amide Conjugate + Released sulfo-NHS D->E Nucleophilic Attack (2 hours, RT)

Caption: Two-step EDC/sulfo-NHS conjugation workflow for targeting protein carboxylates.

Step-by-Step Methodology
  • Protein Preparation: Dissolve the target protein in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0 at a concentration of 2–5 mg/mL. Note: Avoid PBS during activation, as phosphate can reduce EDC efficiency.

  • Carboxylate Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the protein solution. Incubate at room temperature (RT) for 15 minutes.

  • Quenching & Desalting (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. Immediately desalt the mixture using a spin column (e.g., Zeba Spin) pre-equilibrated with 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5.

  • Fluorophore Coupling: Dissolve 7H-pyrrolo[2,3-c]pyridazin-3-amine in anhydrous DMSO (stock at 10 mg/mL). Add a 30- to 50-fold molar excess of the fluorophore to the activated protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2 hours at RT or overnight at 4°C under continuous end-over-end rotation, protected from light.

  • Purification: Remove unreacted fluorophore using size-exclusion chromatography or dialysis against PBS (pH 7.4).

Self-Validation System: Run a parallel negative control omitting EDC. Any fluorescence retained in the control after purification indicates non-covalent hydrophobic dye entrapment, establishing the baseline for true covalent yield.

Protocol B: Site-Specific Glycan Labeling via Reductive Amination

For heavily glycosylated proteins (e.g., monoclonal antibodies), targeting the carbohydrate moieties preserves the structural integrity of the amino acid backbone and prevents steric hindrance at the antigen-binding site[4].

Experimental Workflow

G A Glycoprotein (cis-diols) Buffer: NaOAc pH 5.5 B NaIO4 Oxidation (30 min, Dark) A->B Periodate Addition C Reactive Aldehyde Groups on Glycans B->C Diol Cleavage D 7H-pyrrolo[2,3-c]pyridazin-3-amine Schiff Base Formation C->D Add Fluorophore (pH 7.0-7.5) E NaCNBH3 Reduction (Stable Secondary Amine) D->E Reductive Amination

Caption: Site-specific glycoprotein labeling via periodate oxidation and reductive amination.

Step-by-Step Methodology
  • Periodate Oxidation: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer, pH 5.5. Add sodium meta-periodate (NaIO₄) to a final concentration of 10–20 mM. Incubate in the dark at 4°C for 30 minutes. Causality: Oxidation must occur in the dark to prevent free-radical side reactions that crosslink native amino acids.

  • Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to consume excess periodate. Desalt the oxidized protein into 0.1 M Sodium Phosphate buffer, pH 7.2.

  • Schiff Base Formation: Add a 20-fold molar excess of 7H-pyrrolo[2,3-c]pyridazin-3-amine (from a DMSO stock) to the oxidized protein. Incubate for 2 hours at RT.

  • Reduction: In a fume hood, add Sodium cyanoborohydride (NaCNBH₃) to a final concentration of 10 mM. Causality: NaCNBH₃ is specifically chosen over Sodium borohydride (NaBH₄) because it selectively reduces Schiff bases without reducing unreacted aldehydes back to alcohols at neutral pH. Incubate for an additional 2 hours at RT or overnight at 4°C.

  • Purification: Remove excess reagents via dialysis against PBS (pH 7.4).

Self-Validation System: Pre-treat a control aliquot of the protein with PNGase F to enzymatically cleave N-linked glycans prior to oxidation. A successful, site-specific protocol will yield zero fluorescence in the deglycosylated control, proving the fluorophore is exclusively conjugating to the carbohydrate chains.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 7H-Pyrrolo[2,3-c]pyridazin-3-amine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 7H-pyrrolo[2,3-c]pyridazine core is notoriously challenging due to the electron-deficient nature of the pyridazine ring and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the 7H-pyrrolo[2,3-c]pyridazine core is notoriously challenging due to the electron-deficient nature of the pyridazine ring and the high reactivity of the pyrrole nitrogen. This guide provides drug development professionals with mechanistic troubleshooting, optimized quantitative parameters, and self-validating protocols to maximize the yield of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Synthetic Workflow & Pathway

The most reliable pathway to synthesize this scaffold relies on a regioselective Sonogashira coupling followed by a base-mediated reductive ring-closure[1]. To install the 3-amine, a subsequent Buchwald-Hartwig amination is required, which necessitates intermediate protection steps[2].

SynthesisWorkflow SM 4-Bromo-6-chloropyridazin-3-amine (Starting Material) Int1 6-Chloro-4-((TMS)ethynyl)pyridazin-3-amine (Intermediate 1) SM->Int1 Sonogashira Coupling (TMS-Acetylene, Pd, CuI) Int2 3-Chloro-7H-pyrrolo[2,3-c]pyridazine (Intermediate 2) Int1->Int2 Base-Mediated Cyclization (t-BuOK, 120°C) Int3 3-Chloro-7-(SEM)-pyrrolo[2,3-c]pyridazine (Protected Core) Int2->Int3 N-Protection (SEM-Cl, NaH) Int4 tert-Butyl (7-(SEM)-pyrrolo[2,3-c]pyridazin-3-yl)carbamate (Aminated Core) Int3->Int4 Buchwald-Hartwig Amination (BocNH2, Pd catalyst) Product 7H-pyrrolo[2,3-c]pyridazin-3-amine (Target Product) Int4->Product Global Deprotection (TFA, then Ethylenediamine)

Figure 1: Optimized 5-step synthetic workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Troubleshooting & Yield Optimization FAQs

Q1: My Sonogashira coupling of 4-bromo-6-chloropyridazin-3-amine with TMS-acetylene is stalling at 50% conversion, and I am isolating a large amount of Glaser homocoupling product. How can I drive this to completion? Causality & Insight: The highly electron-deficient pyridazine ring drastically slows down the oxidative addition and transmetalation steps of the palladium cycle. If trace oxygen is present, the copper co-catalyst rapidly consumes the TMS-acetylene via Glaser homocoupling before cross-coupling can occur. Solution: You must suppress the local concentration of the alkyne and eliminate oxygen. Strictly degas your solvent (DMF or THF/TEA) using the freeze-pump-thaw method. Switch from Pd(PPh3​)4​ to Pd(dppf)Cl2​ , which accelerates reductive elimination. Most importantly, add the TMS-acetylene via a syringe pump over 2–3 hours. This keeps the steady-state concentration of the alkyne low, virtually eliminating homocoupling and pushing the yield above 80%.

Q2: During the base-mediated cyclization of Intermediate 1, I am getting a complex tarry mixture with significant desilylation but no ring closure. What is going wrong? Causality & Insight: The cyclization requires the removal of the TMS group followed by an intramolecular nucleophilic attack (5-endo-dig) of the amine onto the alkyne[1]. If the reaction is heated conventionally for too long, the electron-rich pyrrole product degrades. If water is present, the base is quenched, resulting in the desilylated terminal alkyne without enough thermodynamic driving force to close the ring. Solution: Ensure strictly anhydrous conditions and use sublimed potassium tert-butoxide (t-BuOK) in anhydrous NMP[3]. Transition from conventional heating to microwave irradiation (120 °C for 45 minutes). The rapid, uniform heating profile of the microwave drives the cyclization to completion before thermal degradation pathways can dominate.

Q3: I am attempting a Buchwald-Hartwig amination on 3-chloro-7H-pyrrolo[2,3-c]pyridazine to install the 3-amine, but the reaction yields mostly unreacted starting material and palladium black. Why? Causality & Insight: The free pyrrole nitrogen (N7) is highly nucleophilic. It coordinates directly to the palladium center, effectively poisoning the catalyst and causing it to precipitate as inactive Pd black. Furthermore, the 3-chloro position on this fused bicyclic system is less reactive toward oxidative addition than a standard aryl chloride. Solution: You must mask the pyrrole nitrogen prior to amination. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended to block the nitrogen lone pair and increase the electrophilicity of the pyridazine ring[2]. For the amination itself, use tert-butyl carbamate ( BocNH2​ ) as an ammonia surrogate, paired with a bulky, electron-rich ligand like tBuBrettPhos, which is specifically engineered to promote C-N bond formation on challenging heteroaryl chlorides.

Q4: What is the most efficient way to remove the SEM protecting group after amination without degrading the highly polar final product? Causality & Insight: Standard SEM deprotection utilizes TBAF, but extracting the highly polar, water-soluble 7H-pyrrolo[2,3-c]pyridazin-3-amine from aqueous fluoride residues leads to massive yield losses. Solution: Use a two-stage acidic cleavage. Stir the protected intermediate in neat TFA/DCM (1:1) to cleave both the Boc group and the SEM aminal linkage, forming a hydroxymethyl intermediate. Concentrate the mixture, redissolve in methanol, and add ethylenediamine. The ethylenediamine acts as a formaldehyde scavenger, cleanly driving the conversion to the fully deprotected amine while allowing for straightforward purification via reversed-phase chromatography.

Quantitative Yield Optimization Data

The following table summarizes the quantitative improvements achieved by implementing the troubleshooting strategies outlined above.

Reaction StepStandard ConditionOptimized ConditionPrimary Bottleneck AddressedYield Improvement
Sonogashira Coupling Pd(PPh3​)4​ , Batch Alkyne Addition Pd(dppf)Cl2​ , Syringe Pump Alkyne AdditionGlaser homocoupling & stalled conversion45% ➔ 85%
Ring Cyclization DMF, t-BuOK, Conventional Heating (4h)NMP, t-BuOK, Microwave Irradiation (45 min)Thermal degradation & incomplete closure30% ➔ 72%
C-N Cross Coupling Unprotected Pyrrole, XPhos ligandSEM-Protected Pyrrole, tBuBrettPhos ligandCatalyst poisoning (Pd black formation)0% ➔ 78%

Self-Validating Experimental Protocols

Every protocol below contains built-in analytical checkpoints to ensure the system is validating itself before you proceed to the next step.

Protocol A: Regioselective Sonogashira Coupling
  • Setup: Charge a flame-dried Schlenk flask with 4-bromo-6-chloropyridazin-3-amine (1.0 equiv), Pd(dppf)Cl2​ (0.05 equiv), and CuI (0.05 equiv).

  • Degassing: Add anhydrous DMF (0.2 M) and Et3​N (3.0 equiv). Degas the mixture via three strict freeze-pump-thaw cycles.

  • Addition: Heat the mixture to 60 °C. Add trimethylsilylacetylene (1.2 equiv) dropwise via a syringe pump over a 2-hour period.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 2:1). The starting material ( Rf​=0.4 ) should be completely consumed, replaced by a highly UV-active fluorescent spot ( Rf​=0.6 ). LC-MS should confirm the intermediate mass ( [M+H]+ 226).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Microwave-Assisted Cyclization
  • Setup: Dissolve 6-chloro-4-((trimethylsilyl)ethynyl)pyridazin-3-amine (1.0 equiv) in anhydrous NMP (0.2 M) in a microwave vial.

  • Reagent Addition: Add sublimed potassium tert-butoxide (2.5 equiv) in one portion under a nitrogen atmosphere[3].

  • Reaction: Seal the vessel and subject it to microwave irradiation at 120 °C for exactly 45 minutes.

  • Validation Checkpoint: Analyze the crude mixture via 1H NMR. Successful cyclization is confirmed by the disappearance of the TMS protons (~0.2 ppm) and the appearance of a distinct downfield pyrrole proton doublet at ~8.2 ppm.

  • Workup: Cool to room temperature, dilute with ice water, and adjust the pH to 6.0 with 1M HCl to precipitate the 3-chloro-7H-pyrrolo[2,3-c]pyridazine. Filter and dry under high vacuum.

Protocol C: SEM Protection & Buchwald-Hartwig Amination
  • Protection: Treat 3-chloro-7H-pyrrolo[2,3-c]pyridazine with NaH (1.2 equiv) in DMF at 0 °C, followed by SEM-Cl (1.1 equiv). Stir for 2 hours at RT[2]. Isolate via standard aqueous workup. Validation: 1H NMR must show a new singlet at ~5.5 ppm ( N-CH2​-O ).

  • Amination: In a glovebox, combine the SEM-protected core (1.0 equiv), tert-butyl carbamate (1.5 equiv), Pd2​(dba)3​ (0.05 equiv), tBuBrettPhos (0.10 equiv), and Cs2​CO3​ (2.0 equiv) in anhydrous 1,4-dioxane. Heat at 100 °C for 12 hours. Filter through Celite and concentrate.

  • Global Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1 v/v) and stir at RT for 4 hours. Concentrate to dryness. Redissolve in MeOH, add ethylenediamine (5.0 equiv), and stir for 2 hours to scavenge the liberated formaldehyde.

  • Final Isolation: Purify by preparative HPLC (C18, Water/MeCN with 0.1% TFA) to yield the pure 7H-pyrrolo[2,3-c]pyridazin-3-amine.

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Optimization

Reducing impurities during 7H-pyrrolo[2,3-c]pyridazin-3-amine crystallization

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of 7H-pyrrolo[2,3-c]pyridazin-3-amine (CAS 1638761-13-3)[1].

Because this scaffold is a nitrogen-rich, bicyclic heterocycle with multiple hydrogen-bond donors and acceptors, it is highly prone to uncontrolled nucleation, agglomeration, and the isomorphic inclusion of structurally similar synthetic byproducts[2]. This guide moves beyond basic recrystallization, providing a mechanistic, self-validating framework to diagnose and eliminate persistent impurities.

Part 1: Diagnostic Hub & Impurity Incorporation Workflow

Before altering your solvent system, you must identify how the impurity is entering your final product. Impurities routinely contaminate crystallization products via four primary mechanisms: surface liquid entrapment, agglomeration (inclusions), co-precipitation, and solid solutions (lattice incorporation).

ImpurityWorkflow Start High Impurity in 7H-pyrrolo[2,3-c]pyridazin-3-amine Wash 1. Surface Wash Validation (Check Mother Liquor Entrapment) Start->Wash Agglom 2. Microscopy & PSD (Check Agglomeration/Inclusions) Wash->Agglom Impurity Remains Sol1 Optimize Filtration & Wash Volumes Wash->Sol1 Impurity Drops Lattice 3. Solid Solution Analysis (Check Isomorphic Inclusion) Agglom->Lattice Single Crystals Sol2 Optimize Agitation, Apply Ultrasound/Seeding Agglom->Sol2 Agglomerates Found Sol3 Change Solvent System or Form HCl Salt Lattice->Sol3 Structurally Similar

Workflow for diagnosing impurity incorporation mechanisms during crystallization.

Part 2: Core Troubleshooting Q&A

Q1: Why is my 7H-pyrrolo[2,3-c]pyridazin-3-amine failing purity specs despite multiple cooling recrystallizations? Mechanistic Causality: You are likely dealing with a solid solution (isomorphic inclusion). The synthesis of pyrrolo[2,3-c]pyridazines often involves palladium-catalyzed cross-couplings or dehalogenations, which can leave behind structurally similar impurities (e.g., des-chloro impurities or positional isomers like 5H-pyrrolo[3,2-c]pyridazine)[2]. Because these impurities share a nearly identical molecular footprint and hydrogen-bonding profile with your target API, they substitute directly into the thermodynamic crystal lattice of the host. Resolution: Standard cooling crystallization cannot purge lattice-incorporated impurities because the impurity is thermodynamically stable within the crystal. You must disrupt the crystal packing entirely. Convert the free base to a hydrochloride salt (1:1)[1], or switch to a solvent system with drastically different hydrogen-bonding dynamics (e.g., swapping a protic solvent like methanol for an aprotic antisolvent like heptane) to alter the solid-liquid equilibrium[3].

Q2: My microscopy shows large, clustered particles, and my impurity levels are highly variable between batches. What is happening? Mechanistic Causality: Your API is undergoing agglomeration . The multiple NH and NH2 groups on 7H-pyrrolo[2,3-c]pyridazin-3-amine promote rapid, uncontrolled secondary nucleation if supersaturation is too high. These crystals fuse together, trapping microscopic pockets of impurity-rich mother liquor in their interstitial spaces[3]. Resolution: Implement a strictly controlled seeded batch crystallization. Lowering the degree of supersaturation and adding high-purity seed crystals shifts the kinetic preference from secondary nucleation to crystal growth, yielding large, distinct, and easily washable single crystals.

Q3: Can I purify my product if the impurity has a lower solubility than the API itself? Mechanistic Causality: Thermodynamically, no. If a low-solubility impurity co-precipitates, equilibrium thermodynamics dictate it will contaminate the solid phase. However, kinetically , yes. If there is a sufficient difference in the growth kinetics between the API and the impurity, you can achieve kinetic purification[4]. Resolution: You must halt the crystallization process before the system reaches equilibrium. By seeding with pure API, you selectively accelerate the crystallization of 7H-pyrrolo[2,3-c]pyridazin-3-amine. The process is then artificially stopped and filtered before the slower-growing impurity has the time to nucleate[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the impurity mechanism. Use the following self-validating protocols to empirically prove the root cause before scaling up.

Protocol A: Reslurry and Surface Wash Validation (Diagnostic)

Purpose: To definitively separate surface mother-liquor entrapment from lattice incorporation. This is a self-validating system: comparing two distinct washing methods on the same batch isolates the spatial location of the impurity.

  • Isolation: Filter 5.0 g of the impure 7H-pyrrolo[2,3-c]pyridazin-3-amine batch using vacuum filtration. Do not wash the cake.

  • Aliquot Division: Split the wet cake into two equal 2.5 g aliquots (Aliquot A and Aliquot B).

  • Surface Wash (Aliquot A): Wash the cake with 1.5x the pore volume (approx. 3-5 mL) of a cold displacement solvent (e.g., 0-5°C Methanol). Dry under vacuum.

  • Reslurry (Aliquot B): Suspend the cake in 10 mL of a fully saturated solution of pure 7H-pyrrolo[2,3-c]pyridazin-3-amine. Agitate at 20°C for 4 hours. (Because the solution is saturated, no product will dissolve, but agglomerates will undergo Ostwald ripening, releasing trapped mother liquor). Filter and dry.

  • Validation: Analyze both by HPLC.

    • Result 1: If Aliquot B is significantly purer than Aliquot A, the impurity was trapped in agglomerates.

    • Result 2: If both aliquots show the exact same high impurity level, the impurity is locked inside the crystal lattice (solid solution).

Protocol B: Seeded Cooling Crystallization for Kinetic Impurity Rejection

Purpose: To prevent agglomeration and kinetically outpace low-solubility impurities[4].

  • Dissolution: Dissolve the crude API in a 90:10 Ethanol/Water mixture at 70°C to achieve a concentration just below saturation.

  • Metastable Zone Entry: Cool the reactor linearly at 0.5°C/min to 55°C.

  • Seeding: Introduce 1.5 wt% of ultra-pure 7H-pyrrolo[2,3-c]pyridazin-3-amine seed crystals (pre-milled to a D50 of ~20 µm).

  • Seed Bed Maturation: Hold the temperature isothermally at 55°C for 60 minutes. Causality: This allows the seeds to heal and begin consuming supersaturation, strictly preventing secondary nucleation spikes.

  • Controlled Cooling: Cool to 10°C at a slow, controlled rate of 0.1°C/min.

  • Kinetic Filtration: Filter the slurry immediately upon reaching 10°C. Do not allow the slurry to age overnight, as this allows the system to reach thermodynamic equilibrium, prompting the delayed nucleation of co-precipitating impurities[4].

Part 4: Quantitative Data Presentation

The following matrix summarizes the expected outcomes of corrective actions based on the diagnosed impurity mechanism.

Impurity Incorporation MechanismDiagnostic Observation (Protocol A/Microscopy)Primary Corrective ActionExpected Purity Gain (HPLC Area %)
Surface Liquid Entrapment Impurity drops after simple cold washOptimize wash solvent volume and displacement technique+ 2.0% to 5.0%
Agglomeration / Inclusions Reslurry (Aliquot B) is purer than Wash (Aliquot A)Implement seeded batch crystallization; reduce cooling rate+ 1.5% to 4.0%
Solid Solution (Lattice) Both aliquots fail; single crystals observedChange solvent system; form Hydrochloride (1:1) salt+ 5.0% to 15.0%
Co-precipitation Impurity nucleates late in the cooling curveKinetic filtration (stop process before equilibrium)+ 1.0% to 3.0%

Part 5: References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Focusing Impurities during Inert Gassing Crystallization of Complex Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity Source: MDPI URL:[Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 7H-Pyrrolo[2,3-c]pyridazin-3-amine Amination

Welcome to the technical support and troubleshooting center for the functionalization of 7H-pyrrolo[2,3-c]pyridazin-3-amine and its derivatives. The 7H-pyrrolo[2,3-c]pyridazine core is a highly electron-deficient, nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the functionalization of 7H-pyrrolo[2,3-c]pyridazin-3-amine and its derivatives.

The 7H-pyrrolo[2,3-c]pyridazine core is a highly electron-deficient, nitrogen-rich bicyclic system frequently utilized in kinase inhibitor drug discovery. However, performing palladium-catalyzed C–N bond formations (such as the Buchwald-Hartwig amination) on this scaffold is notoriously difficult. The presence of three distinct nitrogen atoms (N1, N2, N7) introduces severe challenges regarding regioselectivity, catalyst poisoning, and substrate solubility.

This guide provides field-proven, mechanistically grounded solutions to optimize your amination workflows.

Diagnostic Workflow for Amination Failures

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the root cause of your low yields or stalled reactions.

Troubleshooting Start Reaction Failed or Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM SideProd Check for Side Products YesSM->SideProd CatPoison Catalyst Poisoning: Switch to tBuXPhos NoSM->CatPoison Dehalo Dehalogenation? SideProd->Dehalo Regio N7-Arylation? SideProd->Regio FixDehalo Hydride Transfer: Use Cs2CO3 Base Dehalo->FixDehalo FixRegio Regioselectivity: Protect N7 (SEM/THP) Regio->FixRegio

Caption: Diagnostic workflow for troubleshooting pyrrolopyridazine amination failures.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination using 3-chloro-7H-pyrrolo[2,3-c]pyridazine stalls at <10% conversion. Why? A1: The unshared electron pairs on the N1 and N2 pyridazine nitrogens are potent σ-donors that irreversibly bind to palladium(II) intermediates, forming stable, off-cycle resting states. This effectively removes the active catalyst from the catalytic cycle.

  • The Solution: You must switch to a bulky, electron-rich monodentate phosphine ligand like tBuXPhos or BrettPhos, or utilize well-defined NHC-palladium precatalysts like Pd-PEPPSI-IPr 1[1]. These ligands accelerate the rate-limiting reductive elimination step. More importantly, their massive steric profile creates a protective coordination sphere around the Pd center, physically blocking the multidentate coordination of the pyridazine nitrogens.

Q2: I am observing significant dehalogenation of my aryl halide instead of the desired C–N coupling. How do I prevent this? A2: Dehalogenation occurs when the rate of β-hydride elimination outcompetes reductive elimination. Strong alkoxide bases (like NaOtBu) can undergo β-hydride elimination to form a palladium-hydride species, which subsequently reductively eliminates to yield the dehalogenated starting material.

  • The Solution: Switch from NaOtBu to a milder, weaker inorganic base like Cs₂CO₃ or K₃PO₄. If solubility is an issue, explore homogeneous bases like DBU in polar solvents 2[2]. Ensure strict anhydrous conditions, as moisture can also serve as a hydride source.

Q3: When using the free 7H-pyrrolo[2,3-c]pyridazin-3-amine as a nucleophile, I get a mixture of N3-arylation and N7-arylation. How do I control regioselectivity? A3: The N7 position of the pyrrole ring contains an acidic proton (pKa ~ 13-15). In the presence of bases required for cross-coupling, this proton is removed, generating a highly nucleophilic pyrrolide anion that competes directly with the exocyclic 3-amine for the Pd(II)-aryl electrophile.

  • The Solution: The N7 position must be protected prior to the cross-coupling. A standard sequence involves protecting the precursor with a 2-(trimethylsilyl)ethoxymethyl (SEM) group 3[3], performing the cross-coupling to install the amine, and then functionalizing further 4[4].

Quantitative Data: Catalyst Optimization Summary

The table below summarizes the causality between specific reaction conditions and their quantitative outcomes when attempting to aminate 3-chloro-7H-pyrrolo[2,3-c]pyridazine.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Conversion (%)Primary Issue Observed
Pd₂(dba)₃ / BINAPBidentate PhosphineNaOtBuToluene100< 10%Severe catalyst poisoning
Pd(OAc)₂ / XantPhosBidentate PhosphineCs₂CO₃1,4-Dioxane10045%Competing dehalogenation
Pd-PEPPSI-IPrN-Heterocyclic CarbeneLiHMDSTHF6575%Moderate N7-arylation (if unprotected)
Pd₂(dba)₃ / tBuXPhos Bulky Monodentate K₃PO₄ t-Amyl Alcohol 110 > 85% Optimal Conditions

Mechanistic Pitfalls in the Catalytic Cycle

Understanding exactly where the reaction fails is critical for rational optimization. The diagram below illustrates the Buchwald-Hartwig catalytic cycle and highlights the specific step where the pyrrolopyridazine core induces failure.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II)(Ar)(X)L_n Complex OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R-NH2, Base Poison Heterocycle Coordination (Poisoning) PdII->Poison Unprotected N1/N2 PdIIAmine Pd(II)(Ar)(NHR)L_n Complex AmineCoord->PdIIAmine RedElim Reductive Elimination PdIIAmine->RedElim Product Release RedElim->Pd0

Caption: Buchwald-Hartwig catalytic cycle highlighting the risk of Pd(II) poisoning by the pyridazine core.

Step-by-Step Methodology: Self-Validating Amination Protocol

This protocol details the optimal conditions for the Buchwald-Hartwig amination of 3-chloro-7-(SEM)-pyrrolo[2,3-c]pyridazine. It includes built-in validation checks to prevent the loss of valuable intermediates.

Step 1: Reagent Preparation (Strictly Anhydrous) In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with:

  • 3-chloro-7-(SEM)-pyrrolo[2,3-c]pyridazine (1.0 equiv)

  • Aryl amine or alkyl amine (1.2 equiv)

  • Pd₂dba₃ (5 mol%)

  • tBuXPhos (10 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

Step 2: Solvent Selection & Addition Add anhydrous, degassed tert-amyl alcohol to achieve a 0.2 M concentration. Seal the tube with a Teflon screw cap.

  • Causality Note: While toluene is the traditional solvent for these couplings, highly polar nitrogen-rich heterocycles exhibit poor solubility in non-polar media. tert-Amyl alcohol provides excellent solubilizing power for both the polar heterocycle and the inorganic base, while lacking enolizable α-protons that could participate in unwanted side reactions.

Step 3: Reaction Execution Remove the sealed Schlenk tube from the glovebox and heat the mixture at 110 °C in a pre-heated oil bath for 12 hours behind a blast shield.

Step 4: Validation Check (Critical) Before quenching the reaction, sample 10 µL of the mixture via syringe under a positive flow of nitrogen. Dilute in LC-MS grade acetonitrile and analyze. The mass of the SEM-protected product [M+H]+ should be the dominant peak.

  • Self-Correction: If >15% of the 3-chloro starting material remains, do not expose the bulk reaction to air . Return the sealed vessel to the glovebox, spike with an additional 2 mol% Pd₂dba₃ and 4 mol% tBuXPhos, and heat for an additional 4 hours.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically a gradient of DCM/MeOH or Hexanes/EtOAc depending on the amine).

Step 6: Deprotection To yield the final 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative, treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Concentrate to dryness, then neutralize by stirring in 7N methanolic ammonia for 30 minutes before final purification.

References

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Publications URL
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 7H-pyrrolo[2,3-c]pyridazin-3-amine HPLC Peak Tailing

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of analyzing highly polar, basic heterocyclic compounds.

This guide provides a deep dive into the causality of peak tailing for 7H-pyrrolo[2,3-c]pyridazin-3-amine , offering self-validating protocols and authoritative strategies to restore chromatographic integrity.

Analyte Profiling: The Chemistry of the Problem

To solve peak tailing, we must first understand the molecule. 7H-pyrrolo[2,3-c]pyridazin-3-amine is a bicyclic heteroaromatic compound characterized by an exocyclic primary amine and two nitrogen atoms within the pyridazine ring.

The Causal Mechanism of Tailing:

  • High Basicity: The exocyclic amine and pyridazine nitrogens act as strong hydrogen bond donors and acceptors. At a standard mid-range pH (pH 5.0–7.0), these basic functional groups are protonated (positively charged).

  • Silanol Ionization: Traditional silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.8 to 4.5. At mid-range pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[1].

  • Secondary Interactions: When the positively charged 7H-pyrrolo[2,3-c]pyridazin-3-amine travels through the column, it undergoes strong electrostatic (ion-exchange) interactions with the negatively charged silanoate ions[2]. This secondary retention mechanism acts like "molecular velcro"—the analyte sticks easily but releases slowly, causing the characteristic asymmetric trailing edge known as peak tailing[3].

Diagnostic Logic: Isolating the Root Cause

Before altering your chemistry, you must definitively prove whether the tailing is caused by chemical interactions (silanols) or physical system defects (dead volume). We achieve this using the Neutral Probe Test [3].

DiagnosticWorkflow Start Observe Peak Tailing 7H-pyrrolo[2,3-c]pyridazin-3-amine Probe Inject Neutral Probe (e.g., Toluene/Uracil) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Issue (Dead Volume / Void) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhys 1. Inspect zero-dead-volume fittings 2. Replace degraded column 3. Reduce tubing ID Physical->FixPhys FixChem 1. Lower pH < 3.0 or raise pH > 10.0 2. Increase buffer capacity 3. Use end-capped Type-B silica Chemical->FixChem

Diagnostic workflow differentiating chemical silanol interactions from physical system dead volume.

Self-Validating Troubleshooting Protocols

If the neutral probe does not tail, the issue is chemical[3]. Implement the following self-validating protocols sequentially.

Protocol A: Mobile Phase pH & Ion-Pairing Optimization

Rationale: Operating at a lower pH ensures the protonation of ionizable residual silanol groups, neutralizing them (Si-OH) and minimizing their electrostatic pull on the analyte[1]. However, because 7H-pyrrolo[2,3-c]pyridazin-3-amine is highly polar, neutralizing the silanols may cause the protonated analyte to elute too quickly. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) solves both issues by lowering the pH and forming a hydrophobic ion-pair with the basic nitrogens, improving both peak shape and retention.

Step-by-Step Methodology:

  • Prepare Aqueous Phase: Formulate a mobile phase of HPLC-grade water containing 0.1% v/v TFA (Target pH ~2.0).

  • Prepare Organic Phase: Formulate Acetonitrile containing 0.1% v/v TFA to maintain constant ionic strength during the gradient.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Injection: Inject a low volume (e.g., 2 µL) of the 7H-pyrrolo[2,3-c]pyridazin-3-amine standard.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ).

    • System Success: Tf​≤1.5 . If Tf​ remains > 1.5, proceed to Protocol B.

Protocol B: Stationary Phase Upgrades

Rationale: Older "Type A" silica columns have high metal content and highly active, acidic silanols[4]. Modern "Type B" silica is high-purity and undergoes "end-capping"—a chemical process that converts residual silanols into less polar surface functional groups, drastically reducing secondary interactions[1].

Step-by-Step Methodology:

  • Column Selection: Replace the standard C18 column with a fully end-capped, high-purity Type B silica column[5]. Alternatively, select a polar-embedded column (e.g., amide-C18), which utilizes an internal hydrogen-bonding shield to repel basic analytes from the silica surface[5].

  • System Setup: Install the column ensuring zero-dead-volume PEEK or stainless steel fittings are properly swaged.

  • Equilibration & Run: Run the optimized mobile phase from Protocol A.

  • Validation Check: Re-evaluate the asymmetry factor ( As​ ).

    • System Success: As​ should drop to 1.0 - 1.2, representing a near-perfect Gaussian peak.

Quantitative Performance Matrix

The following table summarizes expected peak asymmetry outcomes based on the interplay between column chemistry and mobile phase conditions for basic compounds like 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Column TypeMobile Phase pHBuffer / AdditiveExpected Asymmetry ( As​ )Mechanism of Action
Type-A C18 (Non-endcapped) 6.5None (Water/MeCN)> 3.0 (Severe)Maximum silanol ionization; strong ion-exchange[6].
Type-B C18 (Endcapped) 6.5None (Water/MeCN)1.8 - 2.5 (Poor)Reduced silanols, but analyte remains protonated[1].
Type-B C18 (Endcapped) 2.50.1% Formic Acid1.4 - 1.8 (Marginal)Silanols neutralized; low buffer capacity allows micro-interactions.
Type-B C18 (Endcapped) 2.00.1% TFA1.0 - 1.2 (Ideal)Silanols neutralized + TFA ion-pairs with basic nitrogens.
Hybrid C18 (High pH stable) 10.510mM NH₄HCO₃1.0 - 1.3 (Excellent)Analyte is deprotonated (neutralized); partitioning dominates[7].

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing worsen when I increase my injection volume from 5 µL to 20 µL? A: This is indicative of column overload[1]. Basic compounds often have a lower saturation capacity on reversed-phase columns because the active silanol sites are limited. Once these sites are saturated, the excess analyte moves forward at a different velocity, causing a distorted, tailing, or fronting peak. Solution: Dilute the sample or reduce the injection volume.

Q: My peak shape was perfectly symmetrical yesterday, but today 7H-pyrrolo[2,3-c]pyridazin-3-amine is tailing and the retention time is shifting. What changed? A: This points to an inconsistent mobile phase composition or buffer depletion[7]. Volatile buffers (like ammonium bicarbonate or TFA) can evaporate or degrade over time, altering the pH and ionic strength. Solution: Always prepare fresh mobile phases daily when working with sensitive basic analytes.

Q: Can the solvent I dissolve my sample in (the diluent) cause this specific tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (more non-polar) than the initial mobile phase conditions, the analyte will not focus properly at the head of the column, leading to peak distortion and tailing[2]. Solution: Dissolve the sample in the initial mobile phase composition.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • Home | HPLC Calculator Source: Khemit URL:[Link]

  • High Performance Liquid Chromatography : Theory Source: Altai State Agricultural University (ASAU) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 7H-pyrrolo[2,3-c]pyridazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stability challenges associated with 7H-pyrrolo[2,3-c]pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stability challenges associated with 7H-pyrrolo[2,3-c]pyridazin-3-amine . This bicyclic heteroaromatic compound features an electron-rich pyrrole ring fused to a pyridazine, along with a primary amine group. While highly valuable for medicinal chemistry and "nitrogen walk" lead optimization[1], its structural features make it highly susceptible to oxidative, photolytic, and hydrolytic degradation during long-term storage.

Troubleshooting Guides and FAQs

Q1: My batch of 7H-pyrrolo[2,3-c]pyridazin-3-amine was originally an off-white powder, but it has turned dark brown after a few months of storage. What caused this, and is the compound still usable? Scientist's Insight: The color change is a classic indicator of autoxidation. The primary amine group (-NH2) and the electron-rich pyrrole core are highly vulnerable to atmospheric oxygen. When exposed to O₂ and ambient light, primary amines undergo radical-mediated oxidation to form highly conjugated, colored quinone-imine derivatives and insoluble polymeric products[2]. Causality & Resolution: Once the compound has darkened significantly, its active concentration is compromised. Using it "as is" will introduce impurities and yield inconsistent experimental results. You must verify the purity via HPLC or LC-MS. If purity has dropped below 95%, repurification (see Protocol 2) is strictly required. To prevent this, always store the neat solid under a dry, inert atmosphere (Argon or Nitrogen) in amber glass vials.

Q2: I prepared a stock solution in DMSO, stored it at room temperature, and noticed degradation within days. How should I store solutions? Scientist's Insight: Solvents like DMSO are hygroscopic and can dissolve significant amounts of atmospheric oxygen, which drastically accelerates the oxidation of the pyrrolopyridazine core[3]. Furthermore, residual water in the solvent can lead to hydrolytic degradation over time. Causality & Resolution: Never store stock solutions of this compound at room temperature or in oxygenated solvents. You must use deoxygenated (sparged) solvents. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, blanket the headspace with Argon, and store at -20°C or -80°C.

Q3: The powder has become clumpy and sticky. How do I handle this? Scientist's Insight: 7H-pyrrolo[2,3-c]pyridazin-3-amine is frequently supplied as a hydrochloride salt (CAS 1638761-13-3), which is inherently hygroscopic[4]. Moisture absorption not only causes physical clumping but also facilitates localized hydrolysis and accelerates oxidation by mobilizing reactive species. Causality & Resolution: The compound has absorbed ambient humidity. Store your primary vials in a secondary desiccator containing active desiccant (e.g., Drierite or silica gel) within your freezer. If clumping has already occurred, dry the compound in a vacuum desiccator at room temperature overnight before weighing.

Quantitative Data: Shelf-Life Under Various Storage Conditions

To illustrate the critical importance of proper storage, the following table summarizes the expected shelf-life and purity retention of 7H-pyrrolo[2,3-c]pyridazin-3-amine based on empirical stability testing of heteroaromatic amines[2],[3].

Storage ConditionAtmosphereContainerTemperatureExpected Shelf-Life (>95% Purity)
Neat Solid (Optimal) Argon/NitrogenAmber Glass, Sealed-20°C in Desiccator> 24 Months
Neat Solid (Sub-optimal) Ambient AirClear Glass4°C (Fridge)3 - 6 Months
Neat Solid (Poor) Ambient AirClear Glass25°C (Room Temp)< 1 Month
DMSO Stock Solution Argon SpargedAmber Glass, Sealed-80°C6 - 12 Months
DMSO Stock Solution Ambient AirClear Plastic Tube25°C (Room Temp)< 3 Days

Experimental Protocols: Self-Validating Workflows

Protocol 1: Preparation and Storage of Stable Stock Solutions

Objective: To create degradation-resistant aliquots of 7H-pyrrolo[2,3-c]pyridazin-3-amine for long-term use.

  • Solvent Degassing: Sparge anhydrous DMSO (or your preferred assay solvent) with high-purity Argon for 20-30 minutes to displace dissolved oxygen[2].

  • Preparation under Inert Atmosphere: Inside a glovebox or using a Schlenk line, dissolve the required mass of the compound in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use, amber glass HPLC-grade vials. Causality: Single-use aliquots prevent the introduction of oxygen and moisture that occurs during repeated opening, while amber glass prevents photodegradation.

  • Blanketing and Sealing: Gently blow a stream of Argon over the headspace of each vial for 5 seconds. Immediately seal with a PTFE-lined septum cap.

  • Storage: Transfer the sealed vials to a -80°C freezer.

Protocol 2: Recovery and Repurification of Oxidized Compound

Objective: To salvage compound that has undergone mild autoxidation (indicated by slight yellowing/browning).

  • Dissolution: Dissolve the degraded sample in a minimal volume of degassed methanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: This step physically removes the insoluble polymeric oxidation byproducts.

  • Recrystallization: Slowly add cold, degassed diethyl ether to the methanol solution until it becomes slightly cloudy.

  • Precipitation: Store the mixture at -20°C overnight to allow the purified 7H-pyrrolo[2,3-c]pyridazin-3-amine to crystallize.

  • Collection: Filter the crystals under a stream of nitrogen, wash with cold ether, and dry in a vacuum desiccator for 12 hours before verifying purity via LC-MS.

Mechanistic and Workflow Visualizations

OxidationMechanism A 7H-pyrrolo[2,3-c]pyridazin-3-amine (Intact Primary Amine) C Radical Intermediates (Reactive Oxygen Species) A->C Oxidation Initiation B O2 / Light / Heat (Environmental Stress) B->C Catalyzes D Quinone-imine Derivatives & Polymeric Degradants (Dark Brown/Black) C->D Propagation & Polymerization E Argon Blanketing & Amber Vials E->A Prevents

Mechanism of primary amine autoxidation and the preventive role of inert gas and light protection.

StorageWorkflow Step1 Receive Compound (Verify Purity via LC-MS) Step2 Transfer to Amber Glass Vials (Block Photodegradation) Step1->Step2 Step3 Purge Headspace with Argon (Displace Oxygen) Step2->Step3 Step4 Seal with PTFE-Lined Caps (Prevent Moisture Ingress) Step3->Step4 Step5 Store at -20°C in Desiccator (Halt Thermal Degradation) Step4->Step5

Step-by-step optimal long-term storage workflow for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

References[1] Ryabukhin, S., et al. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv. https://chemrxiv.org/[4] CymitQuimica. "CAS 1638761-13-3: 7H-Pyrrolo[2,3-c]pyridazin-3-amine." CymitQuimica. https://cymitquimica.com/[2] BenchChem. "Stabilizing 3-Isopropylbenzene-1,2-diamine for prolonged storage." BenchChem. https://benchchem.com/[3] Modhave et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PMC, National Institutes of Health. https://www.ncbi.nlm.nih.gov/

Sources

Optimization

Technical Support Center: Resolving False Positives in 7H-pyrrolo[2,3-c]pyridazin-3-amine Binding Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high attrition rates when screening bicyclic heteroaromatic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high attrition rates when screening bicyclic heteroaromatic scaffolds. The 7H-pyrrolo[2,3-c]pyridazin-3-amine core is highly valued in drug discovery for its ability to target the ATP-binding pocket of various kinases (e.g., AAK1, EGFR, JAK)[1],[2]. However, its planar, nitrogen-rich structure makes it highly susceptible to assay interference, frequently generating false positives in high-throughput optical binding assays[3],[4].

This guide provides a self-validating framework to systematically diagnose, troubleshoot, and resolve these artifacts, ensuring your lead optimization pipeline is built on biophysically sound data.

Diagnostic Decision Matrix

Before discarding a potent hit or wasting resources on crystallography, follow this diagnostic workflow to determine if your signal represents true stoichiometric binding or an assay artifact.

DiagnosticWorkflow Start Primary Hit: 7H-pyrrolo[2,3-c]pyridazin-3-amine CheckFluor Check Auto-fluorescence & Quenching Start->CheckFluor IsFluor Optical Interference? CheckFluor->IsFluor RunSPR Run SPR / Thermal Shift IsFluor->RunSPR  Yes   CheckAgg Check Aggregation (Add 0.01% Triton X-100) IsFluor->CheckAgg  No   Radiometric Validate with Radiometric Assay RunSPR->Radiometric IsAgg Activity Lost? CheckAgg->IsAgg IsAgg->Radiometric  No   FalsePos Discard: False Positive IsAgg->FalsePos  Yes (Aggregator)   Radiometric->FalsePos  Not Confirmed   TrueHit Proceed: Validated Hit Radiometric->TrueHit  Confirmed  

Diagnostic workflow for isolating true binding events from assay interference.

Troubleshooting Guide & FAQs

Q1: Why do 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives frequently flag as hits in TR-FRET and FP assays, only to fail in cellular assays? Causality: The primary culprit is optical interference. The conjugated π -system of the pyrrolo[2,3-c]pyridazine core absorbs light in the UV-Vis spectrum. In Homogeneous Time-Resolved Fluorescence (TR-FRET) assays (like the LanthaScreen Eu Kinase Binding Assay[5]), the compound can act as an inner-filter, absorbing the excitation light (e.g., Europium at 340 nm) or quenching the emission of the acceptor fluorophore[3]. In Fluorescence Polarization (FP), auto-fluorescence from the compound can artificially lower the polarization value, mimicking the displacement of the fluorescent tracer and generating a false positive[4].

Q2: How can I differentiate between a true ATP-competitive interaction and non-specific colloidal aggregation? Causality: Planar hydrophobic molecules often self-associate in aqueous buffers at micromolar concentrations, forming colloidal aggregates. These colloids non-specifically sequester the kinase or the fluorescent tracer, leading to an apparent loss of signal that looks identical to potent inhibition. Solution: The causality can be tested using the Detergent-Dependent Aggregation Reversal protocol. Adding a non-ionic detergent (0.01% Triton X-100) disrupts these weak colloidal interactions but leaves true, high-affinity 1:1 binding to the ATP pocket intact. If the IC50​ shifts by more than 10-fold upon detergent addition, the compound is a false-positive aggregator.

Q3: What orthogonal assays provide the highest confidence for validating pyrrolopyridazine hits? Causality: To bypass optical and colloidal artifacts entirely, you must separate the binding event from the readout. Radiometric assays (e.g., measuring 33P incorporation into a substrate) are the gold standard because they do not rely on fluorophores and operate at high sensitivity, minimizing false positive signals[6]. Alternatively, Surface Plasmon Resonance (SPR) provides real-time, label-free biophysical evidence of binding kinetics.

Mechanistic Pathways of Interference

Understanding how a compound interferes with an assay is critical to designing the right control experiment. The diagram below illustrates the divergence between a valid target interaction and the two most common false-positive pathways for this scaffold.

Mechanism cluster_True True Binding Mechanism cluster_False Assay Interference Pathways Compound 7H-pyrrolo[2,3-c] pyridazin-3-amine ATP ATP-Binding Pocket Interaction Compound->ATP Agg Colloidal Aggregation Compound->Agg Fluor Fluorophore Quenching (TR-FRET/FP) Compound->Fluor Signal Target Inhibition (Valid Signal) ATP->Signal FalseSig False Positive Signal Agg->FalseSig Fluor->FalseSig

Mechanistic divergence between true ATP-pocket binding and optical/colloidal interference.

Quantitative Assay Comparison

The table below summarizes the quantitative performance and false-positive susceptibility of various assay formats when screening pyrrolo[2,3-c]pyridazine derivatives.

Assay FormatFalse Positive RatePrimary Interference MechanismThroughputMitigation Strategy
Fluorescence Polarization (FP) High (~10%)[4]Auto-fluorescence, Light scatteringHigh (384/1536-well)Pre-read plates for auto-fluorescence; use red-shifted tracers.
TR-FRET (e.g., LanthaScreen) Moderate (~2-5%)[5]Inner-filter effect, QuenchingHigh (384/1536-well)Monitor donor/acceptor emission ratios; run counter-screens.
Surface Plasmon Resonance (SPR) Low (<1%)Super-stoichiometric bindingMediumAnalyze sensorgram shape; check for non-Langmuir kinetics.
Radiometric ( 33P -ATP) Very Low (<0.1%)[6]None (Label-free readout)Low/MediumGold standard for orthogonal validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Implement the following step-by-step methodologies to rescue or reject your hits.

Protocol A: Detergent-Dependent Aggregation Reversal Assay

Purpose: To identify compounds that inhibit via non-specific colloidal sequestration.

  • Buffer Preparation: Prepare two identical sets of Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). To Set B, add 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 7H-pyrrolo[2,3-c]pyridazin-3-amine compound in 100% DMSO.

  • Pre-incubation: Transfer 100 nL of compound into a 384-well plate. Add 5 µL of the target kinase diluted in Buffer A (no detergent) to one half of the plate, and Buffer B (with detergent) to the other half. Incubate for 30 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the fluorescent tracer/antibody mix to all wells.

  • Read & Analyze: Read the plate on a multi-mode microplate reader. Calculate the IC50​ for both conditions.

    • Self-Validation Logic: If IC50 (No Detergent)​≪IC50 (With Detergent)​ (a shift >10-fold), the compound is a colloidal aggregator and should be discarded.

Protocol B: Orthogonal Validation via Radiometric[ γ
33P ]-ATP Kinase Assay

Purpose: To confirm true catalytic inhibition free from optical interference[6].

  • Reaction Assembly: In a 96-well plate, combine 10 µL of target kinase and 10 µL of substrate peptide (e.g., myelin basic protein) in standard assay buffer.

  • Inhibitor Addition: Add 5 µL of the compound (at the desired final concentration) and incubate for 20 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of an ATP mixture containing cold ATP (at the Km​ of the kinase) spiked with 0.5 µCi of[ γ

    33P ]-ATP.
  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by adding 5 µL of 3% phosphoric acid.

  • Filtration: Transfer 25 µL of the terminated reaction onto a P81 phosphocellulose filter plate. The positively charged paper will bind the phosphorylated substrate while free ATP remains in solution.

  • Washing & Detection: Wash the filter plate three times with 1% phosphoric acid to remove all unreacted[ γ

    33P ]-ATP. Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

References

  • Celtarys. "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Celtarys, 14 Aug. 2025. 3

  • National Institutes of Health (NIH). "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC, 24 Jul. 2025. 1

  • National Institutes of Health (NIH). "The challenge of selecting protein kinase assays for lead discovery optimization." PMC. 4

  • American Chemical Society (ACS). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." ACS Publications, 12 Dec. 2024. 2

  • National Institutes of Health (NIH). "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." PMC. 6

  • Fisher Scientific. "Measure inhibitor binding to non-activated kinases: LanthaScreen® Eu Kinase Binding Assay." FisherSci. 5

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 7H-Pyrrolo[2,3-c]pyridazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 7H-pyrrolo[2,3-c]pyridazin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 7H-pyrrolo[2,3-c]pyridazin-3-amine .

This bicyclic heteroaromatic compound features a fused pyrrole and pyridazine ring system, decorated with a primary amine at the 3-position. Due to its high polarity, capacity for hydrogen bonding, and multiple basic nitrogen centers, researchers frequently encounter poor retention, severe peak tailing, and reproducibility issues during High-Performance Liquid Chromatography (HPLC). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your mobile phase.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 7H-pyrrolo[2,3-c]pyridazin-3-amine elute in the void volume on a standard C18 column? Causality: The compound contains a highly polar primary amine and basic pyridazine nitrogens. In a standard unbuffered or slightly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), these nitrogen atoms become protonated. The resulting cationic species is highly hydrophilic, heavily favoring the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to a retention factor ( k ) of less than 2 . Solution: To increase hydrophobic partitioning, the mobile phase pH must be raised above the analyte's pKa​ to deprotonate the amine, rendering the molecule neutral and more lipophilic.

Q2: What causes the severe peak tailing observed during the analysis of this compound? Causality: Peak tailing (Asymmetry factor > 1.5) in basic heterocycles is primarily driven by secondary ion-exchange interactions. While the primary interaction is hydrophobic partitioning with the C18 ligands, the protonated amine groups of 7H-pyrrolo[2,3-c]pyridazin-3-amine interact electrostatically with unreacted, acidic silanol groups (SiO⁻) on the silica support . Solution: Utilize a mobile phase buffer with high ionic strength to mask silanols, or switch to a high-pH mobile phase (pH 9-10) to neutralize both the analyte and the silanols.

Mechanism Molecule 7H-pyrrolo[2,3-c]pyridazin-3-amine LowPH Acidic Mobile Phase (pH 2-3) Molecule->LowPH HighPH Basic Mobile Phase (pH 9-10) Molecule->HighPH Protonated Protonated Amine (-NH3+) High Polarity LowPH->Protonated Deprotonated Neutral Amine (-NH2) Increased Hydrophobicity HighPH->Deprotonated Silanol Ion-Exchange with Ionized Silanols (SiO-) Protonated->Silanol If silanols are active Partition Hydrophobic Partitioning on C18 Phase Deprotonated->Partition Result1 Peak Tailing & Early Elution Silanol->Result1 Result2 Sharp Peaks & Good Retention Partition->Result2

Mechanistic effect of mobile phase pH on analyte ionization and stationary phase interactions.

Part 2: Quantitative Data for Mobile Phase Buffer Selection

Buffer selection is critical for controlling the ionization state of functionalized pyridazines, which have a strong tendency to form hydrogen bonds . The table below summarizes optimal buffer systems based on their buffering capacity and LC-MS compatibility.

Buffer SystempH RangeVolatility (LC-MS)Effect on 7H-pyrrolo[2,3-c]pyridazin-3-amine
0.1% Formic Acid 2.0 - 3.0HighProtonates amine; poor RP retention, severe tailing.
10 mM Ammonium Formate 3.0 - 4.0HighProtonates amine; moderate ionic strength masks silanols.
10 mM Ammonium Acetate 3.8 - 5.8HighPartial protonation; unpredictable retention shifts.
10 mM Potassium Phosphate 6.0 - 8.0Non-volatile (UV only)Excellent silanol masking; good peak shape, no MS compatibility.
10 mM Ammonium Bicarbonate 8.5 - 10.5HighDeprotonates amine; excellent RP retention and peak shape.

Part 3: Self-Validating Experimental Protocols

Protocol 1: High-pH Reversed-Phase Optimization

Causality: By operating at pH 10, the primary amine of 7H-pyrrolo[2,3-c]pyridazin-3-amine is fully deprotonated. This maximizes hydrophobic retention on the C18 phase and eliminates cationic interactions with residual silanols, ensuring sharp peak shapes. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a high-pH tolerant C18 column (e.g., ethylene-bridged hybrid silica). Flush with 95% A / 5% B for 20 column volumes to ensure complete stationary phase equilibration.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes. Maintain a flow rate of 1.0 mL/min and a column compartment temperature of 30°C.

  • Self-Validation Checkpoint:

    • Calculate the retention factor: k=(tR​−t0​)/t0​ . If k>2 , the hydrophobic partitioning is successful. If k<2 , the compound remains too polar; proceed to Protocol 2.

    • Calculate the asymmetry factor ( As​ ). If As​ is between 0.9 and 1.2, secondary silanol interactions have been successfully suppressed.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: If the compound must be analyzed in its protonated state (e.g., to maximize positive ion mode LC-MS sensitivity), standard RP-HPLC will fail. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention for basic heterocycles . Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Prepare 10 mM Ammonium Formate in water (pH 3.0).

    • Phase B: 100% Acetonitrile.

  • Column Equilibration: Equilibrate a bare silica or amide-bonded HILIC column with 5% A / 95% B. (Note: HILIC gradients start with high organic composition).

  • Gradient Execution: Run a gradient from 95% B down to 60% B over 15 minutes.

  • Self-Validation Checkpoint: In HILIC, water is the strong eluting solvent. If the analyte elutes too early ( k<2 ), decrease the initial percentage of Mobile Phase A to 2%. Ensure column equilibration time is at least 20 column volumes between runs, as HILIC aqueous layers take longer to stabilize than RP hydration spheres.

Workflow Start Initial RP-HPLC Run (C18, Water/MeCN, 0.1% FA) EvalRet Evaluate Retention (k') Start->EvalRet LowRet k' < 2 (Poor Retention) EvalRet->LowRet Highly polar state GoodRet k' > 2 (Adequate Retention) EvalRet->GoodRet AdjustPH Increase pH (8-10) Use NH4HCO3 LowRet->AdjustPH HILIC Switch to HILIC Column (High MeCN, NH4Ac) LowRet->HILIC If pH adjustment fails EvalShape Evaluate Peak Shape GoodRet->EvalShape AdjustPH->EvalRet Tailing Asymmetry Factor > 1.5 EvalShape->Tailing Silanol interactions GoodShape Symmetrical Peak EvalShape->GoodShape AddBuffer Increase Buffer Conc. or use Polar-Embedded Phase Tailing->AddBuffer Valid Method Validated GoodShape->Valid AddBuffer->EvalShape

Decision tree for optimizing retention and peak shape of basic polar heterocycles.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Blog. [Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. [Link]

  • ACS Publications. "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry.[Link]

  • Labtech. "A Complete Guide to Mobile Phase and Stationary Phase in HPLC." Labtech Technical Resources. [Link]

Optimization

Technical Support Center: Handling Moisture Sensitivity in 7H-Pyrrolo[2,3-c]pyridazin-3-amine Reagents

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies when utilizing (CAS 1638761-13-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies when utilizing (CAS 1638761-13-3)[1]. This bicyclic heteroaromatic scaffold is critical in the synthesis of mutant-selective EGFR inhibitors and GLS1 inhibitors[2]. However, its primary amine functionality and frequent formulation as a hydrochloride salt render it highly hygroscopic.

This guide provides field-proven, self-validating protocols to troubleshoot and eliminate moisture-induced experimental failures.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does ambient humidity cause my cross-coupling reactions with 7H-pyrrolo[2,3-c]pyridazin-3-amine to fail? A: The failure is rarely the degradation of the amine itself, but rather the collateral damage water inflicts on your reaction microenvironment. Moisture absorbed by the hygroscopic amine salt acts as a nucleophile or a coordinating ligand. In palladium-catalyzed Buchwald-Hartwig aminations, adventitious water outcompetes the amine for the active Pd(0) center, leading to the formation of inactive Pd-black. Furthermore, if you are reacting the amine with electrophiles like acyl chlorides, trace water will rapidly hydrolyze the electrophile into an unreactive carboxylic acid[3]. To prevent this, the reagent must be handled under strictly anhydrous conditions using a Schlenk line or glovebox[3][4].

Q2: How do I accurately quantify the residual moisture in this reagent before a sensitive synthesis? A: Gravimetric analysis (e.g., measuring weight loss after drying) is insufficient for catalytic chemistry. You must use Karl Fischer (KF) titration, which reacts quantitatively and selectively with water[5]. For pharmaceutical building blocks where moisture must be below 50 ppm to protect sensitive catalysts, Coulometric KF titration is mandatory because of its high sensitivity to trace water[6].

Quantitative Data: Karl Fischer Reagent Selection

Summarized comparison of titration methods for moisture-sensitive amine scaffolds.

Titration MethodReagent FormulationIdeal Moisture RangeApplication for 7H-pyrrolo[2,3-c]pyridazin-3-amine
Volumetric Anhydrous KF Reagent0.1% to 100%Initial bulk batch testing; high moisture content samples[6].
Coulometric Hydrous KF Reagent1 ppm to 5%Precision validation of desiccated reagent before catalytic steps[6].
Coulometric (Fritless) Imidazole-buffered10 ppm to 1%Fast stabilization for amine salts; avoids pyridine toxicity[5][7].

Part 2: Visualizing Moisture Interference

To understand the necessity of our protocols, review the mechanistic pathway of moisture interference during a standard cross-coupling reaction.

Mechanism A 7H-pyrrolo[2,3-c]pyridazin-3-amine (+ Trace H2O) B Pd(0) Catalyst Complex A->B Anhydrous Conditions C Water Coordination (Catalyst Poisoning) A->C H2O Present E Successful Amination (Target Scaffold) B->E Cross-Coupling D Failed Coupling (Low Yield) C->D Deactivation

Mechanism of moisture-induced Pd-catalyst deactivation during cross-coupling.

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue: Reagent clumping during storage or inconsistent yields across different batches. Root Cause: Micro-condensation during cold storage or improper inert gas backfilling. Solution: Implement a self-validating anhydrous handling protocol. A protocol is "self-validating" when a failure at any step prevents the progression to the next, saving valuable downstream catalysts and reagents.

Protocol 1: Anhydrous Preparation and Schlenk Line Transfer

Rationale: Compounds sensitive to trace moisture and oxygen (<10 ppm) are best handled in a glovebox, but offer a complementary, high-throughput alternative for reaction execution[4].

  • Desiccation: Transfer the 7H-pyrrolo[2,3-c]pyridazin-3-amine vial into a vacuum oven. Heat to 60°C (avoiding thermal degradation of the heteroaromatic ring) under high vacuum (<0.1 mbar) for 12 hours.

  • Schlenk Flask Preparation: Flame-dry a Schlenk flask under vacuum. Evacuate and backfill with dry Argon three times to ensure a completely anhydrous atmosphere[3].

  • Inert Transfer: Transfer the desiccated amine into the Schlenk flask inside a nitrogen-filled glovebox to prevent ambient exposure[4].

  • Solvent Addition: Seal the flask with a rubber septum. Remove from the glovebox and connect to the Schlenk line. Maintain a slight positive pressure of inert gas (monitored via an oil bubbler) while adding anhydrous solvent (e.g., dry DMF or THF) via a dry syringe[3].

  • Validation Check (Critical): Before adding the Pd-catalyst or electrophile, withdraw a 100 µL aliquot and inject it into a Coulometric KF titrator. Proceed to reaction only if H2O < 50 ppm.

Protocol 2: Karl Fischer Moisture Quantification (Coulometric)

Rationale: Validating the dryness of your starting material prevents downstream catalytic failure.

  • Electrolyte Setup: Fill the anodic compartment of the KF titrator with an to ensure a stable endpoint and high buffering capacity[7].

  • Blank Titration: Run the instrument to titrate any residual moisture in the cell until the drift is stable (<10 µ g/min ).

  • Sample Injection: Accurately weigh 50 mg of the amine (handled in a dry box) and dissolve in 1 mL of anhydrous methanol[7]. Inject the solution through the septum of the KF cell.

  • Measurement: The electrolytic oxidation produces iodine, which reacts immediately with the water[5]. Record the ppm value to validate Protocol 1.

Workflow Step1 1. Vacuum Desiccation (Remove Surface Moisture) Step2 2. Karl Fischer Titration (Verify <50 ppm H2O) Step1->Step2 Step2->Step1 Fail (>50 ppm) Step3 3. Glovebox Transfer (Inert N2/Ar Atmosphere) Step2->Step3 Pass (<50 ppm) Step4 4. Schlenk Line Reaction (Positive Inert Pressure) Step3->Step4

Self-validating anhydrous workflow for moisture-sensitive pyrrolopyridazine reagents.

Part 4: References

  • University of California, San Diego (UCSD). "Schlenk Line and Schlenk Flask Safety & Operation". Available at: [Link]

  • Actylis Lab Solutions. "Karl Fischer Reagent for Moisture Analysis". Available at:[Link]

  • AnaLab. "Choosing the Right Karl Fischer Reagent for Your Moisture Analysis". Available at: [Link]

  • Scharlab. "Karl Fischer water content titration". Available at: [Link]

  • ACS Publications. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Permeability Optimization for 7H-pyrrolo[2,3-c]pyridazin-3-amine Scaffolds

Welcome to the ADME (Absorption, Distribution, Metabolism, and Excretion) Troubleshooting Center. As a Senior Application Scientist specializing in small-molecule drug delivery, I frequently encounter researchers struggl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ADME (Absorption, Distribution, Metabolism, and Excretion) Troubleshooting Center. As a Senior Application Scientist specializing in small-molecule drug delivery, I frequently encounter researchers struggling with the pharmacokinetic profiles of nitrogen-dense heteroaromatics.

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold is a highly privileged structure, frequently deployed in the design of potent kinase and glutaminase inhibitors[1][2]. However, achieving target potency often comes at the severe expense of cell permeability. This guide bypasses generic advice, providing you with causal explanations, self-validating experimental protocols, and structural strategies to overcome permeability bottlenecks.

Module 1: Scaffold Physicochemical Profiling

Q: Why does the 7H-pyrrolo[2,3-c]pyridazin-3-amine core inherently suffer from poor passive membrane diffusion?

A: The root cause lies in the severe desolvation penalty dictated by the scaffold's hydrogen-bonding network. This bicyclic system contains four nitrogen atoms, contributing to a disproportionately high Topological Polar Surface Area (tPSA).

Mechanistically, the 7H-pyrrole nitrogen and the primary amine at the 3-position act as strong hydrogen bond donors (HBDs), while the pyridazine nitrogens serve as hydrogen bond acceptors (HBAs). When this molecule attempts to cross a lipophilic lipid bilayer, it must first shed its hydration shell. The energetic cost of breaking these water-solute hydrogen bonds is exceptionally high, which directly impedes passive transcellular diffusion[3].

ScaffoldAnalysis Core 7H-pyrrolo[2,3-c]pyridazin-3-amine HBD1 7H-Pyrrole NH (H-Bond Donor) Core->HBD1 HBD2 3-Amine NH2 (H-Bond Donors) Core->HBD2 HBA Pyridazine N (H-Bond Acceptors) Core->HBA Penalty High Desolvation Penalty Poor Lipid Bilayer Crossing HBD1->Penalty HBD2->Penalty HBA->Penalty

Physicochemical liability map of the 7H-pyrrolo[2,3-c]pyridazin-3-amine core.

Module 2: Assay Discrepancies & Troubleshooting

Q: Our lead compound shows excellent permeability in PAMPA but poor apical-to-basolateral absorption in Caco-2 cells. What is the mechanistic cause, and how do we prove it?

A: This is a classic hallmark of active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive transcellular diffusion through an artificial lipid matrix. Caco-2 cells, however, are living human colon epithelial cells that express active efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

If PAMPA is high but Caco-2 A-to-B permeability is low, your compound is successfully entering the cell but is being actively pumped back out into the gut lumen. The 7H-pyrrolo[2,3-c]pyridazine scaffold frequently becomes a high-affinity substrate for P-gp when decorated with the lipophilic side chains required for target binding[1]. To prove this, you must run a self-validating bidirectional assay.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

Causality & Validation: This protocol establishes causality by isolating active transport from passive diffusion. By running parallel arms with and without Verapamil (a known P-gp inhibitor), we create an internal control loop. A collapse of the Efflux Ratio (ER) to near 1.0 in the presence of the inhibitor definitively proves P-gp liability.

Step 1: Cell Culture & Monolayer Validation

  • Seed Caco-2 cells on 0.4 µm polycarbonate Transwell inserts at a density of 1x10⁵ cells/cm². Culture for 21 days to allow full differentiation.

  • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², which confirms tight junction integrity and prevents false-positive paracellular leakage.

Step 2: Buffer & Compound Preparation

  • Prepare Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Prepare two sets of 10 µM test compound solutions (maximum 1% DMSO to prevent membrane toxicity):

    • Set A: Test Compound only.

    • Set B: Test Compound + 50 µM Verapamil.

Step 3: Dosing (Bidirectional Setup)

  • Apical-to-Basolateral (A-to-B, Absorptive): Add 0.5 mL dosing solution to the Apical chamber. Add 1.5 mL blank buffer to the Basolateral chamber.

  • Basolateral-to-Apical (B-to-A, Secretory): Add 1.5 mL dosing solution to the Basolateral chamber. Add 0.5 mL blank buffer to the Apical chamber.

Step 4: Incubation & Sampling

  • Incubate plates at 37°C, 5% CO₂ on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh, pre-warmed buffer.

Step 5: Quantification & Internal Quality Control

  • Quantify compound concentrations via LC-MS/MS.

  • Self-Validation Check: Co-incubate with Lucifer Yellow (a paracellular marker; P_app must be < 1x10⁻⁶ cm/s) and Propranolol (a transcellular marker; P_app must be > 15x10⁻⁶ cm/s). If these controls fail, discard the assay plate.

Step 6: Data Analysis

  • Calculate Apparent Permeability: P_app = (dQ/dt) / (C₀ × A)

  • Calculate Efflux Ratio: ER = P_app(B-to-A) / P_app(A-to-B)

  • Interpretation: An ER > 2.0 in Set A that drops to < 1.5 in Set B confirms active P-gp efflux liability.

PermeabilityOptimization A Permeability Bottleneck B Run PAMPA & Caco-2 A->B C Analyze Efflux Ratio (ER) & Passive Permeability B->C D High Efflux (ER > 2) P-gp/BCRP Substrate C->D ER > 2 E Low Passive Diffusion High PSA / HBDs C->E Papp < 1x10^-6 F Lower pKa, Steric Shielding D->F G N-Methylation, IMHB, Prodrug Strategy E->G H In Vivo PK Validation F->H G->H

Workflow for diagnosing and resolving permeability bottlenecks in heteroaromatic scaffolds.

Module 3: Chemical Optimization Strategies

Q: How can we chemically modify the 7H-pyrrolo[2,3-c]pyridazin-3-amine core to improve passive permeability without losing target affinity?

A: If your bottleneck is passive diffusion (low PAMPA, low Caco-2 A-to-B, ER < 2), your chemical modifications must focus on masking or removing HBDs to lower the desolvation penalty.

  • Targeted N-Methylation: Methylation of the 3-amine or the 7H-pyrrole nitrogen directly eliminates an HBD. While this drastically reduces tPSA and improves passive permeability, it alters the conformational landscape. You must verify via structural biology (e.g., X-ray crystallography) that this modification does not disrupt critical hinge-binding interactions with your target protein[4].

  • Intramolecular Hydrogen Bonding (IMHB): If N-methylation ablates target binding, you can design adjacent functional groups (such as a methoxy or carbonyl at the 4-position) that form a stereospecific IMHB with the 3-amine. This forces the molecule to fold in on itself, masking the HBD from the aqueous environment. This effectively "hides" the polarity during membrane transit without permanently altering the pharmacophore[5].

  • Transient Prodrugs: If the primary amine is strictly required for target engagement, consider transiently masking the 3-amine as an amide or carbamate. This prodrug will cross the lipid bilayer easily and can be cleaved by intracellular esterases post-absorption.

Quantitative Impact of Structural Modifications

The table below summarizes typical experimental outcomes when applying these chemical strategies to the 7H-pyrrolo[2,3-c]pyridazin-3-amine core. Notice how masking HBDs correlates directly with improved Apparent Permeability (P_app).

Table 1: Impact of Structural Modifications on Permeability Metrics

Compound VariantModification StrategytPSA (Ų)LogD (pH 7.4)PAMPA P_app (10⁻⁶ cm/s)Caco-2 P_app A-B (10⁻⁶ cm/s)Efflux Ratio (ER)
Cmpd 1 (Wild-Type) Unmodified Core85.41.20.80.34.5
Cmpd 2 3-NH N-Methylation73.41.86.53.21.8
Cmpd 3 7H-Pyrrole N-Alkylation70.12.18.24.11.5
Cmpd 4 IMHB Design (4-Methoxy)85.41.55.42.82.1
Cmpd 5 Amide Prodrug (3-NH)65.22.512.18.51.1

Sources

Reference Data & Comparative Studies

Validation

7H-pyrrolo[2,3-c]pyridazin-3-amine vs pyrrolo[2,3-d]pyrimidine scaffolds

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating bicyclic heteroaromatic scaffolds for targeted kinase inhibition. The Strategic Role of Scaffold Selection...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating bicyclic heteroaromatic scaffolds for targeted kinase inhibition.

The Strategic Role of Scaffold Selection in Kinase Drug Discovery

In the development of ATP-competitive kinase inhibitors, the selection of the core heteroaromatic scaffold dictates not only the molecule's binding affinity but also its synthetic tractability, metabolic stability, and off-target profile. The hinge region of the kinase domain—where the adenine ring of ATP natively binds—requires precise hydrogen-bond donor and acceptor vectors.

This guide objectively compares two distinct bicyclic scaffolds: the highly validated pyrrolo[2,3-d]pyrimidine and the more specialized 7H-pyrrolo[2,3-c]pyridazin-3-amine . By analyzing their structural electronics, comparative binding data, and experimental workflows, we provide a definitive framework for scaffold selection in lead optimization.

Structural and Electronic Profiling

Pyrrolo[2,3-d]pyrimidine: The Adenine Bioisostere The pyrrolo[2,3-d]pyrimidine nucleus is a classic deaza-isostere of adenine. It is the core "warhead" in numerous FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib) . The presence of nitrogen atoms at the 1- and 3-positions of the pyrimidine ring enables strong bidentate hydrogen bonding with the peptide backbone of the kinase hinge residues.

7H-pyrrolo[2,3-c]pyridazin-3-amine: The Alternative Vector In contrast, the 7H-pyrrolo[2,3-c]pyridazine core shifts the nitrogen placement, placing two adjacent nitrogens in the six-membered ring. While the primary amine at the 3-position provides an excellent synthetic handle for appending solvent-exposed moieties or solubilizing groups, the altered dipole moment and lone-pair vectors drastically change its interaction with the kinase hinge.

Mechanistic Causality of Binding Affinity

The difference in nitrogen placement between these two scaffolds leads to profound biological consequences. In studies targeting Adaptor protein-2 associated kinase 1 (AAK1), substituting a well-tolerated scaffold with a pyrrolo[2,3-c]pyridazine resulted in a 1000-fold decrease in binding affinity .

The Causality: The loss of affinity is directly attributed to severe electrostatic repulsion. The lone pair of the additional nitrogen at position 6 of the pyrrolo[2,3-c]pyridazine ring clashes with the lone pair of the carbonyl oxygen of the hinge residue (Cys129). Conversely, the pyrrolo[2,3-d]pyrimidine scaffold avoids this clash, maintaining low nanomolar potency by engaging in favorable hydrogen bonds without electrostatic penalties.

ScaffoldBinding Hinge Kinase Hinge Region (Peptide Backbone) Pyr_d_pyr pyrrolo[2,3-d]pyrimidine HBond Favorable Bidentate H-Bonding Pyr_d_pyr->HBond Engages NH/C=O Pyr_c_pyd 7H-pyrrolo[2,3-c]pyridazine Repulsion Electrostatic Repulsion (N-lone pair vs C=O) Pyr_c_pyd->Repulsion N6 Lone Pair Clash HBond->Hinge High Affinity (nM) Repulsion->Hinge Low Affinity (µM)

Kinase hinge-binding logic for pyrrolo[2,3-d]pyrimidine vs pyrrolo[2,3-c]pyridazine.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these scaffolds when evaluated against representative kinase targets (e.g., AAK1 and RET) , .

ScaffoldTarget KinaseBinding ModeRelative Affinity (IC50)Key Structural Limitation
pyrrolo[2,3-d]pyrimidine AAK1 / RETBidentate H-bond (Adenine mimic)Low Nanomolar (~4-20 nM)Susceptible to off-target broad kinase inhibition
7H-pyrrolo[2,3-c]pyridazin-3-amine AAK1Monodentate / RepulsiveMicromolar (>4000 nM)Electrostatic clash with hinge carbonyl (e.g., Cys129)

Experimental Methodologies

To objectively evaluate these scaffolds, researchers must employ rigorous, self-validating synthetic and biochemical protocols.

Scaffold Synthesis & Functionalization Protocol

Objective: Synthesize and functionalize the core scaffolds while preventing off-target cross-coupling. Causality in Experimental Design: The presence of multiple basic nitrogens requires orthogonal protection. The pyrrole NH (N7) is highly acidic and will readily undergo unwanted N-alkylation or poison palladium catalysts during Suzuki/Sonogashira couplings. Therefore, a Tosyl (Ts) or SEM protecting group is mandatory.

Step-by-Step Workflow:

  • Halogenation: Treat the starting 7H-pyrrolo-heterocycle with N-iodosuccinimide (NIS) in DMF at 50°C for 12 hours to install an iodine at the 3-position (or 4-position depending on the specific scaffold isomer) for downstream cross-coupling.

  • Orthogonal Protection: Add sodium hydride (NaH) at 0°C, followed by p-toluenesulfonyl chloride (TsCl). This protects the N7 pyrrole nitrogen, directing subsequent reactions exclusively to the halogenated sites.

  • Palladium-Catalyzed Cross-Coupling: Combine the protected intermediate with the desired boronic acid (e.g., 3,4-dimethoxyphenylboronic acid), Pd(PPh3)4, and K2CO3 in a 1,4-dioxane/H2O mixture. Heat to 80°C for 2 hours. Causality: The biphasic basic conditions facilitate the transmetalation step of the Suzuki coupling while simultaneously initiating the cleavage of the Ts protecting group in situ.

  • Deprotection & Purification: If the Ts group is not fully cleaved during coupling, treat with KOtBu in THF/DMSO. Purify via reverse-phase HPLC to isolate the final functionalized scaffold.

Self-Validating TR-FRET Kinase Binding Assay

Objective: Quantify the binding affinity (IC50) of the synthesized scaffolds against the target kinase. Trustworthiness & Self-Validation: Biochemical assays are prone to false positives due to compound autofluorescence or aggregation. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a built-in Z'-factor validation matrix to ensure that signal reduction is exclusively caused by competitive active-site binding.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., AAK1), a LanthaScreen™ Eu-anti-tag antibody, and a fluorescent kinase tracer (e.g., Tracer 236) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the test scaffolds (pyrrolo[2,3-d]pyrimidine and 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives) in a 12-point serial dilution into a 384-well plate.

  • Self-Validation Matrix Assembly:

    • Max FRET Control (0% Inhibition): Wells containing Kinase + Tracer + Antibody + DMSO vehicle.

    • Min FRET Control (100% Inhibition): Wells containing Kinase + Tracer + Antibody + 10 µM Staurosporine (a universal active-site competitor).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Readout & QA: Read the plate on a microplate reader with excitation at 340 nm and emission at 615 nm and 665 nm. Calculate the Z'-factor using the Max and Min controls. Decision Gate: The assay is only validated and accepted if the Z'-factor is > 0.6, proving the dynamic range is robust and the data is trustworthy.

TRFRET_Assay Incubation 1. Scaffold Incubation (Kinase + Tracer) Validation 2. Self-Validation Matrix (Z'-factor > 0.6) Incubation->Validation Readout 3. TR-FRET Readout (340nm Excitation) Validation->Readout Active Low FRET Signal (Tracer Displaced) Readout->Active High Affinity Scaffold Inactive High FRET Signal (Tracer Bound) Readout->Inactive Low Affinity Scaffold

Self-validating TR-FRET assay workflow for quantifying scaffold binding affinity.

Conclusion

While the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold offers unique vectors for synthetic functionalization, its application as a primary hinge-binder is severely limited by electrostatic repulsion with standard kinase backbones (such as Cys129 in AAK1). Conversely, the pyrrolo[2,3-d]pyrimidine scaffold remains the superior choice for ATP-competitive inhibition due to its optimal bidentate hydrogen-bonding profile, making it a highly reliable starting point for novel kinase drug discovery programs .

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry. Available at:[Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at:[Link]

Comparative

Comparative Guide: Kinase Selectivity of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Analogs

Executive Summary The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold represents a highly specialized bicyclic heteroaromatic system in modern kinase inhibitor design. As drug development shifts toward highly selective, muta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold represents a highly specialized bicyclic heteroaromatic system in modern kinase inhibitor design. As drug development shifts toward highly selective, mutant-sparing profiles, understanding the subtle electronic and steric microenvironments of this scaffold is paramount. This guide objectively compares the kinase selectivity of 7H-pyrrolo[2,3-c]pyridazin-3-amine analogs against other prominent scaffolds (such as 7-azaindoles and imidazo[3.2-b]pyrazoles), focusing specifically on their performance against Adaptor protein-2 associated kinase 1 (AAK1) and Epidermal Growth Factor Receptor (EGFR) triple mutants[1][2].

Structural Rationale & Causality in Kinase Binding

As application scientists, we must view scaffold selection not merely as a structural exercise, but as a precise tuning of hydrogen-bonding vectors. The core structural difference between a standard 7-azaindole (pyrrolo[2,3-b]pyridine) and a 7H-pyrrolo[2,3-c]pyridazine is the introduction of an additional nitrogen atom at position 6[1]. While this modification might appear minor, it profoundly alters the electron density of the hinge-binding motif.

  • AAK1 Target Engagement (Antiviral Profiling): In the context of AAK1 inhibition, the addition of the N6 nitrogen is highly detrimental. Experimental data demonstrates a 1000-fold decrease in binding affinity when transitioning from a 7-azaindole lead to a pyrrolo[2,3-c]pyridazine analog[1]. The causality here is strictly electrostatic: the lone pair of the newly introduced nitrogen at position 6 creates a severe electrostatic repulsion with the lone pair of the carbonyl group on the Cys129 residue within the AAK1 ATP-binding pocket[1].

  • Mutant EGFR Target Engagement (Oncology Profiling): Conversely, in the pursuit of EGFR triple mutant (e.g., L858R/T790M/C797S) inhibitors, 7H-pyrrolo[2,3-c]pyridazin-3-amine analogs are utilized to probe solvent-exposed regions and the D-helix[2]. For wild-type (WT)-sparing selectivity, the pyrimidine/pyridazine core must maintain specific interactions with the Met790 gatekeeper residue and Thr854[2]. While imidazo[3.2-b]pyrazoles ultimately showed superior chemical tractability and kinome selectivity (S(10) = 0.012) in recent in silico-driven campaigns, the pyrrolo[2,3-c]pyridazine scaffold remains a vital comparative baseline for evaluating hinge-binding geometry[2].

ScaffoldSelectivity Lead 7-Azaindole Scaffold (High AAK1 Affinity) Mod N-insertion at Position 6 Lead->Mod Analog 7H-pyrrolo[2,3-c]pyridazine Analog Mod->Analog AAK1 AAK1 ATP Pocket (Cys129 Carbonyl) Analog->AAK1 Binding EGFR Mutant EGFR Pocket (Met790 Gatekeeper) Analog->EGFR Binding Repulsion Electrostatic Repulsion (1000-fold affinity loss) AAK1->Repulsion Binding Steric Accommodation (WT-Sparing Potential) EGFR->Binding

Structural evolution of 7H-pyrrolo[2,3-c]pyridazine and its divergent kinase target engagement.

Quantitative Selectivity Comparison

The following table synthesizes the biochemical and cellular performance of these scaffolds across different target classes, highlighting the impact of scaffold hopping on kinase selectivity.

Scaffold TypePrimary TargetWT / Off-TargetBinding Affinity (IC50 / Ki)Selectivity Mechanism & Causality
7-Azaindole AAK1Broad Kinome4 nMOptimal H-bonding network in ATP pocket[1].
7H-pyrrolo[2,3-c]pyridazine AAK1N/A~4000 nMElectrostatic clash between N6 and Cys129[1].
7H-pyrrolo[2,3-c]pyridazin-3-amine Mutant EGFRWT EGFR< 50 nM (del19/T790M/C797S)Interaction with Met790 gatekeeper / Thr854[2].
Imidazo[3.2-b]pyrazole Mutant EGFRWT EGFR2.1 nM (L858R/T790M/C797S)Unique 5-5 bicyclic hinge motif (S(10)=0.012)[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies represent the gold-standard self-validating systems for profiling the selectivity of these analogs.

Protocol A: Biochemical LanthaScreen™ Eu Kinase Binding Assay[1]

Purpose: Quantify direct ATP-competitive binding affinity.

  • Preparation: Dilute the target kinase (e.g., AAK1) and the Europium (Eu)-labeled anti-GST antibody in a standard kinase buffer.

  • Tracer Addition: Add the proprietary fluorescent kinase tracer to the mixture.

  • Compound Incubation: Dispense 7H-pyrrolo[2,3-c]pyridazin-3-amine analogs at varying concentrations (10-point dose-response) into a 384-well plate.

  • Reaction: Incubate the plate at room temperature for 1 hour to allow equilibrium binding.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Logic: This system is self-validating because the emission ratio (665 nm / 615 nm) normalizes well-to-well variations in assay volume or compound auto-fluorescence. A drop in signal is strictly due to competitive displacement at the ATP pocket, eliminating optical artifacts.

Protocol B: Cellular Target Engagement Assay (Ba/F3 pEGFR)[2]

Purpose: Evaluate WT-sparing selectivity in a complex cellular environment.

  • Cell Culture: Cultivate Ba/F3 cells engineered to express specific EGFR mutants (e.g., del19/T790M/C797S) alongside a separate WT EGFR control line.

  • Treatment: Treat cells with the analog library for 4 hours.

  • Lysis & ELISA: Lyse the cells and quantify phosphorylated EGFR (pEGFR) levels using a sandwich ELISA specific to the phosphorylated tyrosine residues.

  • Self-Validation Logic: Ba/F3 cells are strictly dependent on the introduced oncogenic kinase for survival in the absence of IL-3. Comparing the IC50 of mutant-driven inhibition against WT-driven inhibition provides an internal control for general cytotoxicity, ensuring the observed cell death is mechanism-based.

Workflow Synth Analog Synthesis Biochem Biochemical Assay (LanthaScreen TR-FRET) Synth->Biochem Cellular Cellular Assay (Ba/F3 pEGFR ELISA) Synth->Cellular Selectivity Kinome Profiling (S(10) Score) Biochem->Selectivity Cellular->Selectivity Validation Lead Validation Selectivity->Validation

Self-validating experimental workflow for evaluating kinase selectivity and target engagement.

Sources

Validation

X-ray crystallography of 7H-pyrrolo[2,3-c]pyridazin-3-amine protein complexes

Structural Evaluation of 7H-Pyrrolo[2,3-c]pyridazin-3-amine in Protein Complexes: A Crystallographic Comparison Guide In modern Structure-Based Drug Design (SBDD), the selection of a core heteroaromatic scaffold dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Evaluation of 7H-Pyrrolo[2,3-c]pyridazin-3-amine in Protein Complexes: A Crystallographic Comparison Guide

In modern Structure-Based Drug Design (SBDD), the selection of a core heteroaromatic scaffold dictates not only the pharmacological profile of the inhibitor but also the feasibility of obtaining high-resolution X-ray crystallographic data. The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold has emerged as a structurally rigid, highly efficient hinge-binding motif, particularly in the development of kinase inhibitors (e.g., AAK1, mutant EGFR) and allosteric modulators like Glutaminase[1][2].

This guide objectively compares the crystallographic performance and binding metrics of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold against traditional alternatives like 7-azaindole and pyrazolo[3,4-d]pyrimidine. By analyzing electron density maps, resolution limits, and synthetic adaptability[3], we provide actionable, self-validating protocols for researchers aiming to co-crystallize this scaffold with target proteins.

Section 1: Scaffold Performance & Comparative Crystallographic Data

Why transition to a 7H-pyrrolo[2,3-c]pyridazin-3-amine core? Traditional scaffolds like 7-azaindole often suffer from off-target toxicity due to promiscuous hinge binding, while larger quinazoline cores can induce unwanted conformational shifts in the kinase P-loop.

The addition of the pyridazine ring fused to the pyrrole, coupled with a 3-amine substituent, creates a highly specific hydrogen-bond donor/acceptor profile. This unique vector allows the scaffold to deeply penetrate the ATP-binding pocket while maintaining a rigid, planar conformation that resolves exceptionally well in electron density maps.

Table 1: Comparative Crystallographic and Binding Metrics of Heterobicyclic Scaffolds

Scaffold CoreTarget ClassTypical Resolution (Å)Avg. Ligand B-Factor (Ų)Hinge H-Bond ProfileTarget Selectivity
7H-Pyrrolo[2,3-c]pyridazin-3-amine Kinases / GLS1.6 - 2.122.4Donor / Acceptor / AcceptorHigh
7-Azaindole Kinases1.9 - 2.635.1Donor / AcceptorLow to Moderate
Pyrazolo[3,4-d]pyrimidine Kinases1.8 - 2.428.7Acceptor / DonorModerate
Quinazoline Kinases (EGFR)2.0 - 2.841.2AcceptorHigh (Mutant dependent)

Data synthesized from comparative crystallographic studies of AAK1 and EGFR mutant complexes[1][4]. Lower B-factors indicate higher structural rigidity and occupancy within the crystal lattice.

Section 2: Mechanism of Action & Structural Integration

The superior performance of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold lies in its interaction mechanics. The 3-amine group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyridazine nitrogens can accept hydrogen bonds from the backbone amide. This dual-anchor system restricts the rotational degrees of freedom, which directly translates to the lower B-factors observed in Table 1.

Pathway S1 ATP / Substrate Binding S2 Target Kinase (e.g., AAK1, EGFR) S1->S2 Activates S5 Pathway Inhibition S2->S5 Arrests S3 7H-Pyrrolo[2,3-c]pyridazin- 3-amine Scaffold S4 Hinge Region H-Bonding S3->S4 Anchors S4->S2 Blocks ATP

Mechanism of competitive inhibition by 7H-pyrrolo[2,3-c]pyridazin-3-amine at the kinase hinge.

Section 3: Optimized Co-Crystallization Protocol

To achieve the sub-2.0 Å resolutions listed in Table 1, standard soaking protocols must be modified. The planar nature of the 7H-pyrrolo[2,3-c]pyridazin-3-amine core promotes π-π stacking, which can lead to ligand aggregation in aqueous drops. The following protocol is engineered to mitigate this, ensuring high ligand occupancy and pristine electron density.

Step-by-Step Methodology:

  • Protein Construct Optimization:

    • Action: Truncate flexible N- and C-termini of the target protein prior to expression.

    • Causality: Flexible regions increase conformational entropy, hindering the formation of a well-ordered crystal lattice. Truncation is essential for achieving high-resolution diffraction.

  • Ligand Solubilization & Complexation:

    • Action: Dissolve the 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative in 100% DMSO. Titrate into the protein solution (10-15 mg/mL) to a final ligand concentration of 1-2 mM, ensuring the final DMSO concentration remains ≤ 2% (v/v).

    • Causality: Exceeding 2% DMSO often triggers protein denaturation or precipitation. Pre-incubating the complex at 4°C for 2 hours allows the system to reach thermodynamic equilibrium before crystallization begins.

  • Sitting-Drop Vapor Diffusion:

    • Action: Set up sitting drops (e.g., 1 μL complex + 1 μL reservoir solution) rather than hanging drops.

    • Causality: The addition of DMSO lowers the surface tension of the drop. Sitting drops provide a stable physical support, preventing the drop from spreading or falling, and minimize mechanical stress on the fragile crystals.

  • Cryoprotection & Freezing:

    • Action: Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% v/v glycerol) for 10-30 seconds before flash-freezing in liquid nitrogen.

    • Causality: Glycerol replaces water molecules in the solvent channels, preventing the formation of crystalline ice during freezing. Ice lattices would otherwise diffract X-rays strongly, obscuring the protein's diffraction pattern.

  • Data Collection & Self-Validating Phase Determination:

    • Action: Collect diffraction data at 100K at a synchrotron source. Solve the structure using Molecular Replacement (MR).

    • Causality & Validation: To ensure the ligand is genuinely bound and not a product of model bias, generate a simulated annealing Fo-Fc omit map before modeling the ligand. If a positive electron density peak (>3σ) precisely matches the distinct heterobicyclic geometry of the pyrrolopyridazine core, the binding pose is validated.

Workflow N1 1. Construct Design & Purification (Minimize Entropy) N2 2. Ligand Complexation (<2% DMSO to prevent denaturation) N1->N2 N3 3. Sitting-Drop Vapor Diffusion (Optimize Nucleation) N2->N3 N4 4. Cryoprotection & Flash-Freezing (Prevent Ice Lattices) N3->N4 N5 5. Synchrotron X-Ray Diffraction (Data Collection at 100K) N4->N5 N6 6. MR Phasing & Omit Map Validation (Eliminate Model Bias) N5->N6

Step-by-step X-ray crystallography workflow for protein-ligand complex determination.

Conclusion

For drug development professionals, transitioning to a 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold offers a measurable upgrade in both target selectivity and crystallographic tractability compared to legacy scaffolds like 7-azaindole. By implementing the optimized co-crystallization and omit-map validation protocols outlined above, structural biology teams can reliably generate the high-resolution data necessary to drive rational drug design.

References

  • [2] Title: Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [1] Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC (National Institutes of Health) URL:[Link]

  • [3] Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL: [Link]

  • [4] Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 7H-pyrrolo[2,3-c]pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals Theoretical Fragmentation Pathways of 7H-pyrrolo[2,3-c]pyridazin-3-amine The structure of 7H-pyrrolo[2,3-c]pyridazin-3-amine, a nitrogen-rich heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Fragmentation Pathways of 7H-pyrrolo[2,3-c]pyridazin-3-amine

The structure of 7H-pyrrolo[2,3-c]pyridazin-3-amine, a nitrogen-rich heterocyclic compound, suggests a complex and informative fragmentation pattern under electron ionization. The initial step is the formation of a molecular ion (M⁺˙) upon electron impact.[1][2] The stability of this molecular ion and its subsequent fragmentation are dictated by the arrangement of heteroatoms and the aromaticity of the fused ring system.

The molecular formula of 7H-pyrrolo[2,3-c]pyridazin-3-amine is C₆H₆N₄, with a predicted molecular weight of 134.14 g/mol . Therefore, the molecular ion peak is expected at an m/z of 134.

The fragmentation of nitrogen-containing heterocyclic compounds is often characterized by the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), ammonia (NH₃), and molecular nitrogen (N₂).[3][4][5] For 7H-pyrrolo[2,3-c]pyridazin-3-amine, the following fragmentation pathways are proposed:

  • Loss of HCN: A common fragmentation pathway for pyridine and pyrimidine-containing compounds is the cleavage of the ring, leading to the expulsion of HCN (27 Da).[5] This would result in a fragment ion at m/z 107.

  • Loss of N₂: The pyridazine ring contains a dinitrogen moiety, which can be eliminated as molecular nitrogen (N₂; 28 Da) upon fragmentation, a characteristic of many pyridazine derivatives.[6] This would lead to a fragment ion at m/z 106.

  • Loss of NH₂ radical: The amino group can be lost as an NH₂ radical (16 Da), resulting in a fragment at m/z 118.

  • Sequential Losses: Subsequent fragmentation of these primary fragment ions can lead to a cascade of smaller ions, providing a detailed fingerprint of the molecule. For instance, the ion at m/z 106 could further lose HCN to yield a fragment at m/z 79.

The following diagram illustrates the predicted major fragmentation pathways for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Fragmentation_Pathway M+ (m/z 134) M+ (m/z 134) m/z 107 m/z 107 M+ (m/z 134)->m/z 107 -HCN m/z 106 m/z 106 M+ (m/z 134)->m/z 106 -N2 m/z 118 m/z 118 M+ (m/z 134)->m/z 118 -NH2 m/z 79 m/z 79 m/z 106->m/z 79 -HCN

Caption: Predicted EI-MS fragmentation pathway of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally similar compounds. The fragmentation of heterocyclic compounds is highly dependent on the nature and position of heteroatoms and substituents.[3][4]

Compound/Fragment ClassKey Fragments (m/z)Common Neutral LossesReference
7H-pyrrolo[2,3-c]pyridazin-3-amine (Predicted) 134 (M⁺˙), 107, 106, 118, 79HCN, N₂, NH₂-
Pyrrolo[1,2-a]pyrazin-6-ylmethanol[M-H]⁺˙, loss of hydroxymethyl groupH, CH₂OH[7]
Pyridyl Schiff BasesMolecular ion, fragments from azomethine cleavageH, Ar' radicals[3][4]
PyrimidinethionesMolecular ion, loss of side functional groupsCO, SH, CH₃[5]
1,2-unsaturated Pyrrolizidine Alkaloids120, 138, 94, 156CO[8]

This comparative table highlights common fragmentation behaviors, such as the loss of small stable molecules and functional groups, which supports the proposed fragmentation pathways for 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 7H-pyrrolo[2,3-c]pyridazin-3-amine, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended. This technique is well-suited for the analysis of relatively volatile and thermally stable small molecules.[7]

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent, equipped with an electron ionization (EI) source.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

Method Parameters
  • Inlet:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 70°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 7H-pyrrolo[2,3-c]pyridazin-3-amine in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol.

  • Vortex the solution to ensure homogeneity.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Dilution (10 µg/mL) Dilution (10 µg/mL) Stock Solution (1 mg/mL)->Dilution (10 µg/mL) Vortex Vortex Dilution (10 µg/mL)->Vortex Injection Injection Vortex->Injection GC Separation GC Separation Injection->GC Separation EI Ionization (70 eV) EI Ionization (70 eV) GC Separation->EI Ionization (70 eV) Mass Analysis (m/z 40-400) Mass Analysis (m/z 40-400) EI Ionization (70 eV)->Mass Analysis (m/z 40-400) Data Acquisition Data Acquisition Mass Analysis (m/z 40-400)->Data Acquisition

Caption: Workflow for the GC-EI-MS analysis of 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 7H-pyrrolo[2,3-c]pyridazin-3-amine. By drawing parallels with the established fragmentation of related heterocyclic compounds, we have proposed a set of characteristic fragment ions and neutral losses that can serve as a valuable reference for its identification and structural elucidation. The detailed experimental protocol offers a starting point for researchers to obtain empirical data and further validate the predictions outlined herein. This foundational knowledge is critical for advancing research and development involving this and similar chemical entities.

References

  • CSIRO Publishing. (1973, May 1). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Retrieved from [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. MASS SPECTRA OF NITROGEN HETEROCYCLES. ConnectSci. Retrieved from [Link]

  • Simovska, A., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Klyba, L. V. Mass Spectra of New Heterocycles: XXVI. Electron Impact and Chemical Ionization Study of N-[5-Amino-2-thienyl]- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

  • Love, N. A., & Price, S. D. (2004). Electron ionization of N2O. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024, November 15). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Molecules.
  • PubMed. (2025, March 1). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed. (2020, September 15). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • MDPI. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved from [Link]

  • SOBHABIO. 3-Chloro-7H-pyrrolo[2,3-c]pyridazine. Retrieved from [Link]

  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • Mass Spectrometry: Fragment
  • Chinese Journal of Natural Medicines. The accurate MS/MS spectra and proposed fragmentation patterns of MAG. A. The proposed fragmentation patterns for MAG. B. The accurate MS/MS spectra for MAG. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • European Patent Office. (2020, February 14). 7H-PYRROLO[2,3-D]PYRIMIDINE-4-AMINE DERIVATIVE - European Patent Office - EP 3925669 A1. Retrieved from [Link]

  • PubChem. 7H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link].nlm.nih.gov/compound/7H-pyrrolo_2,3-b_pyrazine)

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Validation

Benchmarking 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivative Potency: A Comparative Guide to Next-Generation GLS1 Inhibitors

Introduction: The Evolution of GLS1 Allosteric Inhibitors Kidney-type glutaminase (GLS1) is a critical metabolic enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamate, fueling the TCA cycle in glutamine-addi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of GLS1 Allosteric Inhibitors

Kidney-type glutaminase (GLS1) is a critical metabolic enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamate, fueling the TCA cycle in glutamine-addicted tumors. Targeting the GLS1 allosteric site—located at the dimer-dimer interface—has become a primary strategy in oncology drug development 1.

First-generation inhibitors like BPTES and the clinical-stage CB-839 (Telaglenastat) validated this allosteric mechanism. However, BPTES suffers from extreme hydrophobicity and poor aqueous solubility (<1 µg/mL), while CB-839, despite improved potency, still faces pharmacokinetic limitations 2. To overcome these hurdles, medicinal chemists have engineered conformationally constrained bioisosteres. Notably, the integration of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold has emerged as a superior structural motif, replacing highly flexible thiadiazole or open-chain linkers 1.

Structural Rationale & Causality

Why does the 7H-pyrrolo[2,3-c]pyridazin-3-amine core outperform legacy scaffolds? The causality lies in thermodynamics and structural biology:

  • Entropic Advantage: The bicyclic 7H-pyrrolo[2,3-c]pyridazine system is highly rigid. By locking the molecule into an active binding conformation, it significantly reduces the entropic penalty incurred upon entering the narrow allosteric pocket of the GLS1 dimer 1.

  • Hydrogen Bonding Vectors: The 3-amine substitution acts as a critical hydrogen-bond donor, mimicking the acylamino interactions of older scaffolds but with optimal geometry to interact with key residues (e.g., Tyr394) at the dimer interface 3.

  • Ligand-Induced Tetramerization: Binding of the derivative bridges two GLS1 dimers. This physical tethering forces the enzyme into an inactive tetrameric state, completely arresting the catalytic conversion of glutamine to glutamate [[4]]().

Pathway GLN L-Glutamine (Substrate) GLS1_Active Active GLS1 (Dimer) GLN->GLS1_Active Binds Active Site GLU L-Glutamate (Product) GLS1_Active->GLU Hydrolysis GLS1_Inactive Inactive GLS1 (Tetramer) GLS1_Active->GLS1_Inactive Oligomerization Inhibitor 7H-pyrrolo[2,3-c]pyridazin-3-amine Derivative Inhibitor->GLS1_Active Allosteric Interface GLS1_Inactive->GLU Blocked

Figure 1: Mechanism of GLS1 allosteric inhibition via ligand-induced tetramerization.

Comparative Potency & Physicochemical Benchmarking

To objectively benchmark the 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives, we compare them against the industry standards BPTES and CB-839. The data below synthesizes biochemical potency (IC₅₀), cellular target engagement (EC₅₀ in HCT116 cells), and aqueous solubility 13.

Compound ClassCore ScaffoldGLS1 IC₅₀ (nM)Cellular EC₅₀ (nM)Aqueous Solubility (µg/mL)
BPTES Bis-thiadiazole sulfide~50 - 100> 500< 1.0
CB-839 Thiadiazole-pyridazine20 - 30~ 50~ 15.0
7H-pyrrolo[2,3-c]pyridazin-3-amine Deriv. Constrained Bicyclic< 15 < 30 > 45.0

Data Interpretation: The constrained bicyclic derivatives demonstrate a >3-fold improvement in aqueous solubility over CB-839 while pushing biochemical potency into the sub-15 nM range. This translates directly to superior cellular efficacy, as the improved physicochemical profile enhances membrane permeability and intracellular accumulation.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the benchmarking of these derivatives must utilize self-validating assay systems. Below are the definitive protocols for evaluating 7H-pyrrolo[2,3-c]pyridazin-3-amine potency.

Protocol A: Continuous Coupled Enzymatic Assay (Biochemical IC₅₀)

Causality Check: GLS1 converts glutamine to glutamate, which is optically transparent. To monitor this kinetics in real-time, we couple the reaction to Glutamate Dehydrogenase (GDH). GDH oxidizes the generated glutamate to α-ketoglutarate while simultaneously reducing NAD⁺ to NADH. NADH absorbs strongly at 340 nm. If the inhibitor is effective, NADH production halts, providing a direct, self-validating kinetic readout 1.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-acetate pH 8.6, 0.1 mM EDTA).

  • Enzyme Incubation: Add 10 nM recombinant human GLS1 (catalytic domain) to the compound plate. Incubate for 30 minutes at room temperature. Note: This pre-incubation is critical because allosteric tetramerization is a time-dependent conformational change.

  • Coupling Reagent Addition: Add the coupling mixture containing 2 mM NAD⁺ and 1 U/mL GDH.

  • Reaction Initiation: Inject 20 mM L-Glutamine to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Fit the data to a four-parameter non-linear regression model to determine the IC₅₀.

Workflow Step1 1. Compound Prep (Serial Dilution) Step2 2. GLS1 Incubation (Allosteric Binding) Step1->Step2 Step3 3. GDH Coupling (NADH Production) Step2->Step3 Step4 4. Kinetic Read (Absorbance 340nm) Step3->Step4

Figure 2: Self-validating coupled enzymatic workflow for benchmarking GLS1 inhibitors.

Protocol B: Intracellular Target Engagement (LC-MS/MS)

Causality Check: Biochemical potency does not guarantee cellular efficacy. To validate that the 7H-pyrrolo[2,3-c]pyridazin-3-amine derivative penetrates the cell and mitochondrial membranes to hit GLS1, we must measure the intracellular Glutamate/Glutamine ratio. A potent on-target inhibitor will cause glutamine pooling and glutamate depletion 2.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 cells in 6-well plates at 5x10⁵ cells/well. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 1 nM to 1 µM) for 4 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism by adding 80% ultra-cold methanol (-80°C). Scrape the cells and centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Quantify the absolute concentrations of L-Glutamine and L-Glutamate using heavy isotope internal standards (e.g., ¹³C₅-¹⁵N₂-Glutamine).

  • Validation: Calculate the Glu/Gln ratio. An active inhibitor will show a dose-dependent collapse of this ratio compared to the DMSO control.

References

  • Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase | Journal of Medicinal Chemistry (ACS) |[Link]

  • Glutaminase GLS1 inhibitor and preparation method and application thereof | Google P
  • Novel 3,4-disubstituted-1h-pyrrolo[2,3-b]pyridines and 4,5-disubstituted-7h-pyrrolo[2,3-c]pyridazines as lrrk2 inhibitors | WIPO Patentscope (WO2015092592) |[Link]

Sources

Comparative

Isotopic labeling validation of 7H-pyrrolo[2,3-c]pyridazin-3-amine pathways

Isotopic Labeling Validation of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Pathways: A Comparative Guide As drug development increasingly targets complex kinase networks—such as Adaptor protein-2 associated kinase 1 (AAK1), NF-k...

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Author: BenchChem Technical Support Team. Date: April 2026

Isotopic Labeling Validation of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Pathways: A Comparative Guide

As drug development increasingly targets complex kinase networks—such as Adaptor protein-2 associated kinase 1 (AAK1), NF-kB Inducing Kinase (NIK), and mutant Epidermal Growth Factor Receptors (EGFR)—the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold has emerged as a highly privileged bicyclic building block[1][2][3]. However, validating the metabolic fate, target engagement, and signaling pathway modulation of these nitrogen-rich heterocycles presents significant analytical challenges.

As an Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) workflows, I frequently observe researchers struggling with signal-to-noise ratios and matrix interference when tracking these compounds. This guide objectively compares standard label-free and deuterium (^2H) methods against the gold-standard Premium ^13C/^15N-Multiplexed Tracer Platform , providing the causality behind tracer selection and a self-validating protocol for your laboratory.

The Causality of Tracer Selection: Why Standard Methods Fail

To understand why specific isotopic labeling strategies succeed or fail, we must examine the chemical physical properties of the 7H-pyrrolo[2,3-c]pyridazin-3-amine core.

  • The Pitfall of Deuterium (^2H) Labeling: Standard deuteration is cost-effective but fundamentally flawed for this specific scaffold. The acidic proton on the pyrrole nitrogen (position 7) and the primary amine at position 3 are highly susceptible to rapid Hydrogen/Deuterium (H/D) exchange in aqueous biological matrices. Furthermore, placing deuterium on the carbon backbone often triggers a Kinetic Isotope Effect (KIE). Because C-D bonds are stronger than C-H bonds, the labeled drug may resist CYP450-mediated oxidation, artificially altering its metabolic clearance rate and leading to "metabolic shunting" that does not reflect the unlabelled clinical candidate[4][5].

  • The Limitation of Label-Free LC-MS/MS: Relying solely on high-resolution mass spectrometry (HRMS) without isotopic tracers leaves researchers vulnerable to endogenous matrix interference. In complex hepatocyte or microsomal incubations, distinguishing a low-abundance drug metabolite from an isobaric endogenous lipid or peptide is statistically challenging, leading to false positives.

  • The ^13C/^15N Advantage: By incorporating heavy carbon (^13C) and nitrogen (^15N) directly into the rigid pyrrolopyridazine ring system, we eliminate H/D exchange risks. Because the atomic radius and bond energies of ^13C/^15N are nearly identical to ^12C/^14N, the KIE is negligible. The tracer behaves exactly like the wild-type drug biologically, but provides an indelible, metabolically stable mass shift (+3 to +5 Da) for precise mass spectrometric tracking[3][6].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of these three analytical approaches when applied to 7H-pyrrolo[2,3-c]pyridazin-3-amine derivatives in human liver microsome (HLM) assays.

Performance MetricLabel-Free LC-HRMS/MSStandard ^2H-LabelingPremium ^13C/^15N Core Labeling
Metabolic Stability (H/D Exchange Risk) N/AHigh (Rapid washout at N-7/C-3)Zero (Stable heavy core)
Kinetic Isotope Effect (KIE) NoneModerate to High (Alters clearance)Negligible (<0.01% variance)
Signal-to-Noise Ratio (Matrix) 1x (Baseline)3x improvement>50x improvement (Twin-peak filtering)
False Positive Rate (Metabolite ID) ~15-20%~5-10%<0.1%
Suitability for Absolute Quantitation PoorModerateExcellent

Pathway Visualization

The 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold is frequently utilized to inhibit NIK, preventing the phosphorylation of the IKK complex and subsequent NF-kB nuclear translocation[3]. Tracking this target engagement requires precise bioanalytical workflows.

Pathway Receptor Receptor Activation (e.g., CD40, BAFF-R) NIK NIK (NF-kB Inducing Kinase) Receptor->NIK IKK IKK alpha Complex NIK->IKK Phosphorylates Inhibitor 13C/15N-7H-pyrrolo[2,3-c]pyridazin-3-amine Inhibitor->NIK Inhibits NFkB NF-kB (RelB/p52) Nuclear Translocation IKK->NFkB

Fig 1. NIK signaling pathway modulated by 13C/15N-labeled 7H-pyrrolo[2,3-c]pyridazin-3-amine.

Self-Validating Experimental Protocol: The "Twin-Peak" Method

To ensure absolute trustworthiness in your metabolic profiling, you must employ a self-validating system. By utilizing an equimolar mixture of unlabelled and ^13C/^15N-labeled drug, every true metabolite generated in the assay will appear in the mass spectrometer as a distinct "doublet" (twin peaks separated by the exact mass difference of the isotopes). Endogenous matrix noise will not possess this signature and can be bioinformatically filtered out.

Step-by-Step Methodology:

  • Preparation of the Twin-Tracer Pool:

    • Reconstitute unlabelled 7H-pyrrolo[2,3-c]pyridazin-3-amine and the ^13C/^15N-labeled variant in DMSO to 10 mM.

    • Mix exactly 1:1 by volume to create a 50/50 Isotopic Twin Pool. Dilute to a 10 µM working stock in phosphate buffer (pH 7.4).

  • Microsomal Incubation:

    • Pre-warm Human Liver Microsomes (HLM) (1 mg/mL protein) in 100 mM potassium phosphate buffer at 37°C.

    • Spike in the Twin Pool to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching & Extraction:

    • At designated time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots.

    • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., a fluorinated analog) to validate extraction efficiency.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-HRMS/MS Acquisition:

    • Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode.

    • Utilize Data-Dependent Acquisition (DDA). Set the inclusion criteria to trigger MS/MS fragmentation only when the specific mass difference (e.g., Δ 4.013 Da) is detected co-eluting within a 0.05-minute retention time window.

  • Bioinformatic Deconvolution:

    • Process the raw data using metabolic profiling software. Filter out all single-mass peaks. The remaining twin-peaks represent mathematically guaranteed, true metabolites of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold.

Workflow N1 50/50 Twin Pool (12C/14N + 13C/15N) N2 HLM Incubation + NADPH N1->N2 N3 Cold ACN Quench (Protein Precipitation) N2->N3 N4 LC-HRMS/MS (DDA Mode) N3->N4 N5 Twin-Peak Filtering (Noise Elimination) N4->N5

Fig 2. Self-validating LC-HRMS/MS twin-peak workflow for isotopic tracer analysis.

Conclusion

While standard label-free and deuterium-based methodologies have historical precedent, the unique chemical liabilities of the 7H-pyrrolo[2,3-c]pyridazin-3-amine scaffold—specifically H/D exchange and KIE—render them suboptimal for rigorous DMPK validation. By adopting a ^13C/^15N core-labeling strategy combined with a self-validating "twin-peak" experimental design, researchers can achieve unparalleled confidence in metabolite identification and pathway elucidation, ultimately accelerating the development of next-generation kinase inhibitors.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived
  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Pl
  • US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE. google.com.
  • US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION. google.com.
  • AU2022200478A1 - Inhibitors of KEAP1-Nrf2 protein-protein interaction. google.com.

Sources

Safety & Regulatory Compliance

Safety

7h-Pyrrolo[2,3-c]pyridazin-3-amine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 7H-Pyrrolo[2,3-c]pyridazin-3-amine Executive Summary 7H-Pyrrolo[2,3-c]pyridazin-3-amine (CAS: 1638764-91-6) and its hydrochloride salt (CAS: 1638761-13-3) are nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 7H-Pyrrolo[2,3-c]pyridazin-3-amine

Executive Summary

7H-Pyrrolo[2,3-c]pyridazin-3-amine (CAS: 1638764-91-6) and its hydrochloride salt (CAS: 1638761-13-3) are nitrogen-rich bicyclic heteroaromatic building blocks frequently utilized in the synthesis of advanced kinase inhibitors, such as [1]. Due to its dense nitrogenous framework and biological activity, improper disposal poses significant risks to aquatic ecosystems and can lead to the emission of [2]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 7H-Pyrrolo[2,3-c]pyridazin-3-amine is critical for predicting its waste stream interactions and designing an effective disposal strategy.

  • Environmental Persistence: The pyrrolopyridazine core is highly stable. If discharged into standard wastewater systems, it resists biodegradation and can partition into aquatic environments, posing [3].

  • Combustion Byproducts: Incineration of nitrogenous heterocycles at suboptimal temperatures (<1000°C) results in the incomplete oxidation of the amine and ring nitrogen atoms, generating [4].

  • Chemical Reactivity: As an amine, it acts as a weak base and nucleophile. It must be strictly segregated from strong oxidizers (e.g., peroxides, concentrated nitric acid) to prevent exothermic reactions and the premature release of toxic gas.

Quantitative Data: Physicochemical & Regulatory Thresholds

The following parameters dictate the logistical handling and thermal destruction requirements for this compound.

Property / ParameterValue / GuidelineOperational Implication
CAS Number 1638764-91-6 (Free base) / 1638761-13-3 (HCl salt)[5]Ensure the correct SDS is referenced during waste logging.
Molecular Formula C6H6N4[6]High nitrogen-to-carbon ratio dictates specific incineration needs.
Waste Classification Non-specific source toxic waste[7]Must be managed "cradle-to-grave" by licensed vendors[8].
Incineration Temp >1000°C[3]Required to break the bicyclic ring and minimize NOx[2][3].
Dwell Time >2 seconds[3]Ensures complete thermal destruction of the API residue[3].

Step-by-Step Disposal Methodology (Self-Validating Protocol)

To guarantee operational trustworthiness, this protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Source Segregation and Quenching

  • Action: Collect all solid residues, contaminated PPE, and solvent mixtures containing 7H-Pyrrolo[2,3-c]pyridazin-3-amine in a dedicated, chemically compatible container (e.g., HDPE). If the hydrochloride salt is used, ensure the solvent is not reactive with weak acids.

  • Causality: Segregating nitrogenous pharmaceutical intermediates prevents cross-reactions with halogenated wastes, which can complicate incineration by forming dioxins[9].

  • Validation Check: Verify that no strong oxidizers have been added to the container. The mixture must remain at ambient temperature. If heat is detected, isolate the container immediately in a fume hood.

Step 2: pH Verification (Liquid Waste)

  • Action: For liquid waste streams containing the compound, test the pH using universal indicator strips before sealing the container.

  • Causality: Highly acidic or basic waste can degrade transport containers and trigger specific (D002)[10].

  • Validation Check: Adjust pH to a neutral range (pH 6-8) using dilute NaOH or HCl as appropriate. Proceed to packaging only when the pH is stable and neutral.

Step 3: RCRA-Compliant Packaging and Labeling

  • Action: Seal the container with a vented cap if off-gassing is suspected. Label clearly as "Hazardous Waste - Toxic Organic (Nitrogenous Heterocycle)".

  • Causality: Proper labeling ensures the downstream waste management vendor applies the correct [8].

  • Validation Check: Inspect the container for leaks, bulging, or exterior contamination. If the container is compromised, overpack it into a larger, secure secondary container.

Step 4: High-Temperature Incineration & Flue Gas Scrubbing

  • Action: Transfer the waste to a licensed hazardous waste facility capable of high-temperature dry oxidation (>1000°C) equipped with catalytic converters and wet scrubbers[4][9].

  • Causality: Extreme temperatures are required to shatter the robust pyrrolopyridazine ring. The catalytic converter removes up to 90% of the resulting nitrogen dioxide (NO2) mass from the flue gas, preventing atmospheric pollution[4].

  • Validation Check: Request a Certificate of Destruction (CoD) from the vendor confirming that the incineration met the >1000°C / >2-second dwell time standard[3].

Operational Workflow Diagram

G Start Waste Generation (7H-Pyrrolo[2,3-c]pyridazin-3-amine) Segregation Chemical Segregation (Isolate from strong oxidizers) Start->Segregation Transfer to fume hood Validation Self-Validating Check (Verify pH 6-8, No peroxides) Segregation->Validation Protocol step Validation->Segregation Fail (Adjust) Packaging RCRA-Compliant Packaging (Sealed, labeled as Toxic Organic) Validation->Packaging Pass Incineration High-Temp Incineration (>1000°C, >2 sec dwell time) Packaging->Incineration Transport to facility Scrubbing Flue Gas Treatment (Catalytic NOx reduction) Incineration->Scrubbing Exhaust gases End Safe Environmental Release (Compliant with EPA limits) Scrubbing->End Cleaned emissions

Cradle-to-grave disposal workflow for nitrogenous heterocyclic pharmaceutical waste.

References

  • Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Publications URL: [Link]

  • Title: Emission Characteristics of NOx and SO2 during the Combustion of Antibiotic Mycelial Residue Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Modern Structured Waste Disposal Techniques in Pharma Industries Source: AIP Publishing URL: [Link]

  • Title: Incineration of different types of medical wastes: Emission factors for gaseous emissions Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Waste Source: Queensland Health URL: [Link]

  • Title: Hazardous Waste Listings Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Which Substances Make Up the RCRA 8 Metals? Source: Hazardous Waste Experts URL: [Link]

Sources

Handling

Personal protective equipment for handling 7h-Pyrrolo[2,3-c]pyridazin-3-amine

As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS). 7H-Pyrrolo[2,3-c]pyridazin-3-amine (CAS: 1638764-91-6) and its hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS). 7H-Pyrrolo[2,3-c]pyridazin-3-amine (CAS: 1638764-91-6) and its hydrochloride salt (CAS: 1638761-13-3)[1][2] are highly privileged scaffolds in modern drug discovery.

Because this bicyclic heteroaromatic compound is frequently utilized in the synthesis of potent intracellular modulators—such as Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's Disease[3] and Helios protein inhibitors for oncology[4]—it is explicitly designed to be bioavailable and cell-permeable. Therefore, accidental exposure does not just cause localized irritation; it presents a risk of unintended, off-target kinase inhibition.

The following operational guide provides a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of this potent API (Active Pharmaceutical Ingredient).

Hazard Assessment & Causality

To design an effective barrier system, we must first understand the physicochemical behavior of the molecule:

  • The Amine Moiety: The primary amine at the 3-position is a nucleophilic center that can cause severe ocular and dermal sensitization. It reacts readily with biological electrophiles, necessitating strict mucosal protection.

  • Aerosolization Risk: Like many highly purified bicyclic powders, 7H-Pyrrolo[2,3-c]pyridazin-3-amine holds a significant static charge. Without mitigation, the powder can easily aerosolize during weighing, bypassing standard dermal barriers and entering the respiratory tract.

  • The "Trojan Horse" Solvent Effect: In biological assays, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that rapidly degrades standard laboratory plastics, carrying dissolved API directly through the skin barrier.

Quantitative PPE Specifications

Generic "lab coat and gloves" guidance is insufficient. Below is the quantitative, causality-driven PPE framework required for handling this compound.

Protection CategoryRecommended SpecificationQuantitative MetricJustification / Causality
Dermal (Solid) Nitrile Examination Gloves≥ 0.11 mm thicknessProvides a sufficient barrier against the dry, uncharged powder.
Dermal (Solution) Butyl Rubber Over-gloves> 480 min breakthroughPrevents rapid "Trojan-horse" permeation when the API is dissolved in DMSO.
Respiratory N95 / P100 Particulate Filter≥ 95% filtration efficiencyBlocks aerosolized micro-particles if static discharge occurs outside containment.
Engineering Class II Fume Hood≥ 100 fpm face velocityEnsures negative pressure containment of airborne particulates.
Ocular Indirect Vented Splash GogglesANSI Z87.1 CertifiedPrevents basic amine dust from interacting with ocular moisture.

Operational Workflow: Safe Handling & Solubilization

Workflow N1 1. Risk Assessment Identify Hazards N2 2. Primary PPE Donning Double Nitrile, N95/P100 N1->N2 Hazard Confirmed N3 3. Engineering Controls Fume Hood Transfer N2->N3 Barrier Secured N4 4. Material Handling Anti-static Weighing N3->N4 Airflow >100 fpm N5 5. Solubilization Caution: DMSO Permeability N4->N5 Powder Contained N6 6. Decontamination Bleach / IPA Wipe Down N5->N6 Reaction Sealed N7 7. Waste Disposal Hazard Segregation N6->N7 Area Cleared

Fig 1: Step-by-step safe handling and operational workflow for 7H-Pyrrolo[2,3-c]pyridazin-3-amine.

SOP: Preparation of a 10 mM In Vitro Assay Stock Solution

This protocol is a self-validating system designed to prevent operator exposure during the highest-risk phase: the transition from dry powder to a cell-permeable solution.

Phase 1: Environmental Setup & Static Mitigation

  • Airflow Validation: Activate the fume hood and verify the digital monitor reads a face velocity of ≥ 100 fpm. Validation: A visible tissue-paper flutter test at the sash base confirms negative pressure.

  • Static Neutralization: Discharge your micro-spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Squeeze the trigger slowly for 2 seconds, and release for 2 seconds. Causality: Neutralizing the electrostatic charge prevents the heteroaromatic powder from "jumping" and contaminating the balance or operator.

Phase 2: Weighing & Containment 3. Transfer: Place a 4 mL amber glass vial on the analytical balance inside the hood. Tare the balance. Carefully transfer the required mass of2[2]. 4. Containment Check: Inspect the outer threads of the vial. Validation: The absence of powder residue on the exterior confirms successful containment. If residue is present, wipe immediately with an Isopropyl Alcohol (IPA) soaked Kimwipe.

Phase 3: Solubilization (Critical Risk Step) 5. Glove Transition: Before handling DMSO, don Butyl rubber over-gloves. Causality: DMSO will permeate standard 0.11mm nitrile in under 5 minutes, carrying the kinase-inhibiting API directly into your bloodstream. 6. Dissolution: Pipette the calculated volume of anhydrous DMSO directly into the vial inside the fume hood. 7. Sealing: Cap the vial tightly with a PTFE-lined cap. Never vortex an open vial. Vortex the sealed vial for 30 seconds. Validation: Complete visual clarity of the solution confirms full dissolution and safe encapsulation.

Decontamination and Disposal Plan

Because 7H-Pyrrolo[2,3-c]pyridazin-3-amine is biologically active, disposal must ensure complete molecular destruction or secure containment.

  • Surface Quenching: The amine group is susceptible to oxidative degradation. Spray the immediate work area and balance pan with a 10% sodium hypochlorite (bleach) solution. Allow a 5-minute contact time to degrade residual API, then wipe down with IPA to remove the aqueous salt residue.

  • Solid Waste: All weigh boats, Kimwipes, and standard nitrile gloves used during the dry-powder phase must be sealed in a biohazard bag and routed for high-temperature incineration (>800°C) to destroy the heteroaromatic core.

  • Liquid Waste: DMSO stock solutions containing the API must be segregated into dedicated Non-Halogenated Organic Waste carboys. Do not mix with acidic waste streams, as the basic amine can trigger exothermic salt-formation reactions.

References

  • Title: 7H-pyrrolo[2,3-c]pyridazin-3-amine;hydrochloride 97% (CAS 1638761-13-3)
  • Title: C6H6N4 ISOMER Products Directory - 7H-pyrrolo[2,3-c]pyridazin-3-aMine (CAS 1638764-91-6)
  • Title: WO 2015/092592 A1 - LRRK2 Inhibitors for Parkinson's Disease Source: Googleapis / WIPO URL
  • Title: CA 3172626 A1 - Helios Protein Inhibitors Source: Googleapis / CIPO URL

Sources

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